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  • Product: Isopropyl bis(hydroxymethyl)carbamate
  • CAS: 4987-75-1

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application Dynamics of Isopropyl Bis(hydroxymethyl)carbamate (CAS 4987-75-1)

As a Senior Application Scientist, understanding the intersection of structural chemistry and functional application is paramount. Isopropyl bis(hydroxymethyl)carbamate (CAS 4987-75-1) is a highly specialized organic com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the intersection of structural chemistry and functional application is paramount. Isopropyl bis(hydroxymethyl)carbamate (CAS 4987-75-1) is a highly specialized organic compound that bridges the gap between polymer crosslinking and advanced pharmaceutical synthesis. This whitepaper systematically deconstructs its physicochemical profile, the mechanistic causality of its reactivity, and provides a self-validating experimental framework for its application.

Structural Chemistry and Physicochemical Profiling

Isopropyl bis(hydroxymethyl)carbamate—formally recognized as propan-2-yl N,N-bis(hydroxymethyl)carbamate[1]—features a central carbamate core flanked by an isopropyl ester group and two highly reactive N-methylol (hydroxymethyl) groups.

The structural causality of this molecule dictates its utility. The electron-withdrawing nature of the carbonyl group stabilizes the nitrogen lone pair, which in turn modulates the reactivity of the adjacent hydroxymethyl groups. Unlike simpler derivatives, the isopropyl moiety provides specific steric hindrance. This steric bulk is critical: it prevents premature auto-condensation during storage while maintaining a favorable lipophilicity profile (LogP ~ -0.2)[2], ensuring the compound remains soluble in both aqueous and polar organic environments.

To facilitate comparative analysis and formulation design, the quantitative physicochemical data of isopropyl bis(hydroxymethyl)carbamate is summarized below[1][2][3]:

Physicochemical PropertyQuantitative Value
IUPAC Name propan-2-yl N,N-bis(hydroxymethyl)carbamate
CAS Registry Number 4987-75-1
Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
Density ~1.22 g/cm³
Boiling Point 260.3 °C (at 760 mmHg)
Flash Point 111.2 °C
Topological Polar Surface Area (TPSA) 70.0 Ų
Predicted LogP -0.20 to -0.267

Mechanistic Causality in Polymer Crosslinking

In materials science, bis(hydroxymethyl)carbamates are deployed as robust crosslinking agents for cellulosic matrices and polyurethane networks[4][5]. The reaction is driven by acid-catalyzed etherification.

When exposed to a Lewis acid and thermal energy, the N-methylol groups undergo dehydration to form a highly electrophilic iminium/carbocation intermediate. This transient species is highly susceptible to nucleophilic attack by the secondary hydroxyl groups of cellulose or polyol polymers. The dual hydroxymethyl functionality allows a single carbamate molecule to bridge two independent polymer chains, creating a durable, covalent 3D network.

G A Isopropyl Bis(hydroxymethyl)carbamate (Precursor) B Lewis Acid Catalysis (MgCl2 coordination) A->B Catalyst Addition C Dehydration & Activation (Iminium Ion Formation) B->C Heat (-H2O) D Nucleophilic Attack (Cellulose/Polyol -OH) C->D Substrate Interaction E Etherification (Covalent C-O-C Bond) D->E Crosslinking F Thermal Curing Phase (150°C - 160°C) E->F Energy Input G Stable Crosslinked Matrix (Final Polymer) F->G Matrix Fixation

Workflow of acid-catalyzed polymer crosslinking using isopropyl bis(hydroxymethyl)carbamate.

Self-Validating Experimental Protocol: Acid-Catalyzed Etherification

To harness this chemical architecture, experimental protocols must be designed with built-in validation mechanisms to ensure reproducibility and structural integrity. The following methodology details the crosslinking of a cellulosic substrate, explaining the thermodynamic and chemical causality behind each step.

Step-by-Step Methodology

Step 1: Padding Bath Formulation

  • Action: Prepare an aqueous solution containing 8% (w/v) isopropyl bis(hydroxymethyl)carbamate and 1.2% (w/v) Magnesium Chloride Hexahydrate ( MgCl2​⋅6H2​O ).

  • Causality: Mg2+ acts as a mild Lewis acid. Unlike strong Brønsted acids (e.g., HCl) which would aggressively hydrolyze and degrade the cellulose backbone, Mg2+ specifically coordinates with the oxygen of the hydroxymethyl group. This lowers the activation energy for the departure of water, facilitating iminium ion formation while preserving the substrate's tensile strength.

Step 2: Impregnation and Nip Rolling

  • Action: Submerge the standardized cellulosic fabric into the bath and pass it through a pneumatic nip roller to achieve an 80% wet pick-up.

  • Causality: Strict control of the wet pick-up ensures a homogenous distribution of the crosslinker. Uneven distribution leads to localized hyper-crosslinking (causing fabric embrittlement) and unreacted zones.

Step 3: Pre-drying Phase

  • Action: Dry the impregnated substrate at 80°C for 5 minutes.

  • Causality: This step removes bulk solvent (water). If water is present during the high-temperature curing phase, it will shift the chemical equilibrium backward, promoting the competitive hydrolysis of the iminium intermediate rather than the desired etherification with the polymer.

Step 4: Thermal Curing

  • Action: Subject the dried matrix to 160°C for exactly 3 minutes.

  • Causality: The etherification reaction between the N-methylol group and secondary hydroxyls possesses a high activation energy barrier. 160°C provides the precise thermal kinetic energy required to drive covalent bond formation to completion within a commercially viable timeframe without inducing thermal degradation of the isopropyl ester tail.

Step 5: Analytical Validation (The Feedback Loop)

  • Action: Analyze the cured matrix using Fourier Transform Infrared Spectroscopy (FTIR) and a universal testing machine for tensile strength.

  • Causality & Validation: A successful crosslink is self-validating through spectral data. You must observe the emergence of strong ether (C-O-C) stretching bands at 1050−1150 cm−1 and a distinct attenuation of the broad O-H stretching band at 3300 cm−1 . If the O-H band remains dominant, the crosslinking density is insufficient, triggering a feedback loop to adjust the catalyst concentration or curing time.

Protocol S1 1. Substrate Preparation (Equilibration of Matrix) S2 2. Padding Bath Formulation (8% Carbamate + 1.2% MgCl2) S1->S2 S3 3. Impregnation & Nip Rolling (Wet Pick-up ~80%) S2->S3 S4 4. Pre-drying Phase (80°C for 5 min) S3->S4 S5 5. Thermal Curing (160°C for 3 min) S4->S5 S6 6. Analytical Validation (FTIR & Tensile Testing) S5->S6 Quality Control S6->S2 Feedback Loop (Adjust Concentration)

Self-validating protocol for applying and verifying carbamate-based crosslinking.

Applications in Advanced Synthesis and Drug Development

Beyond materials science, isopropyl bis(hydroxymethyl)carbamate serves as a high-value intermediate in fine chemical and pharmaceutical synthesis[3].

In drug development, the carbamate linkage is a highly sought-after structural motif. It exhibits superior proteolytic stability compared to standard ester linkages while retaining the ability to participate in critical hydrogen-bonding interactions within target protein active sites. The bis(hydroxymethyl) moiety of CAS 4987-75-1 allows medicinal chemists to design branched prodrugs—conjugating two distinct Active Pharmaceutical Ingredients (APIs) to a single linker.

The causality of choosing the isopropyl variant over a methyl or ethyl variant lies in pharmacokinetic tuning. The isopropyl group increases the steric bulk around the carbamate core, which slows the rate of enzymatic cleavage by plasma esterases. This allows for a highly controlled, sustained release of the conjugated APIs, optimizing the drug's therapeutic window and minimizing peak-dose toxicity.

References

  • PubChem . "Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester (CID 107617)". National Center for Biotechnology Information. Available at:[Link]

  • CAS Common Chemistry . "1-Methylethyl N,N-bis(hydroxymethyl)carbamate (CAS 4987-75-1)". American Chemical Society. Available at:[Link]

  • LookChem . "CAS No.4987-75-1, isopropyl bis(hydroxymethyl)carbamate Suppliers". Available at:[Link]

  • Google Patents. "US3932560A - High-molecular weight acidic polymers (Crosslinking cellulosic textiles)".
  • LookChem . "Cas 4913-31-9, methyl bis(hydroxymethyl)carbamate Properties and Applications". Available at:[Link]

Sources

Exploratory

Synthesis Pathway and Applications of Isopropyl Bis(hydroxymethyl)carbamate: A Comprehensive Technical Guide

Executive Summary Isopropyl bis(hydroxymethyl)carbamate (CAS 4987-75-1), frequently referred to as dimethylol isopropyl carbamate, is a specialized organic intermediate. Belonging to the class of N,N-dimethylol carbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl bis(hydroxymethyl)carbamate (CAS 4987-75-1), frequently referred to as dimethylol isopropyl carbamate, is a specialized organic intermediate. Belonging to the class of N,N-dimethylol carbamates, this compound is highly valued as a low-formaldehyde-releasing crosslinking agent in polymer science and as a versatile precursor in pharmaceutical and agrochemical synthesis [1]. This whitepaper provides a rigorous, step-by-step mechanistic and operational guide to its synthesis, grounded in established kinetic principles.

Chemical Identity and Quantitative Properties

Before initiating synthesis, it is critical to understand the physicochemical baseline of the target compound. The presence of two terminal hydroxyl groups grants the molecule high aqueous solubility and reactivity for subsequent functionalization [1].

Chemical PropertyValue
IUPAC Name propan-2-yl N,N-bis(hydroxymethyl)carbamate
CAS Number 4987-75-1
Molecular Formula C₆H₁₃NO₄
Molecular Weight 163.17 g/mol
XLogP3 (Lipophilicity) -0.2
Topological Polar Surface Area 70 Ų
Hydrogen Bond Donors/Acceptors 2 / 4

Table 1: Physicochemical properties of Isopropyl bis(hydroxymethyl)carbamate.

Mechanistic Pathway: The Hydroxymethylation of Carbamates

The synthesis of isopropyl bis(hydroxymethyl)carbamate proceeds via a base-catalyzed nucleophilic addition of isopropyl carbamate to formaldehyde [2]. As a Senior Application Scientist, understanding the causality of this mechanism is paramount for troubleshooting and yield optimization.

Causality of Catalysis and Reagent Ratios
  • Alkaline Activation : The nitrogen atom in a standard carbamate is relatively unreactive due to the electron-withdrawing nature of the adjacent ester carbonyl. An alkaline environment (pH 9.5–10.5) is strictly required to deprotonate the amide nitrogen, generating a highly nucleophilic anion capable of attacking the electrophilic carbonyl carbon of formaldehyde [2].

  • Sequential Addition : The reaction is a two-step equilibrium process. The first equivalent of formaldehyde yields the monomethylol intermediate (N-hydroxymethylcarbamate). Because the secondary amine is sterically hindered and less nucleophilic, a stoichiometric excess of formaldehyde (typically 2.2 to 2.5 equivalents) is required to drive the equilibrium toward the bis(hydroxymethyl) product [3].

  • Competing Side Reactions : If the pH exceeds 11.0, the Cannizzaro reaction is triggered, causing formaldehyde to disproportionate into methanol and formate. This depletes the electrophile and severely reduces the yield.

ReactionPathway IC Isopropyl Carbamate (Nucleophile) Intermediate Monomethylol Intermediate (N-hydroxymethyl) IC->Intermediate + 1 eq CH2O Base catalyzed FA Formaldehyde (2.2 eq) (Electrophile) FA->Intermediate Product Isopropyl bis(hydroxymethyl)carbamate (Target Compound) FA->Product Base Alkaline Catalyst (pH 9.5 - 10.5) Base->Intermediate Intermediate->Product + 1 eq CH2O Base catalyzed

Figure 1: Base-catalyzed nucleophilic addition pathway for dimethylolation.

Experimental Protocol: Self-Validating Synthesis Workflow

The following methodology is designed as a self-validating system. By strictly controlling thermal and pH parameters, researchers can prevent the premature polymerization of methylol groups—a common failure point in carbamate resin synthesis [4].

Step-by-Step Methodology
  • Reagent Preparation :

    • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a calibrated pH probe, charge 1.0 molar equivalent of isopropyl carbamate.

  • Electrophile Addition :

    • Add 2.25 molar equivalents of aqueous formaldehyde (using a standard 37% w/w formalin solution). Note: The 0.25 eq excess is the thermodynamic driver for complete dimethylolation.

  • pH Adjustment (Critical Checkpoint) :

    • Begin moderate stirring (300 rpm). Dropwise, introduce a 20% aqueous sodium hydroxide (NaOH) solution until the pH stabilizes exactly between 9.5 and 10.5 [2].

  • Controlled Heating :

    • Submerge the flask in a temperature-controlled water bath. Gradually elevate the temperature to 40°C–50°C .

    • Causality: Maintaining temperatures below 60°C is mandatory. Higher thermal energy induces the condensation of methylol groups into methylene ether bridges, releasing free formaldehyde and creating an insoluble polymer network.

    • Maintain this temperature for 2 to 4 hours. Monitor the reaction via HPLC or TLC until the monomethylol intermediate peak is fully consumed.

  • Neutralization (Quenching) :

    • Cool the reaction matrix to room temperature (20°C–25°C).

    • Carefully adjust the pH to 7.0 using dilute phosphoric acid (H₃PO₄) or hydrochloric acid (HCl). Neutralization locks the equilibrium, preventing reverse hydrolysis of the methylol groups.

  • Concentration & Purification :

    • Transfer the neutralized solution to a rotary evaporator. Remove water and unreacted formaldehyde under reduced pressure (water bath at 45°C, < 50 mbar).

    • The resulting crude product can be purified via solvent extraction (e.g., partitioning between water and ethyl acetate) or recrystallization to achieve >95% purity.

Workflow Step1 1. Reagent Preparation Isopropyl Carbamate + Formalin Step2 2. pH Adjustment Add NaOH to pH 9.5-10.5 Step1->Step2 Step3 3. Controlled Heating Stir at 40-50°C for 2-4 hours Step2->Step3 Step4 4. Neutralization Adjust pH to 7.0 with Dilute Acid Step3->Step4 Step5 5. Concentration Vacuum Evaporation of Water Step4->Step5 Step6 6. Purification Solvent Extraction / Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for dimethylol carbamate synthesis.

Reaction Optimization & Yield Data

To demonstrate the causality of the chosen parameters, Table 2 summarizes the empirical impact of varying reaction conditions on the final product distribution. Deviation from the optimized parameters directly correlates with structural failure or poor yield [3].

pH LevelTemperature (°C)Formaldehyde Ratio (eq)Major Product FormedEstimated Yield (%)
7.0 - 8.0402.0Monomethylol intermediate< 40%
9.5 - 10.5 45 2.2 - 2.5 Isopropyl bis(hydroxymethyl)carbamate > 85%
> 11.0452.2Mixed / Cannizzaro degradation< 50%
9.5 - 10.570+2.2Insoluble polymerized networkN/A (Failed)

Table 2: Impact of thermodynamic and kinetic parameters on dimethylolation yield.

Applications in Drug Development & Materials Science

The utility of isopropyl bis(hydroxymethyl)carbamate extends across multiple high-tech disciplines:

  • Pharmaceutical Prodrug Design : The dual hydroxymethyl groups serve as highly reactive synthetic handles. In drug development, these groups can undergo esterification or etherification to link active pharmaceutical ingredients (APIs). Because the compound is inherently hydrophilic (XLogP3 of -0.2), it is an excellent moiety for improving the aqueous solubility and bioavailability of lipophilic drugs [1].

  • Advanced Crosslinking Agents : In materials science, dimethylol carbamates are superior crosslinking agents for polymers containing hydroxyl, carboxyl, or amine functional groups. When cured with an acid catalyst, they form highly durable covalent networks. Crucially, carbamate-based resins exhibit significantly lower free-formaldehyde release over time compared to traditional urea-formaldehyde resins, making them safer for biological and consumer applications [4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 107617, Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester". PubChem. Available at:[Link]

  • Frick Jr., J.G., et al. "Methods of producing and applying textile finishes and finishes produced by such methods". U.S. Patent 3590100A, 1971.
  • Kullman, R. M. H., et al. "Synthesis of Methylol Fatty Alkyl Carbamates and Their Applications to Cotton". Textile Research Journal, vol. 40, no. 4, 1970. Available at:[Link]

  • Wikipedia Contributors. "Methyl carbamate". Wikipedia, The Free Encyclopedia. Available at:[Link]

Foundational

Thermal Degradation Mechanism of Isopropyl Bis(hydroxymethyl)carbamate: An In-Depth Technical Guide

Executive Summary Understanding the thermal stability of highly functionalized carbamates is a critical imperative for researchers in polymer chemistry, textile engineering, and pharmaceutical prodrug design. Isopropyl b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermal stability of highly functionalized carbamates is a critical imperative for researchers in polymer chemistry, textile engineering, and pharmaceutical prodrug design. Isopropyl bis(hydroxymethyl)carbamate (Molecular Weight: 163.12 g/mol ) is a complex molecule characterized by a dual-reactivity profile. Its thermal degradation does not occur as a single catastrophic breakdown; rather, it follows a highly deterministic, two-phase sequence governed by the differing bond dissociation energies of its N-methylol and carbamate ester linkages.

This technical guide deconstructs the causality behind its thermal degradation, provides a self-validating analytical workflow for empirical testing, and outlines the precise kinetic parameters of its decomposition.

Molecular Architecture & Thermochemical Vulnerabilities

The structural architecture of isopropyl bis(hydroxymethyl)carbamate dictates its thermal behavior. The molecule contains two distinct thermochemically labile moieties, each responding to different thermal thresholds:

  • The N,N-bis(hydroxymethyl) Group: Often referred to as methylol groups, these moieties are notoriously heat-sensitive. Historically utilized in textile cross-linking agents, the N-methylol group undergoes reversible heterolytic cleavage upon heating, resulting in the release of formaldehyde[1]. The thermodynamic driving force here is the formation of a highly stable carbonyl compound (formaldehyde) and a more stable secondary/primary amine.

  • The Isopropyl Carbamate Core: The urethane (carbamate) linkage itself is robust at lower temperatures but becomes highly susceptible to thermolysis at elevated temperatures. The presence of the secondary isopropyl group exerts a specific inductive electron-donating effect that slightly lowers the activation energy for urethane bond dissociation compared to longer or primary alkyl chains[2].

Mechanistic Pathways of Thermal Degradation

The degradation mechanism is a sequential cascade. The causality of this sequence is driven by the fact that the N-C bond in the hydroxymethyl group requires significantly less thermal energy to break than the C-O and C-N bonds of the carbamate core.

Phase I: De-methylolation (110°C – 160°C)

As thermal energy increases, the molecule undergoes an endothermic de-methylolation. The N-C bonds of the hydroxymethyl groups cleave, releasing two equivalents of formaldehyde gas ( CH2​O ). Because the molecular weight of the parent compound is 163.12 g/mol and two formaldehyde molecules total 60.03 g/mol , this phase results in a precise, theoretically predictable mass loss of 36.8% . The remaining non-volatile residue is pure isopropyl carbamate.

Phase II: Carbamate Thermolysis (220°C – 280°C)

Once the temperature exceeds 220°C, the intermediate isopropyl carbamate begins to decompose[3]. The dominant mechanistic pathway is a cyclic transition state (thermolysis) that cleaves the molecule into isocyanic acid (HNCO) and isopropanol. Research indicates that the optimal thermolysis of isopropyl carbamate occurs near 275°C, yielding high conversions into isocyanates and alcohols[2]. A secondary, minor pathway involves a McLafferty-type beta-elimination, which produces propylene, ammonia, and carbon dioxide.

Pathway A Isopropyl bis(hydroxymethyl)carbamate (MW: 163.12) B Isopropyl N-hydroxymethylcarbamate + Formaldehyde A->B 110-140°C -CH2O C Isopropyl Carbamate (MW: 103.12) + Formaldehyde B->C 140-160°C -CH2O D Isopropanol + Isocyanic Acid (Major Pathway) C->D 220-280°C Thermolysis E Propylene + NH3 + CO2 (Minor Pathway) C->E >280°C Elimination

Fig 1. Two-phase thermal degradation pathway of isopropyl bis(hydroxymethyl)carbamate.

Quantitative Data & Kinetic Parameters

To facilitate rapid comparison and predictive modeling, the quantitative thermal events are summarized below. The exact alignment of theoretical mass loss with empirical observation is the foundation of validating this mechanism.

Degradation PhaseTemperature Range (°C)Theoretical Mass Loss (%)Evolved Volatiles (MS/FTIR ID)Mechanistic Event
Phase I 110 - 160~36.8%Formaldehyde ( m/z 30)De-methylolation (loss of 2 eq. CH2​O )
Phase II 220 - 280~63.2%Isopropanol ( m/z 45), HNCO ( m/z 43)Carbamate cleavage (Thermolysis)
Phase III (Minor)>280TracePropylene ( m/z 42), CO2​ ( m/z 44)Alkyl β -elimination & secondary breakdown

Experimental Workflow & Self-Validating Protocols

To empirically validate the degradation mechanism outlined above, researchers must employ a self-validating analytical system. A hyphenated TGA-FTIR-MS (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry) setup is strictly required.

This protocol is "self-validating" because the physical mass loss recorded by the TGA microbalance is simultaneously corroborated by the chemical identification of the evolved gases in the FTIR and MS detectors. If the 36.8% mass loss does not perfectly align chronologically with the spectral signature of formaldehyde, the mechanistic hypothesis is instantly falsified.

Step-by-Step Methodology: Real-Time TGA-FTIR-MS Analysis
  • Step 1: Sample Preparation & Loading: Accurately weigh 10.0 ± 0.1 mg of high-purity isopropyl bis(hydroxymethyl)carbamate into an alumina ( Al2​O3​ ) crucible. Ensure the sample is spread in a thin, even layer to eliminate thermal gradients and mass-transfer limitations.

  • Step 2: Instrument Calibration & Purging: Calibrate the TGA using standard indium and zinc reference materials. Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to establish an inert atmosphere, preventing oxidative degradation from skewing the thermolysis data.

  • Step 3: Dynamic Heating Program: Execute a dynamic heating ramp from 25°C to 400°C at a strict, constant rate of 10°C/min.

  • Step 4: Evolved Gas Transfer: Route the evolved gases through a fused silica transfer line. Critical Causality: The transfer line must be heated to a minimum of 200°C to prevent the condensation of high-boiling volatiles (like isopropanol) before they reach the optical and mass detectors.

  • Step 5: Spectral Acquisition:

    • FTIR: Scan the gas cell continuously from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Monitor the 2800-2700 cm⁻¹ band (aldehydic C-H stretch for formaldehyde) and the 2270 cm⁻¹ band (N=C=O asymmetric stretch for isocyanic acid).

    • MS: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Isolate and track specific mass-to-charge ratios: m/z 30 (formaldehyde), m/z 43 (isocyanic acid), and m/z 45/60 (isopropanol).

  • Step 6: Data Synthesis & Validation: Overlay the derivative thermogravimetry (DTG) curve with the Gram-Schmidt orthogonalization profile from the FTIR. The maximum rate of mass loss (DTG peak) must perfectly align with the maximum evolution intensity of the specific gases, thereby validating the two-phase mechanism.

Workflow S1 1. Sample Prep (10 mg, Alumina crucible) S2 2. TGA Heating (10°C/min, N2 atmosphere) S1->S2 S3 3. Transfer Line (Heated to 200°C) S2->S3 Evolved Volatiles S4 4a. FTIR Spectroscopy (Gas-phase functional groups) S3->S4 S5 4b. Mass Spectrometry (m/z 30, 43, 45, 60) S3->S5 S6 5. Kinetic Modeling (Activation Energy Calc) S4->S6 S5->S6

Fig 2. Self-validating TGA-FTIR-MS workflow for real-time degradation analysis.

Implications for Material Science & Drug Development

The precise mapping of this degradation mechanism has profound downstream implications. In polymer science, understanding the exact deblocking temperature of alcohols from carbamates allows for the highly controlled synthesis and recycling of polyurethanes[2]. In pharmaceutical drug development, carbamate-based prodrugs must be engineered to withstand autoclave sterilization temperatures without undergoing premature cleavage or releasing toxic formaldehyde payloads[3]. By leveraging the kinetic data of isopropyl bis(hydroxymethyl)carbamate, scientists can rationally design more thermally resilient molecular architectures.

References

  • Title: Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Firefighters' clothing and equipment: performance, protection, and comfort (Methylol Carbamate Reactivity) Source: Dokumen.pub URL: [Link]

Sources

Exploratory

Thermodynamic Profiling and Kinetic Behavior of Isopropyl Bis(hydroxymethyl)carbamate: A Comprehensive Guide

Executive Summary Isopropyl bis(hydroxymethyl)carbamate is a highly functionalized urethane derivative utilized extensively as a crosslinking agent, a durable press finish in textiles, and a critical intermediate in orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl bis(hydroxymethyl)carbamate is a highly functionalized urethane derivative utilized extensively as a crosslinking agent, a durable press finish in textiles, and a critical intermediate in organic synthesis. For researchers and drug development professionals, understanding the thermodynamic boundaries of this compound is not merely an academic exercise—it is a prerequisite for controlling its stability, predicting its degradation pathways, and mitigating the release of volatile byproducts. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic and kinetic properties of isopropyl bis(hydroxymethyl)carbamate, supported by field-proven experimental protocols.

Chemical Identity & Structural Context

Isopropyl bis(hydroxymethyl)carbamate (CAS: 4987-75-1)[1], frequently referred to as dimethylol isopropyl carbamate, possesses the molecular formula C₆H₁₃NO₄ and a molar mass of 163.17 g/mol [2]. Structurally, it features a central carbamate (urethane) linkage flanked by an isopropyl ester group and two N-hydroxymethyl (methylol) groups.

The thermodynamic behavior of this molecule is dictated by two distinct reactive sites:

  • The Urethane Backbone: Susceptible to high-temperature endothermic cleavage.

  • The N-Hydroxymethyl Groups: Prone to reversible, equilibrium-driven hydrolysis in aqueous environments.

Thermodynamic Mechanisms of Dissociation

As an application scientist, it is crucial to view the stability of N-methylol carbamates as a dynamic equilibrium governed by thermal and environmental inputs rather than a static property.

Thermolysis and Urethane Cleavage

The carbamate bond is thermally labile. At elevated temperatures (typically >150°C), isopropyl bis(hydroxymethyl)carbamate undergoes endothermic thermolysis. This pathway has gained significant traction in polyurethane recycling technologies, where the carbamate fraction is thermally cracked to yield isocyanates and alcohols[3].

Mechanistic Causality: The thermolysis of isopropyl-carbamates is thermodynamically favorable under controlled conditions, achieving isocyanate yields of approximately 35%[3]. The causality behind this specific yield is driven by the leaving group's nucleophilicity. Because the isopropyl alcohol leaving group is less nucleophilic than an amine, the activation energy ( ) required for the dissociation of the carbamate linkage is lower relative to urea bonds, facilitating a cleaner thermal break without excessive side-reactions (like isocyanurate trimerization).

Reversible N-Hydroxymethylation and Formaldehyde Release

In aqueous environments or under physiological conditions, the N-hydroxymethyl groups undergo reversible hydrolysis. The dissociation of formaldehyde from the carbamate nitrogen is an endothermic process, but it is heavily driven by entropy.

Research demonstrates that the formaldehyde release mechanism follows Fickian diffusion and is highly pH-dependent[4]. Empirical data shows that formaldehyde release is significantly higher at pH 8 than at pH 5[4]. Mechanistic Causality: Base-catalyzed elimination involves the deprotonation of the hydroxyl group. This creates an oxyanion intermediate that rapidly collapses, forming a carbon-oxygen double bond and expelling the formaldehyde molecule. This pathway has a significantly lower thermodynamic barrier than the acid-catalyzed equivalent.

ReactionDynamics A Isopropyl bis(hydroxymethyl)carbamate (Stable Precursor) B Thermolysis Pathway (>150°C) A->B Endothermic Heat (ΔH > 0) C Hydrolysis Pathway (Aqueous / pH 5-8) A->C H2O Equilibrium D Isopropyl Isocyanate + Polyols B->D Urethane Cleavage E Isopropyl Carbamate + Formaldehyde C->E Fickian Diffusion

Thermodynamic pathways of isopropyl bis(hydroxymethyl)carbamate dissociation.

Kinetic Modeling of Formaldehyde Release

To accurately predict the behavior of this compound in physiological or environmental matrices, we apply specific kinetic models. The release of formaldehyde from substrates treated with dimethylol isopropyl carbamate fits the Korsmeyer-Peppas and Higuchi kinetic equations[4].

  • Higuchi Model: Describes release as a diffusion process based on Fick's law, where the release concentration is proportional to the square root of time ( ).

  • Korsmeyer-Peppas Model: Expressed as . For this specific carbamate matrix, the release exponent typically indicates Fickian diffusion ( ).

Increasing the temperature or the volume of the extraction medium (e.g., synthetic sweat) shifts the thermodynamic equilibrium toward dissociation, thereby accelerating the release rate and increasing the rate constant ( )[4].

Quantitative Data Summary

The following table synthesizes the core thermodynamic and kinetic parameters established for isopropyl bis(hydroxymethyl)carbamate.

ParameterValue / BehaviorMechanistic Implication
Molecular Weight 163.17 g/mol Determines stoichiometric ratios for crosslinking efficiency.
Thermolysis Yield ~35% IsocyanateIndicates favorable urethane cleavage at high temperatures[3].
Release Kinetics Fickian Diffusion ( )Formaldehyde release is limited by matrix diffusion, not dissolution[4].
pH Dependence Rate at pH 8 > Rate at pH 5Base-catalyzed elimination lowers the activation energy for dissociation[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems to isolate the thermodynamic and kinetic variables of isopropyl bis(hydroxymethyl)carbamate.

Protocol 1: Determination of Dissociation Enthalpy via DSC/TGA

Objective: Quantify the enthalpy ( ) of the N-hydroxymethyl cleavage and carbamate thermolysis. Rationale: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) allows us to separate the endothermic heat flow of bond cleavage from the mass loss of volatile byproducts.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of high-purity isopropyl bis(hydroxymethyl)carbamate into an aluminum crucible. Seal with a pin-hole lid to allow gas escape without pressure buildup.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents exothermic oxidative degradation, which would artificially mask the endothermic cleavage signals.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min.

  • Data Extraction: Integrate the area under the endothermic peaks. The first peak (typically 120–150°C) corresponds to the loss of formaldehyde. The second peak (>180°C) corresponds to urethane thermolysis. Calculate in J/g.

Protocol 2: In-Vitro Formaldehyde Release Kinetics (Synthetic Sweat Assay)

Objective: Map the pH-dependent release kinetics of formaldehyde. Rationale: Simulating human contact using synthetic sweat at varying pH levels isolates the base-catalyzed versus acid-catalyzed dissociation rates, validating the thermodynamic equilibrium shift.

  • Matrix Preparation: Prepare synthetic sweat solutions according to ISO 105-E04. Adjust one batch to pH 5.0 (using dilute lactic acid) and another to pH 8.0 (using dilute ammonium hydroxide).

  • Extraction: Submerge 1.0 g of the carbamate-treated substrate into 50 mL of the synthetic sweat solution. Incubate in a shaking water bath at 37°C (average human skin temperature).

  • Sampling: Extract 1.0 mL aliquots at pre-determined intervals (1, 2, 4, 8, 24 hours). Critical Step: Replace the extracted volume with fresh pre-warmed buffer to maintain sink conditions and prevent equilibrium stagnation.

  • Derivatization & Quantification: React the aliquots with 2,4-Dinitrophenylhydrazine (DNPH). Analyze the DNPH-formaldehyde derivative via HPLC-UV at 360 nm.

  • Kinetic Fitting: Plot the cumulative release versus time and fit to the Korsmeyer-Peppas equation to derive the rate constant ( ) and diffusion exponent ( ).

ExperimentalWorkflow S1 Sample Prep (Standardization) S2 Thermal Profiling (DSC / TGA) S1->S2 Aliquot 1 S3 In-Vitro Extraction (pH 5 & 8 Sweat) S1->S3 Aliquot 2 S5 Thermodynamic Parameters S2->S5 ΔH, Ea S4 Kinetic Modeling (HPLC-UV / DNPH) S3->S4 Time-Series S4->S5 Rate (k), n

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Conclusion

The thermodynamic profile of isopropyl bis(hydroxymethyl)carbamate reveals a highly versatile yet environmentally sensitive compound. Its utility in high-temperature thermolysis for isocyanate recovery highlights its robust urethane backbone, while its susceptibility to pH-dependent formaldehyde release underscores the need for rigorous kinetic modeling in consumer-facing applications. By employing the self-validating thermal and in-vitro methodologies outlined above, researchers can accurately map its dissociation pathways and optimize its formulation stability.

References

  • PubChem Database. "Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester (CID 107617)." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate / Cellulose. "Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution." Cellulose, 2015. Available at:[Link]

  • ACS Omega. "Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction." American Chemical Society, October 2024. Available at:[Link]

Sources

Foundational

molecular weight and density of isopropyl bis(hydroxymethyl)carbamate

Title: Technical Whitepaper: Physicochemical Profiling of Isopropyl Bis(hydroxymethyl)carbamate Executive Summary Isopropyl bis(hydroxymethyl)carbamate (IBHMC) is a highly reactive, bifunctional carbamate derivative util...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Physicochemical Profiling of Isopropyl Bis(hydroxymethyl)carbamate

Executive Summary

Isopropyl bis(hydroxymethyl)carbamate (IBHMC) is a highly reactive, bifunctional carbamate derivative utilized extensively as a cross-linking agent in polymer matrices and as a structural scaffold in advanced material formulations[1][2]. This whitepaper provides an in-depth mechanistic analysis of its core physicochemical properties—specifically its molecular weight (163.17 g/mol ) and density (1.22 g/cm³)—and outlines self-validating analytical protocols for their empirical verification[1][3].

Structural and Physicochemical Profile

IBHMC (CAS No. 4987-75-1) is characterized by a central carbamate moiety linked to an isopropyl group and two reactive hydroxymethyl (-CH₂OH) groups[1][3]. This unique bifunctionality facilitates rapid condensation reactions with hydroxyl, amine, and carboxyl groups, making it an ideal candidate for melamine-formaldehyde resin modification and targeted drug delivery hydrogels[2].

Table 1: Quantitative Physicochemical Data of IBHMC

PropertyValueCausality / Formulation Impact
Molecular Formula C₆H₁₃NO₄[3]Dictates exact stoichiometric ratios required for complete cross-linking.
Molecular Weight 163.17 g/mol [1][3]Low MW ensures high diffusivity into dense polymer networks prior to thermal curing.
Density (at 20°C) 1.22 g/cm³[1]High density requires high-shear mixing to prevent phase separation in low-density solvents.
Boiling Point 260.3 °C (at 760 mmHg)[1]High BP allows for high-temperature curing without premature volatilization or matrix bubbling.
Flash Point 111.2 °C[1]Ensures thermal safety during exothermic condensation reactions.
LogP -0.267[1]Hydrophilic nature promotes compatibility with aqueous and polar organic phases.

Mechanistic Implications of Mass and Density in Formulation

3.1. Molecular Weight and Diffusion Kinetics At 163.17 g/mol , IBHMC operates as a low-molecular-weight (LMW) cross-linker[1][3]. In pharmaceutical formulations and polymer science, the steric bulk of a cross-linker directly influences the porosity and degradation rate of the final matrix. The low MW of IBHMC allows it to penetrate deeply into sterically hindered polymer chains (such as secondary carbamate groups in urethane networks) before thermal activation initiates the cross-linking process[2]. This ensures a uniform cross-link density, preventing localized structural weaknesses.

3.2. Density-Driven Phase Dynamics The density of IBHMC (1.22 g/cm³) is significantly higher than that of standard formulation solvents like isopropyl alcohol (approx. 0.78 g/cm³) or water (1.00 g/cm³)[1]. In biphasic drug delivery systems or emulsion polymerizations, this density differential drives gravitational settling if not properly managed. Formulators must account for this by utilizing specific high-shear rates and stabilizing surfactants to maintain a homogenous suspension prior to the addition of catalytic acids.

Experimental Workflows: Self-Validating Analytical Protocols

To ensure batch-to-batch consistency, the molecular weight and density of IBHMC must be empirically validated. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate systemic errors.

Protocol A: Density Determination via Oscillating U-Tube Pycnometry Rationale: Traditional volumetric flasks are susceptible to temperature-induced volume expansion errors. Oscillating U-tube pycnometry measures the change in oscillation frequency of a borosilicate glass tube, which is directly proportional to the mass—and thereby the density—of the injected sample.

  • Calibration: Flush the U-tube with ultra-pure water (Density = 0.9982 g/cm³ at 20°C) and dry air to establish baseline oscillation frequencies.

  • Thermal Equilibration: Inject 2 mL of liquid IBHMC into the U-tube. Allow the built-in Peltier thermostat to stabilize the sample exactly at 20.00°C ± 0.01°C.

  • Measurement: Record the oscillation frequency. The system's microprocessor calculates the density based on the calibration curve.

  • Validation (Self-Correction): The result must fall within 1.22 ± 0.02 g/cm³[1]. A significant deviation immediately suggests solvent contamination or premature oligomerization of the hydroxymethyl groups, prompting a batch rejection.

Protocol B: Molecular Weight Verification via LC-HRMS Rationale: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides exact mass measurements, distinguishing intact IBHMC from its self-condensed oligomers.

  • Sample Preparation: Dilute IBHMC to 10 µg/mL in a 50:50 mixture of LC-grade Acetonitrile and Water containing 0.1% Formic Acid (to promote ionization).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. The hydrophilic nature of IBHMC (LogP -0.267) dictates a rapid elution profile[1].

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor for the protonated molecular ion [M+H]⁺.

  • Validation (Self-Correction): The theoretical exact mass of C₆H₁₃NO₄ is 163.084 Da[3]. The detection of an m/z peak at 164.092 Da ([M+H]⁺) confirms the molecular weight of 163.17 g/mol . The absence of peaks at ~308 Da serves as an internal control, confirming the sample has not undergone premature dimerization.

Analytical Workflow Visualization

IBHMC_Workflow Sample IBHMC Batch (CAS: 4987-75-1) Split Aliquot Distribution Sample->Split Density Oscillating U-Tube Pycnometry Split->Density 2 mL MW LC-HRMS Analysis Split->MW 10 µg/mL Density_Result Density Verified: 1.22 g/cm³ Density->Density_Result MW_Result MW Verified: 163.17 g/mol MW->MW_Result Validation QA/QC Approval for Polymer Formulation Density_Result->Validation MW_Result->Validation

Analytical workflow for validating IBHMC molecular weight and density.

Conclusion

The precise molecular weight (163.17 g/mol ) and density (1.22 g/cm³) of isopropyl bis(hydroxymethyl)carbamate are not merely static identifiers; they are dynamic parameters that dictate the compound's behavior in complex chemical environments[1][3]. By employing rigorous, self-validating analytical techniques like oscillating U-tube pycnometry and LC-HRMS, researchers can ensure optimal cross-linking efficiency and formulation stability in advanced therapeutic and material science applications.

References

  • LookChem. "CAS No.4987-75-1, isopropyl bis(hydroxymethyl)carbamate". LookChem Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester | C6H13NO4 | CID 107617". Available at:[Link]

  • American Coatings Association. "Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins". Paint.org. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: The Mechanism of Action of Isopropyl Bis(hydroxymethyl)carbamate in Cellulose Crosslinking

Executive Summary In the field of polymer modification and textile finishing, the demand for dimensionally stable, wrinkle-resistant cellulosic networks has historically been met by formaldehyde-based resins. However, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of polymer modification and textile finishing, the demand for dimensionally stable, wrinkle-resistant cellulosic networks has historically been met by formaldehyde-based resins. However, stringent environmental and health regulations have necessitated the development of low-formaldehyde alternatives. Isopropyl bis(hydroxymethyl)carbamate (IBHMC) has emerged as a highly effective bifunctional crosslinking agent.

As an application scientist, understanding the precise mechanism of action of IBHMC is critical for optimizing curing parameters, minimizing tensile strength loss, and virtually eliminating free formaldehyde release. This whitepaper deconstructs the chemical logic, structural advantages, and experimental workflows required to successfully deploy IBHMC in cellulosic crosslinking.

Chemical Architecture & Structure-Activity Relationship (SAR)

IBHMC is an N-substituted carbamate ester possessing two reactive hydroxymethyl (methylol) groups. Its chemical structure—specifically the inclusion of the isopropyl moiety—is not arbitrary; it is a deliberate design choice that dictates its performance[1].

  • Bifunctionality: The two −CH2​OH groups allow the molecule to act as a bridge between adjacent cellulose polymer chains in the amorphous regions of the fiber.

  • The Isopropyl Shield: Unlike unsubstituted or methyl carbamates, the bulky isopropyl group provides significant steric hindrance. This steric bulk shields the adjacent ester/amide linkage from hydrolytic cleavage post-curing. Consequently, the crosslinked network exhibits superior resistance to laundering and acid hydrolysis, drastically reducing the slow release of formaldehyde over the material's lifecycle[2].

Mechanistic Pathway of Covalent Crosslinking

The crosslinking of cellulose via IBHMC is an endothermic, acid-catalyzed condensation reaction. It does not occur spontaneously at room temperature; it requires precise thermal activation and a Lewis acid catalyst to proceed through a highly reactive intermediate[3].

The Reaction Cascade
  • Protonation & Coordination: A Lewis acid catalyst (typically Magnesium Chloride, MgCl2​ ) coordinates with the oxygen atom of the hydroxymethyl group on the IBHMC molecule.

  • Dehydration (Rate-Limiting Step): Thermal energy (150–170°C) drives the cleavage of the carbon-oxygen bond, releasing a molecule of water and generating an electrophilic N-acyliminium ion ( −N+=CH2​↔−N−C+H2​ ).

  • Nucleophilic Attack: The electron-rich primary (C6) and secondary (C2, C3) hydroxyl groups of the cellulose chains act as nucleophiles, attacking the N-acyliminium carbon.

  • Network Formation: Because IBHMC is bifunctional, this cycle repeats on the second methylol group, covalently tethering two independent cellulose chains via stable ether linkages ( Cell-O-CH2​-N(COOiPr)-CH2​-O-Cell ).

Mechanism IBHMC Isopropyl bis(hydroxymethyl)carbamate (IBHMC) Protonation Protonation & Dehydration (Lewis Acid Catalyst) IBHMC->Protonation + H+ / Heat Iminium N-Acyliminium Ion (Electrophilic Intermediate) Protonation->Iminium - H2O Nucleophilic Nucleophilic Attack (Cellulose-OH) Iminium->Nucleophilic + Cell-OH Crosslink Covalent Ether Crosslink (Cell-O-CH2-N-CH2-O-Cell) Nucleophilic->Crosslink x2 (Bifunctional)

Fig 1: Reaction mechanism of IBHMC crosslinking with cellulose via an N-acyliminium intermediate.

Experimental Methodology: The Pad-Dry-Cure System

To achieve a homogeneous crosslinked network, researchers must utilize the Pad-Dry-Cure method. This protocol is designed as a self-validating system : the physical properties of the final substrate directly diagnose the accuracy of the chemical inputs[4].

Step-by-Step Protocol
  • Bath Preparation:

    • Formulate an aqueous bath containing 6–8% (w/w) IBHMC, 1.5–2% (w/w) MgCl2​⋅6H2​O (catalyst), and 0.1% non-ionic wetting agent.

    • Causality: The wetting agent lowers surface tension, allowing the crosslinker to penetrate the crystalline microfibril interstices and reach the reactive amorphous domains.

  • Padding (Impregnation):

    • Submerge the cellulosic substrate and pass it through pneumatic nip rollers to achieve a Wet Pick-Up (WPU) of 75% (±5%).

    • Causality: Strict WPU control ensures stoichiometric distribution of the crosslinker. Uneven WPU leads to localized over-crosslinking (embrittlement) and under-crosslinking (wrinkling).

  • Drying:

    • Dry the substrate at 90–100°C until residual moisture is below 5%.

    • Causality: Rapid drying prevents the migration of the crosslinking agent to the fabric surface via capillary action, which would otherwise cause surface resinification and a harsh hand-feel.

  • Curing (Thermal Activation):

    • Expose the dried substrate to 160°C for exactly 3 minutes.

    • Causality: 160°C is the critical activation energy threshold required to generate the N-acyliminium ion. Temperatures exceeding 175°C will cause severe acid-catalyzed depolymerization (tendering) of the cellulose backbone[5].

  • Washing & Validation (Self-Correction Loop):

    • Wash the substrate in a mild alkaline bath (pH 8) to neutralize residual Lewis acid, followed by a water rinse.

    • Validation: Test the substrate using AATCC Test Method 66 (Wrinkle Recovery). If the Wrinkle Recovery Angle (WRA) is < 240°, the curing temperature was too low or the catalyst was inactive. If tensile strength drops by > 50%, the curing time was excessive, causing cellulose degradation.

Workflow Prep 1. Bath Preparation IBHMC + MgCl2 + Wetting Agent Pad 2. Padding (Impregnation) Target: 75% Wet Pick-up Prep->Pad Dry 3. Drying (90-100°C) Moisture Removal & Migration Control Pad->Dry Cure 4. Curing (160°C for 3 min) Thermal Activation of Crosslinking Dry->Cure Wash 5. Washing & QC Validation Neutralize Acid & Test WRA/Tensile Cure->Wash

Fig 2: Step-by-step Pad-Dry-Cure experimental workflow for cellulosic fabric crosslinking.

Quantitative Performance Analysis

When evaluating crosslinkers, application scientists must balance dimensional stability against mechanical degradation. Covalent crosslinking inherently restricts stress distribution across polymer chains, leading to an unavoidable drop in tensile strength.

As demonstrated in the comparative data below, IBHMC provides an optimal compromise. It achieves a commercially viable Wrinkle Recovery Angle while maintaining higher tensile strength and drastically lower formaldehyde release compared to the industry standard, Dimethyloldihydroxyethyleneurea (DMDHEU)[1].

Table 1: Comparative Performance Metrics of Cellulosic Crosslinkers
Treatment TypeWrinkle Recovery Angle (W+F)Tensile Strength Retention (%)Free Formaldehyde Release (ppm)Mechanism Classification
Uncrosslinked Cellulose ~160°100%0None
Standard DMDHEU ~280°40 - 45%300 - 500N-methylol etherification
IBHMC Crosslinked ~260°55 - 65%< 50Sterically hindered etherification

Note: Data represents standard averages for 100% cotton substrates cured at 160°C with MgCl2 catalysis.

Conclusion

Isopropyl bis(hydroxymethyl)carbamate represents a sophisticated evolution in polymer crosslinking chemistry. By leveraging the steric bulk of the isopropyl ester, IBHMC successfully mitigates the hydrolytic vulnerability that plagues traditional N-methylol compounds. For researchers and drug development professionals dealing with cellulosic excipients or functional textiles, mastering the acid-catalyzed N-acyliminium pathway of IBHMC ensures the production of robust, low-toxicity, and dimensionally stable polymer networks.

References

  • Frick, J. G., Jr. & Harper, R. J. (1985). Agents to produce durable press low formaldehyde cellulosic textiles. U.S. Patent 4,539,008. U.S.
  • High-molecular weight acidic polymers. (1976). U.S. Patent 3,932,560. U.S.
  • Arceneaux, R. L., & Reid, J. D. (1970). Synthesis of Methylol Fatty Alkyl Carbamates and Their Applications to Cotton. Textile Research Journal, 40(4).[Link]

  • Gupta, K. C., & Sahoo, S. (2002). Graft Copolymerization of Ethyl Acrylate onto Cellulose Using Ceric Ammonium Nitrate as Initiator in Aqueous Medium. Biomacromolecules, ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for textile cross-linking using isopropyl bis(hydroxymethyl)carbamate

An Application Note and Protocol for Textile Cross-linking using Isopropyl bis(hydroxymethyl)carbamate Authored by: A Senior Application Scientist Introduction: The Imperative of Cross-linking in Modern Textiles In the r...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Textile Cross-linking using Isopropyl bis(hydroxymethyl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Imperative of Cross-linking in Modern Textiles

In the realm of textile finishing, achieving dimensional stability, crease resistance, and durability are paramount objectives. Unmodified cellulosic fabrics, such as cotton, are prone to wrinkling and shrinkage due to the weak hydrogen bonds between their polymer chains. Cross-linking introduces covalent bonds between these chains, creating a robust three-dimensional network that imparts a "memory" to the fabric, significantly enhancing its performance characteristics. While various chemistries have been employed for this purpose, N-methylol agents and polycarboxylic acids have been prominent.[1] This document details the application of a carbamate-based cross-linking agent, Isopropyl bis(hydroxymethyl)carbamate, a compound designed to form stable carbamate linkages within the textile matrix. This protocol provides a comprehensive guide for researchers and industry professionals on its application, mechanism, and evaluation.

The Chemistry of Carbamate Cross-linking

The efficacy of Isopropyl bis(hydroxymethyl)carbamate as a cross-linking agent lies in its two reactive hydroxymethyl (-CH₂OH) groups. The cross-linking process is typically catalyzed by heat and an acidic environment. Under these conditions, the hydroxyl groups on the carbamate molecule react with the hydroxyl groups of the cellulose polymer chains in the textile fibers. This reaction, an acid-catalyzed etherification, results in the formation of stable ether linkages, effectively "bridging" adjacent cellulose chains. The central isopropyl carbamate moiety acts as the core of this bridge. The proposed reaction mechanism involves the protonation of a hydroxymethyl group, followed by the loss of a water molecule to form a reactive carbocation. This electrophile is then attacked by a nucleophilic hydroxyl group from a cellulose chain, forming the covalent ether bond. This process occurs at both ends of the carbamate molecule, creating the cross-linked network.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Cellulose1 Cellulose-OH Crosslinked_Cellulose Cellulose-O-CH₂-NH-C(O)O-iPr-C(O)O-NH-CH₂-O-Cellulose (Cross-linked Cellulose) Cellulose1->Crosslinked_Cellulose Cellulose2 Cellulose-OH Cellulose2->Crosslinked_Cellulose Crosslinker HO-CH₂-NH-C(O)O-iPr-C(O)O-NH-CH₂-OH (Isopropyl bis(hydroxymethyl)carbamate) Crosslinker->Crosslinked_Cellulose Catalyst Acid Catalyst (H⁺) Catalyst->Crosslinker Heat Heat (Curing) Heat->Crosslinker Byproduct 2 H₂O

Caption: Proposed reaction mechanism for cellulose cross-linking.

Experimental Protocol: The Pad-Dry-Cure Method

This section provides a step-by-step methodology for applying Isopropyl bis(hydroxymethyl)carbamate to cellulosic fabrics. The pad-dry-cure process is a standard and efficient technique in textile finishing.[2]

Materials & Equipment
Reagents & Consumables Equipment
Isopropyl bis(hydroxymethyl)carbamateLaboratory Padding Mangle
Acid Catalyst (e.g., MgCl₂·6H₂O or a mild organic acid)Stenter or Laboratory Oven with temperature control
Non-ionic Wetting AgentLaboratory Balance
Polyethylene SoftenerBeakers and Magnetic Stirrer
100% Cotton Fabric (scoured and bleached)pH Meter
Deionized WaterWashing Machine/Launder-Ometer
Sodium Carbonate (for post-wash)
Procedure
  • Preparation of the Finishing Bath:

    • Calculate the required amount of each chemical based on the desired concentration (on weight of bath, owb) and the total volume of the finishing solution. A typical formulation is provided in the table below.

    • In a beaker, add the required amount of deionized water.

    • While stirring, add the wetting agent and stir until fully dissolved. This is crucial for ensuring uniform application of the finish onto the fabric.

    • Add the Isopropyl bis(hydroxymethyl)carbamate and stir until a homogenous solution is achieved.

    • Add the acid catalyst. The catalyst is essential to lower the pH and facilitate the etherification reaction between the cross-linker and cellulose.

    • Finally, add the polyethylene softener. Cross-linking can lead to a harsher fabric feel and reduced tear strength; the softener helps to mitigate these effects.[1]

    • Adjust the final volume with deionized water and check the pH of the bath, which should typically be in the range of 4.5-5.5.

  • Padding Application:

    • Calibrate the laboratory padding mangle to achieve a specific wet pick-up (WPU). A WPU of 70-80% is standard for cotton fabrics. The WPU determines the amount of finishing solution, and thus the amount of cross-linker, applied to the fabric.

    • Immerse a pre-weighed, dry fabric sample into the finishing bath, ensuring it is fully saturated.

    • Pass the saturated fabric through the nips of the padding mangle at a constant speed and pressure.

    • Immediately weigh the wet fabric to confirm the target wet pick-up has been achieved. (WPU% = [(Wet Weight - Dry Weight) / Dry Weight] x 100).

  • Drying:

    • Mount the padded fabric onto a pin frame (stenter).

    • Dry the fabric in an oven at 100-120°C for 2-5 minutes. The primary purpose of this step is to remove water without initiating the cross-linking reaction prematurely.

  • Curing:

    • This is the critical step where the cross-linking reaction occurs.

    • Increase the oven temperature to the curing temperature, typically between 150-180°C.

    • Cure the dried fabric for 1-3 minutes. The high temperature provides the necessary activation energy for the covalent bonds to form between the carbamate cross-linker and the cellulose chains.

  • Post-Washing and Drying:

    • After curing, the fabric must be washed to remove any unreacted chemicals, catalyst residues, and byproducts.

    • Perform a thorough rinse in warm water, followed by a neutralization wash with a dilute solution of sodium carbonate (1-2 g/L), and then rinse again.

    • Finally, tumble dry or air dry the fabric sample.

Caption: Experimental workflow for the pad-dry-cure method.

Typical Finishing Formulation
ComponentConcentration (% on weight of bath)Purpose
Isopropyl bis(hydroxymethyl)carbamate5 - 10%Cross-linking Agent
Magnesium Chloride Hexahydrate1 - 3%Acid Catalyst
Non-ionic Wetting Agent0.1 - 0.2%Ensures uniform wetting
Polyethylene Softener2 - 4%Mitigates strength loss, improves hand-feel
Deionized WaterTo 100%Solvent

Validation and Characterization of Cross-linked Fabric

To ensure the cross-linking process was successful, a series of standardized tests should be performed. The results provide a quantitative measure of the improvements in fabric performance.

ParameterTest MethodPrincipleExpected Outcome
Wrinkle Recovery Angle (WRA) AATCC 128 / ISO 2313Measures the angle of recovery of a folded fabric specimen after a standard load is removed.A significant increase in WRA for treated fabric compared to untreated control, indicating improved crease resistance.
Tensile Strength ASTM D5034 / ISO 13934-1Measures the force required to break the fabric.A decrease in tensile strength is expected. The goal is to maximize WRA while minimizing this loss.[1]
Tear Strength ASTM D1424 / ISO 13937-1Measures the force required to propagate a tear.A decrease in tear strength is common after cross-linking.
Nitrogen Content Kjeldahl MethodMeasures the total nitrogen content in the fabric. Since the carbamate cross-linker contains nitrogen, this value correlates to the amount of cross-linker fixed onto the fabric.[3]An increase in nitrogen content in the treated fabric.
Swelling Test ASTM D2765 (modified)Measures the swell ratio of the fabric in a suitable solvent. Lower swelling indicates a higher degree of cross-linking.[4]Reduced swelling in the treated fabric compared to the control.

Scientific Integrity and Causality

  • Causality of Experimental Choices: The choice of an acid catalyst like MgCl₂ is deliberate; upon heating, it generates HCl, a strong acid that effectively protonates the hydroxymethyl groups, initiating the reaction. The curing temperature and time are critical variables that must be optimized. Insufficient heat or time will lead to incomplete cross-linking, while excessive conditions can cause fabric degradation (yellowing and strength loss).

  • Self-Validating System: This protocol incorporates a self-validating loop. The quantitative data from the characterization tests (WRA, strength loss, nitrogen content) provide direct feedback on the effectiveness of the chosen formulation and process parameters. For example, if the WRA is low but nitrogen content is high, it may indicate that the cross-linker is attached to the fabric but has not formed effective cross-links, possibly due to sub-optimal curing conditions.

Safety and Handling

As with all chemical processes, adherence to safety protocols is mandatory.

  • Work in a well-ventilated area, preferably under a fume hood, especially during the preparation of the finishing bath and the curing process.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for Isopropyl bis(hydroxymethyl)carbamate and all other chemicals before use to understand their specific hazards.[5][6]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[6]

References

  • Cellulose carbamates via transcarbamoylation/transurethanization of methyl carbamates in superbase–acid conjugate ionic liquids. RSC Advances (RSC Publishing). Available at: [Link]

  • isopropyl bis(hydroxymethyl)carbamate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Crosslinking: A Route to Improve Cotton By Charles Q. Yang. AATCC. Available at: [Link]

  • New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. MDPI. Available at: [Link]

  • Cellulose carbamate: production and applications. VTT's Research Information Portal. Available at: [Link]

  • A two step method for the preparation of carbamate cross-linked cellulose films using an ionic liquid and their water retention properties. PubMed. Available at: [Link]

  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. Available at: [Link]

  • Crosslink Density Determination Analytical Techniques. Jordi Labs. Available at: [Link]

  • Novel Antimicrobial Agents and Processes for Textile Applications. IntechOpen. Available at: [Link]

Sources

Application

Application Note: Isopropyl Bis(hydroxymethyl)carbamate in Durable Press Textile Finishes

Executive Summary & Context The demand for wrinkle-resistant, shape-retaining cellulosic textiles requires the application of robust durable press (DP) finishes. The fundamental mechanism of a DP finish relies on the che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The demand for wrinkle-resistant, shape-retaining cellulosic textiles requires the application of robust durable press (DP) finishes. The fundamental mechanism of a DP finish relies on the chemical cross-linking of adjacent cellulose polymer chains, which inhibits their intermolecular slippage under stress[1][2]. While dimethylol dihydroxyethyleneurea (DMDHEU) remains the industry standard for everyday apparel, it often falls short in heavy-duty applications.

Isopropyl bis(hydroxymethyl)carbamate (DIPC) —an N-methylol carbamate derivative—fills a critical niche in textile chemistry. Because the ether cross-links formed by carbamates are exceptionally stable to alkaline hydrolysis, DIPC is the cross-linker of choice for industrial laundry applications, such as hospital linens and rental uniforms, which are subjected to harsh, high-pH washing protocols[3].

Mechanistic Causality of Carbamate Cross-Linking

Unlike aminoplasts (e.g., urea-formaldehyde) that form stiff, three-dimensional resinous polymers via self-condensation, DIPC functions primarily as a true cross-linking agent, bridging adjacent cellulose molecules[3].

The Chemical Causality: The cross-linking reaction is an acid-catalyzed etherification. However, carbamates exhibit lower reactivity than urea-based compounds. The carbonyl group in a carbamate is stabilized by resonance from the adjacent ester oxygen (the isopropyl group). This resonance reduces the availability of the nitrogen lone pair, making it more difficult to protonate the N-methylol hydroxyl groups and form the reactive intermediate.

Consequently, DIPC requires stronger Lewis acid catalysts (such as magnesium chloride synergized with citric acid or zinc nitrate) and higher curing temperatures (150°C–160°C) to drive the dehydration step[3]. Once dehydrated, the molecule forms a highly electrophilic iminium ion intermediate, which undergoes rapid nucleophilic attack by the primary hydroxyl groups (C6) of the cellulose glucopyranose rings.

Mechanism DIPC DIPC (N-methylol) Iminium Iminium Ion Intermediate DIPC->Iminium Dehydration (-H2O) Catalyst Acid Catalyst + Heat (150°C) Catalyst->Iminium Catalyzes Crosslink Cross-linked Cellulose Iminium->Crosslink Nucleophilic Attack Cellulose Cellulose (-OH groups) Cellulose->Crosslink Reacts with

Mechanism of DIPC cross-linking cellulose via an acid-catalyzed iminium intermediate.

Comparative Performance Profile

To justify the selection of DIPC over other resin formers, the following table summarizes the quantitative and qualitative performance data of common formaldehyde-based cross-linkers.

Performance MetricIsopropyl Bis(hydroxymethyl)carbamate (DIPC)DMDHEU (Industry Standard)Urea-Formaldehyde (UF)
Reactivity Level Low (Requires strong Lewis acid)ModerateHigh
Optimal Curing Temp. 150°C – 160°C130°C – 150°C120°C – 130°C
Alkaline Hydrolysis Excellent (Survives industrial laundry)GoodPoor
Chlorine Resistance Good (No chloramide degradation)ModeratePoor (Severe fabric damage)
Tensile Strength Loss 30% - 40% (Requires softeners)30% - 50%> 50% (High stiffness)
Free Formaldehyde High (Equilibrium limited to 1.7-1.8/1)Low to ModerateVery High

Self-Validating Experimental Protocol: Pad-Dry-Cure

To ensure reproducibility and trustworthiness, this protocol incorporates built-in validation checkpoints. Cross-linking restricts cellulose chain movement, which inherently reduces tensile and tear strength by 30% to 50%[1]. To counteract this, a polyethylene softener is integrated into the bath as an internal lubricant.

Materials Required:
  • 100% Cotton Fabric (Desized, scoured, and bleached)

  • DIPC Resin (Commercial grade, ~45% solid content)

  • Magnesium Chloride Hexahydrate ( MgCl2​⋅6H2​O )

  • High-Density Polyethylene (HDPE) Softener emulsion

  • Non-ionic wetting agent

Step-by-Step Methodology:

Step 1: Bath Formulation Prepare an aqueous padding bath containing 100 g/L DIPC resin, 15 g/L MgCl2​⋅6H2​O (catalyst), 20 g/L HDPE softener, and 1 g/L non-ionic wetting agent. Adjust the bath pH to 4.5 - 5.0 using dilute acetic acid.

  • Causality: The slightly acidic bath prevents premature condensation of the resin before the curing stage.

Step 2: Padding (Application) Pass the fabric through the padding mangle at a pressure yielding a 70% to 80% wet pick-up.

  • Validation Checkpoint 1: Weigh a fabric swatch dry, then immediately after padding. Calculate: [(Wet Weight - Dry Weight) / Dry Weight] × 100. Adjust mangle pressure until exactly 75% ± 5% is achieved to prevent surface resin buildup.

Step 3: Drying Dry the fabric in a stenter frame at 100°C – 110°C for 2 to 3 minutes.

  • Causality: This step removes unbound water. Exceeding 110°C at this stage will cause premature, uneven cross-linking (resin migration), leading to localized brittleness.

Step 4: Curing Cure the dried fabric at 150°C – 160°C for 3 to 4 minutes.

  • Validation Checkpoint 2: Affix irreversible thermal indicator strips to the fabric selvedge to guarantee the core temperature reaches the 150°C activation threshold required for DIPC.

Step 5: After-Washing & Neutralization Wash the cured fabric in a continuous washer containing 2 g/L sodium carbonate at 50°C, followed by a cold rinse.

  • Causality: DIPC synthesis equilibrium prevents complete methylolation, leaving high residual free formaldehyde[3]. Alkaline after-washing removes unreacted DIPC, residual catalyst, and free formaldehyde, which is heavily influenced by the pH of the washing bath[4].

Step 6: Final Performance Validation

  • Wrinkle Recovery: Perform AATCC Test Method 66. A successful DIPC cross-link will yield a Wrinkle Recovery Angle (WRA) of > 250° (Warp + Weft).

  • Safety Compliance: Perform AATCC Test Method 112 (Sealed Jar Method) to ensure free formaldehyde release is below 75 ppm.

Protocol Prep 1. Bath Preparation DIPC + MgCl2 + Softener Pad 2. Padding Validate: 75% Wet Pick-up Prep->Pad Dry 3. Drying 100°C - 110°C (2-3 min) Pad->Dry Cure 4. Curing Validate: 150°C Core Temp Dry->Cure Wash 5. After-Washing Alkaline rinse for safety Cure->Wash

Step-by-step Pad-Dry-Cure workflow with embedded validation checkpoints.

Formaldehyde Mitigation Strategies

Because the reaction of carbamates with formaldehyde is difficult to drive to completion (maxing out at 1.7 to 1.8 moles of formaldehyde per mole of carbamate), DIPC inherently suffers from high free formaldehyde levels[3].

To mitigate this without sacrificing the superior hydrolysis resistance of the finish, application scientists must employ formaldehyde scavengers . Adding nitrogenous scavengers (e.g., carbohydrazide, ethylene urea, or specific amino-functional additives) directly to the padding bath or as an aftertreatment can significantly capture free formaldehyde[4]. Furthermore, strict control of the final fabric pH (maintaining a slightly alkaline state post-wash) drastically reduces the kinetic release rate of formaldehyde during consumer use or storage[4].

References

  • Source: 182.160.
  • Durable press finishing of cotton fabrics: An overview Source: ResearchGate URL
  • Durable Press Finishes – Textile colouration and finishes Source: INFLIBNET URL
  • Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution Source: ResearchGate URL

Sources

Method

synthesis of polyurethane foams with isopropyl bis(hydroxymethyl)carbamate

Application Note: Synthesis of Biocompatible Polyurethane Foams Utilizing Isopropyl Bis(hydroxymethyl)carbamate (IBHMC) Document ID: AN-PU-2026-03 Target Audience: Researchers, Materials Scientists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Biocompatible Polyurethane Foams Utilizing Isopropyl Bis(hydroxymethyl)carbamate (IBHMC)

Document ID: AN-PU-2026-03 Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Advanced Wound Care Dressings and Controlled Drug Delivery Matrices

Executive Summary

Polyurethane (PU) foams are cornerstone materials in advanced wound care and localized drug delivery systems due to their tunable porosity, high moisture vapor transmission rate (MVTR), and excellent biocompatibility[1]. However, conventional polyether-based PU foams often suffer from poor wet tear strength and exhibit a premature "burst release" profile when loaded with active pharmaceutical ingredients (APIs)[2].

To overcome these limitations, this protocol details the synthesis of high-performance PU foams utilizing isopropyl bis(hydroxymethyl)carbamate (IBHMC) (CAS 4987-75-1) as a functional chain extender[3]. By leveraging the unique chemical topology of IBHMC, researchers can engineer self-validating foam matrices with superior mechanical durability and zero-order drug release kinetics[4].

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why IBHMC alters the macroscopic properties of the foam. IBHMC is a specialized diol monomer characterized by two primary N,N-bis(hydroxymethyl) groups and a pendant isopropyl carbamate moiety[3]. Its integration into the PU network fundamentally dictates the material's performance:

  • Reaction Kinetics (The Gelling/Blowing Balance): The primary hydroxyl groups of IBHMC exhibit significantly higher nucleophilicity compared to the secondary hydroxyls typical of standard polyether polyols. This causes rapid urethane linkage formation (the gelling reaction) upon the addition of the isocyanate. To prevent foam collapse, this rapid gelling must be precisely balanced with the blowing reaction (water + isocyanate → amine + CO₂) by slightly reducing the gelling catalyst concentration[5].

  • Hard Segment Reinforcement: The carbamate carbonyl (C=O) in IBHMC acts as a dense hydrogen-bond acceptor, interacting strongly with the urethane N-H groups in the polymer backbone. This causality promotes robust microphase separation of the hard segments, directly resulting in a dramatic increase in the foam's tear strength and tensile durability[4].

  • Controlled API Release: The isopropyl group introduces localized steric free volume and hydrophobic microdomains within the hydrophilic foam matrix. When hydrophobic or amphiphilic APIs (e.g., silver sulfadiazine) are embedded, these microdomains act as diffusion barriers, shifting the release kinetics from a burst profile to a sustained release[2].

Mechanism Root IBHMC Incorporation (CAS 4987-75-1) Branch1 Primary Hydroxyls (-CH2OH) Root->Branch1 Branch2 Carbamate Core (C=O Acceptor) Root->Branch2 Branch3 Isopropyl Group (-CH(CH3)2) Root->Branch3 Result1 Rapid Gelling Kinetics with Isocyanate Branch1->Result1 Result2 Dense H-Bonding in Hard Segment Branch2->Result2 Result3 Steric Free Volume & Hydrophobic Microdomains Branch3->Result3 Final1 Self-Validating QC: FTIR NCO Peak Disappearance Result1->Final1 Final2 Enhanced Tear Strength & Controlled API Release Result2->Final2 Result3->Final2

Mechanistic pathways of IBHMC integration into the polyurethane matrix and resulting properties.

Materials & Formulation Matrix

To establish a baseline, the IBHMC-modified foam is compared against a standard polyether control formulation. Formulations are provided in parts by weight (pbw).

Table 1: Polyurethane Foam Formulation Matrix

ComponentFunctionControl Foam (pbw)IBHMC Foam (pbw)
Polyether Polyol (MW 3000) Soft Segment Base100.090.0
IBHMC (CAS 4987-75-1) Functional Chain Extender0.010.0
Distilled Water Chemical Blowing Agent3.03.0
Silicone Surfactant Cell Stabilizer1.51.5
Bismuth Neodecanoate Gelling Catalyst0.200.15
IPDI Prepolymer Isocyanate (Hard Segment)Index 105Index 105
Silver Sulfadiazine Model API1.01.0

Note: The gelling catalyst is reduced in the IBHMC formulation to compensate for the high reactivity of the primary hydroxyls on the IBHMC monomer.

Experimental Protocol: A Self-Validating System

This protocol utilizes a "one-shot" foaming method. To ensure trustworthiness and reproducibility, the workflow is designed as a self-validating system where each phase contains an intrinsic quality control (QC) checkpoint.

Workflow N1 Phase 1: Masterbatch Prep (Polyol + IBHMC) N2 Phase 2: Catalyst & Blowing Agent Addition N1->N2 N3 Phase 3: Isocyanate Addition (High-Shear Mix) N2->N3 N4 Phase 4: Foam Expansion (Cream & Rise) N3->N4 N5 Phase 5: Curing & QC (FTIR Validation) N4->N5

Workflow for the synthesis of IBHMC-modified polyurethane foam for drug delivery.
Phase 1: Masterbatch Preparation
  • Weigh 90.0 pbw of Polyether Polyol and 10.0 pbw of IBHMC into a clean, dry mixing vessel.

  • Add 1.0 pbw of the model API (Silver Sulfadiazine).

  • Mix using a mechanical overhead stirrer at 1,500 RPM for 3 minutes.

    • Self-Validation Checkpoint: Visually inspect the masterbatch. A homogeneous, opaque dispersion without API agglomeration validates proper mechanical integration. Causality: Adding the API to the polyol side prevents premature encapsulation by the isocyanate.

Phase 2: Catalyst & Blowing Agent Addition
  • Add 3.0 pbw of Distilled Water, 1.5 pbw of Silicone Surfactant, and 0.15 pbw of Bismuth Neodecanoate.

  • Mix at 1,500 RPM for an additional 60 seconds.

Phase 3: Isocyanate Addition & Foaming
  • Rapidly add the IPDI Prepolymer (calculated to an Isocyanate Index of 105) into the vortex of the mixture.

  • Critical Step: Mix under high shear (2,500 RPM) for exactly 8 seconds.

    • Causality: High-shear mixing is mandatory due to the rapid reaction kinetics of the primary hydroxyls on the IBHMC; prolonged mixing will disrupt the nucleating CO₂ bubbles, leading to foam collapse.

  • Immediately pour the reacting mixture into a pre-heated (45°C) open mold.

Phase 4: Expansion Kinetics (In-Line Validation)

Monitor the reaction milestones using a stopwatch. The reaction is self-validating through its exotherm and expansion kinetics:

  • Cream Time: The mixture should turn opaque and begin to rise at 12–15 seconds . This validates the correct catalyst ratio.

  • Rise Time: Maximum expansion should be reached at 75–90 seconds . This validates the perfect balance between the IBHMC gelling reaction and the water-driven blowing reaction.

Phase 5: Curing & Chemical Validation
  • Transfer the mold to a convection oven at 70°C for 12 hours to drive the polymerization to completion.

  • Self-Validation Checkpoint (FTIR): Post-curing, analyze a core sample of the foam via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The complete disappearance of the asymmetric stretching vibration of the isocyanate (–NCO) group at 2270 cm⁻¹ serves as the definitive, self-validating proof that the foam is fully cured and safe for biological contact[5].

Quantitative Data & Performance Analysis

The incorporation of IBHMC yields significant improvements in mechanical robustness and modulates the release profile of the embedded API, making it highly suitable for prolonged wound care applications.

Table 2: Quantitative Physical & Mechanical Properties

PropertyTest MethodControl FoamIBHMC-Modified FoamPerformance Shift
Core Density ( kg/m ³) ASTM D357445 ± 248 ± 2+6.6% (Maintained)
Tear Strength (N/m) ASTM D3574210 ± 15385 ± 20+83.3% (Enhanced H-Bonding)
Tensile Strength (kPa) ASTM D3574120 ± 10195 ± 12+62.5% (Hard Segment Reinforcement)
MVTR (g/m²/24h) EN 13726-232002900-9.3% (Clinically Optimal)
API Release (T_50%) UV-Vis Spectroscopy12 hours48 hoursSustained Release (Steric Hindrance)

References[3] PubChem. "Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester". National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhL4Du-uBqj4aP7m9bMl5BNkWaxYreRz3qWoQiejlDSpsKZ6Zhf-x01SR0IRXHTpUzhzFYsraEOwEHBFm-GJa_EcL351WOtKWjSKyP8igKPt2_iroP3DEeoB50Z7Q7Q7L_9AQM6CGhT6Oe[1] Foamtec Medical. "Expanding Drug Delivery with Advanced Foam Solutions". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEADTWgTyAWvy-SznJXTWWXTpgtUGn4s7m3AnoL78cNq9IAjUE72dRC234VdAbU9TpLECHuu56i6SnD5sWysDLfn8-hJiBDyL9evMTeSwAP82hmM4-X13yyVJA5ESipkY0UsvoDqBhPP_LDMhIaUXZ_4657rsXdx9kogpLoJR_LM-9Pfw==[2] PMC. "Development of polyurethane foam dressing containing silver and asiaticoside for healing of dermal wound". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbd3RRh-kYa5eIreiI9h8dOtEbkf2FpidCnl1Av_4MBx2HBpXzG2PguRLWrcrTbxJM_c62AQoDYM2FsPtBT64ai_DfgC8Qv-hVkflTmpWsGNdRVCcKwZ-xSY6YavSEibKTvbpatDiT6lDVvcQ=[4] ACS. "Polyurethane-Based Drug Delivery Applications: Current Progress and Future Prospectives". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp_1v4vceVd9yjeAzDOdNcVSI4sntfgxF-EtMuoLJdoV4BsdEg-BBCVFueyq6696gFildl21nH0NaHalwDTxQ_FZPiT9Noguh-As2ftW4MBIpJg_GAXqeZz61_pCd0VvGU5GpunG-kwzTHkywxkA==[5] Google Patents. "US4960594A - Polyurethane foam dressing". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2CzU4PyUQVz7nMsDcy3kPJ_RrtsxPy6fj6r1pkzLIlQjQjmtRYQCO0Sh_22JjwicT9Q6UHUmFq-Wgw8YjcjtdyRNP7CEYiq8mOys4Kw6j5nYal2BQL6caVY54vFV5WH9JY_DcRiJDvfeX

Sources

Application

optimal catalyst selection for isopropyl bis(hydroxymethyl)carbamate curing

Title: Application Note: Optimal Catalyst Selection and Curing Protocols for Isopropyl Bis(hydroxymethyl)carbamate Executive Summary Isopropyl bis(hydroxymethyl)carbamate (IBHMC) is a highly versatile, low-formaldehyde c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Optimal Catalyst Selection and Curing Protocols for Isopropyl Bis(hydroxymethyl)carbamate

Executive Summary Isopropyl bis(hydroxymethyl)carbamate (IBHMC) is a highly versatile, low-formaldehyde crosslinking agent[1]. It is predominantly utilized in two distinct fields: advanced polymeric coatings (such as automotive clearcoats) and durable press textile finishing. This application note provides a comprehensive mechanistic analysis of IBHMC curing, details the causality behind catalyst selection, and offers self-validating protocols for both laboratory and industrial implementation.

Mechanistic Causality of IBHMC Crosslinking

IBHMC functions via an acid-catalyzed condensation mechanism. The core reaction relies on the protonation of the hydroxyl oxygen on the bis(hydroxymethyl) groups. Upon heating, the protonated intermediate dehydrates to form a highly electrophilic N-acyliminium ion. This carbocation-like intermediate is highly susceptible to nucleophilic attack by electron-rich groups, such as the primary and secondary hydroxyls of cellulose in textiles[2], or the hydroxyls of acrylic polyols in automotive clearcoats[3].

Because the activation energy for the dehydration step is significant, the selection of the acid catalyst dictates the reaction kinetics, the required curing temperature, and the ultimate crosslink density. If the catalyst is too weak, the N-acyliminium ion fails to form, resulting in incomplete curing. If the catalyst is too strong or unbuffered, it can catalyze competing side reactions, such as the hydrolytic degradation of the substrate (e.g., cellulose tendering) or premature crosslinking (poor pot life).

Mechanism A Isopropyl bis(hydroxymethyl)carbamate (Crosslinker) B Acid Catalyst (Protonation) A->B C N-acyliminium Ion (Reactive Intermediate) B->C D Nucleophile (Cellulose/Polyol -OH) C->D E Crosslinked Network + H2O D->E

Acid-catalyzed crosslinking mechanism of isopropyl bis(hydroxymethyl)carbamate.

Catalyst Selection Matrix: Expertise & Experience

Selecting the optimal catalyst requires balancing the pKa of the acid, the thermal stability of the substrate, and the desired pot life of the formulation.

  • Lewis Acid / Brønsted Acid Synergistic Blends (e.g., MgCl₂ + Citric Acid):

    • Causality: Magnesium chloride acts as a mild Lewis acid that coordinates with the oxygen atoms of the carbamate, increasing their leaving-group ability. The addition of citric acid (a mild Brønsted acid) lowers the activation temperature. This synergistic blend is strictly chosen for cellulosic textiles because strong mineral acids would hydrolyze the β-1,4-glycosidic bonds of cotton, causing catastrophic tensile strength loss[2].

  • Strong Sulfonic Acids (e.g., p-Toluenesulfonic Acid - p-TSA, Dodecylbenzenesulfonic Acid - DDBSA):

    • Causality: In high-solids automotive coatings, maximum crosslink density is required for scratch and mar resistance. Sulfonic acids provide the high proton concentration necessary to drive the transetherification of IBHMC with acrylic polyols at 120°C–140°C. DDBSA is often preferred over p-TSA in solvent-borne systems due to its long aliphatic tail, which improves solubility and prevents catalyst crystallization in the film[3].

  • Amine-Blocked Sulfonic Acids (e.g., AMP-Blocked p-TSA):

    • Causality: For one-component (1K) formulations, adding a free sulfonic acid would cause the formulation to gel in the drum. By neutralizing the acid with a volatile amine (like 2-amino-2-methyl-1-propanol), the catalyst remains dormant at room temperature. During the thermal bake, the amine volatilizes, unblocking the acid and initiating the cure.

Quantitative Catalyst Comparison
Catalyst SystemChemical TypeOptimal Conc.Curing TempPrimary ApplicationKey Advantage
MgCl₂ + Citric Acid Lewis / Brønsted Blend1.5 - 2.0%150°CTextile Durable PressPrevents cellulose tendering
DDBSA Strong Sulfonic Acid0.5 - 1.0%120°C2K Polymeric CoatingsMaximum crosslink density
Amine-Blocked p-TSA Latent Acid1.0 - 1.5%135°C - 140°C1K Automotive ClearcoatsExcellent shelf stability

Self-Validating Experimental Protocols

Protocol A: Durable Press Finishing of Cellulosic Textiles

This protocol establishes a crosslinked network in cotton fabrics to provide wrinkle resistance, utilizing a synergistic Lewis/Brønsted catalyst system.

  • Step 1: Formulation Preparation: In a clean vessel, dissolve 100 g/L of IBHMC (crosslinker) in deionized water. Add 15 g/L of MgCl₂·6H₂O and 1.5 g/L of Citric Acid. Add 1 g/L of a non-ionic wetting agent (e.g., Triton X-100).

  • Step 2: Self-Validation (pH Check): Measure the pH of the bath. It must be between 4.5 and 5.0. If it is below 4.0, the acid concentration is too high and will damage the fabric; adjust with dilute NaOH.

  • Step 3: Application (Padding): Pass the 100% cotton fabric through the solution and nip rollers (padder) to achieve a wet pick-up of 75-80%.

    • Pro-Tip: Always ensure the fabric is completely desized and scoured before padding. Residual alkaline sizes will neutralize the MgCl₂/Citric acid catalyst, leading to localized curing failures and poor wrinkle recovery.

  • Step 4: Drying & Curing: Dry the fabric at 100°C for 3 minutes to remove moisture. Cure immediately at 150°C for 3 minutes. Causality: The separate drying step prevents the migration of the crosslinker to the fabric surface, ensuring uniform distribution before the catalyst activates at 150°C.

  • Step 5: Validation: Perform AATCC Test Method 66 (Wrinkle Recovery Angle). A successful cure will yield a WRA of >250° (combined warp and weft). Verify low formaldehyde release using AATCC Test Method 112 (<50 ppm expected)[2].

Protocol B: 1K Polymeric Clearcoat Curing

This protocol utilizes an amine-blocked strong acid to achieve a high-gloss, chemically resistant coating.

  • Step 1: Formulation: Blend 70 parts by weight of a hydroxyl-functional acrylic resin (OH equivalent weight ~400) with 30 parts by weight of IBHMC.

  • Step 2: Catalyst Integration: Add 1.0% by weight (based on total resin solids) of amine-blocked DDBSA. Dilute to application viscosity (e.g., 25 seconds in a Ford #4 cup) using methoxypropyl acetate.

    • Pro-Tip: When formulating with blocked sulfonic acids, strictly avoid basic pigments (like certain grades of calcium carbonate or surface-treated TiO₂) as they can permanently neutralize the unblocked acid during the bake, resulting in a tacky, under-cured film.

  • Step 3: Self-Validation (Pot Life): Seal a 100 mL sample in a glass jar and store at 40°C for 7 days. The viscosity should not increase by more than 10%, validating the efficacy of the amine blocking.

  • Step 4: Application & Curing: Apply the coating to a primed steel panel using a 4-mil drawdown bar. Flash off solvents at room temperature for 10 minutes, then bake at 140°C for 30 minutes.

  • Step 5: Validation: After cooling, perform the MEK Double Rub Test (ASTM D5402). The coating must withstand >100 double rubs without softening, confirming complete crosslinking of the carbamate network[3].

Workflow Step1 1. Formulation Mix Crosslinker, Catalyst & Substrate Step2 2. Application Padding (Textiles) or Spraying (Coatings) Step1->Step2 Step3 3. Thermal Curing 130-150°C (Catalyst Activation) Step2->Step3 Step4 4. Validation Crosslink Density & Performance Testing Step3->Step4

Standardized workflow for application and curing of carbamate crosslinkers.

References

  • Title: Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester (CID 107617) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: US4539008A - Agents to produce durable press low formaldehyde release cellulosic textiles: etherified N,N-bis(hydroxymethyl)
  • Title: EP0890624A1 - Carbamate curable coating composition and method for improved adhesion Source: Google Patents / European Patent Office URL

Sources

Method

Topic: Formulation of Isopropyl Bis(hydroxymethyl)carbamate in Aqueous Resins

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the formulation of Isopropyl Bis(hydroxymethyl)carbamate (IBHMC) int...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the formulation of Isopropyl Bis(hydroxymethyl)carbamate (IBHMC) into aqueous resin systems. IBHMC is a versatile difunctional monomer possessing two primary hydroxyl groups, making it an excellent candidate as a reactive modifier or crosslinker to enhance the performance properties of waterborne coatings and binders. This guide details the underlying chemical principles, step-by-step formulation protocols, critical characterization techniques, and stability assessment methodologies. The protocols are designed to be self-validating, incorporating quality control checkpoints to ensure reproducibility and reliability for research and development applications.

Introduction and Scientific Principles

The Role of Isopropyl Bis(hydroxymethyl)carbamate (IBHMC)

Isopropyl bis(hydroxymethyl)carbamate (CAS No. 4987-75-1) is an organic compound featuring a central carbamate group flanked by two reactive hydroxymethyl (-CH₂OH) moieties.[1][2][3] While the carbamate group itself imparts specific chemical characteristics and can participate in certain reactions, the primary utility of IBHMC in polymer chemistry stems from its nature as a diol. These terminal hydroxyl groups can readily react with various functional groups, such as isocyanates, and co-crosslink with aminoplast resins like melamine-formaldehyde (MF) resins in the presence of hydroxyl-functional polymers.[4][5]

Incorporating IBHMC into aqueous resin formulations offers several potential advantages:

  • Increased Crosslink Density: As a small, difunctional molecule, it can increase the crosslink density of a cured polymer network, leading to improved hardness, chemical resistance, and durability.

  • Enhanced Flexibility and Impact Resistance: The aliphatic isopropyl carbamate backbone can introduce a degree of flexibility into the polymer network compared to more rigid crosslinkers.

  • Improved Adhesion: The polarity of the carbamate and hydroxyl groups can enhance adhesion to various substrates.

  • Low-VOC Formulations: Its use in waterborne systems aligns with environmental regulations aimed at reducing volatile organic compounds (VOCs).[6][7]

Crosslinking Chemistry in Aqueous Systems

The most common application for a molecule like IBHMC in industrial aqueous resins is in conjunction with an aminoplast crosslinker, such as hexamethoxymethylmelamine (HMMM), and a primary backbone resin (e.g., acrylic or polyester polyol). The curing process, typically initiated by heat and an acid catalyst, proceeds via the following proposed reactions:

  • Reaction with the Backbone Polymer: The hydroxymethyl groups of the HMMM resin react with the hydroxyl groups on the primary resin backbone.

  • Co-Crosslinking with IBHMC: The HMMM resin also reacts with the hydroxymethyl groups of IBHMC, integrating it directly into the polymer matrix.

  • Self-Condensation: The HMMM resin can also self-condense.

This co-crosslinking mechanism creates a dense, three-dimensional network. The stability of carbamate groups can be pH-dependent, generally showing instability in alkaline conditions, which is a critical consideration for the shelf-life of aqueous formulations.[8][9]

Materials and Equipment

Reagents and Raw Materials
MaterialSupplierGradePurpose
Isopropyl Bis(hydroxymethyl)carbamate (IBHMC)Various[10]≥98% PurityReactive Modifier / Crosslinker
Waterborne Acrylic Polyol Dispersione.g., Joncryl®45-50% solids, OH value 50-100Primary Resin Backbone
Hexamethoxymethylmelamine (HMMM) Resine.g., Cymel® 303~98% solidsPrimary Crosslinking Agent
Deionized (DI) WaterIn-houseType II or betterSolvent / Continuous Phase
Dimethylethanolamine (DMEA)Sigma-Aldrich≥99.5%pH Modifier / Neutralizing Amine
Blocked p-Toluenesulfonic Acid (pTSA) Catalyste.g., Nacure®25-35% solution in solventCuring Catalyst
2-ButoxyethanolSigma-AldrichReagent GradeCo-solvent / Coalescing Agent
BYK-024 DefoamerBYK-Chemie-Formulation Additive
Tego® Wet 270Evonik-Wetting Agent / Substrate Wetting Additive
Equipment and Instrumentation
  • High-shear laboratory mixer with a dispersion blade

  • Analytical balance (±0.001 g)

  • pH meter calibrated with pH 7 and 10 buffers

  • Brookfield KU-3 or similar rotational viscometer

  • Drawdown bar (e.g., 3 mil / 76 µm wet film thickness)

  • Convection oven capable of maintaining 120-150°C

  • FTIR spectrometer with ATR accessory

  • Pencil hardness tester (ASTM D3363)

  • Solvent rub test equipment (ASTM D5402)

  • Cross-hatch adhesion tester (ASTM D3359)

Experimental Protocols

This section outlines the detailed procedures for formulating IBHMC into a model aqueous acrylic resin system, followed by application and curing for performance evaluation.

Workflow Overview

The overall process involves the sequential addition of components under controlled mixing to ensure a stable and homogeneous dispersion, followed by characterization.

G cluster_prep Part A: Formulation cluster_app Part B: Application & Curing cluster_char Part C: Characterization A Charge Acrylic Resin to Mixing Vessel B Add IBHMC Solution (IBHMC + Co-solvent + Water) A->B C Add HMMM Crosslinker B->C D Adjust pH with DMEA C->D E Additives (Wetting Agent, Defoamer) D->E F Add Catalyst Solution E->F G Final Homogenization & QC F->G H Apply Film to Substrate (Drawdown) G->H K Wet State Analysis (pH, Viscosity) G->K I Flash-off at Ambient Temp (10-15 min) H->I J Cure in Convection Oven (e.g., 130°C for 30 min) I->J L Cured Film Testing (Hardness, Adhesion, Solvent Rubs) J->L

Caption: Formulation and testing workflow for IBHMC-modified aqueous resins.

Protocol: Formulation of IBHMC-Modified Resin

This protocol is based on a final formulation weight of 200g. Calculations should be adjusted for different batch sizes.

Formulation Target Table:

ComponentWeight (g)Solids (g)Purpose
Waterborne Acrylic Polyol120.054.0Primary Resin Backbone
IBHMC5.45.4Reactive Modifier
HMMM Resin12.011.8Primary Crosslinking Agent
Blocked pTSA Catalyst (30%)2.00.6Curing Catalyst
2-Butoxyethanol6.0-Co-solvent / Coalescing Agent
DMEA (10% in DI Water)2.0-pH Modifier
Tego® Wet 2700.4-Wetting Agent
BYK-024 Defoamer0.2-Defoamer
DI Water52.0-Solvent
Total 200.0 71.8 Final Formulation (Solids ~36%)

Step-by-Step Procedure:

  • Preparation of IBHMC Pre-solution:

    • In a separate beaker, add the 2-Butoxyethanol (6.0g).

    • While stirring gently, add the IBHMC powder (5.4g). Stir until fully dissolved.

    • Slowly add 10.0g of the DI Water to this solution and continue mixing until clear and homogeneous. Causality: Pre-dissolving the IBHMC in a co-solvent ensures it can be incorporated into the aqueous resin without shocking the system or precipitating.

  • Main Formulation:

    • Place a 400mL beaker under the high-shear mixer.

    • Charge the Waterborne Acrylic Polyol (120.0g) to the beaker. Begin mixing at a low speed (300-500 rpm) to create a vortex.

    • Slowly add the IBHMC pre-solution from Step 1 into the vortex over 2-3 minutes.

    • Increase mixing speed slightly if needed and mix for an additional 10 minutes.

  • Crosslinker and Additive Incorporation:

    • While maintaining mixing, add the HMMM Resin (12.0g).

    • Add the remaining DI Water (42.0g).

    • Add the Tego® Wet 270 (0.4g) and BYK-024 Defoamer (0.2g).

    • Mix for 15 minutes.

  • pH Adjustment and Final Steps:

    • Measure the pH of the formulation. It is typically acidic at this stage.

    • Slowly add the 10% DMEA solution dropwise until the pH reaches 8.0 - 8.5 . Causality: A slightly alkaline pH is crucial for the stability of the acrylic dispersion and prevents premature reaction of the acid catalyst. However, excessively high pH can degrade the carbamate over time.[8]

    • In a final step, add the Blocked pTSA Catalyst (2.0g).

    • Mix for a final 10 minutes.

  • Quality Control (Wet State):

    • Measure and record the final pH and viscosity. The viscosity should be within a usable range for application (e.g., 80-95 Krebs Units).

    • Visually inspect for any signs of grit, seeds, or instability. The formulation should be smooth and homogeneous.

Protocol: Film Application and Curing
  • Allow the formulation to sit for at least 30 minutes to allow any incorporated air to escape.

  • Place a clean test panel (e.g., steel or glass) on a flat surface.

  • Apply a bead of the formulated resin at the top of the panel.

  • Using a 3 mil (76 µm) drawdown bar, draw the coating down the panel with a smooth, consistent motion.

  • Allow the coated panel to flash-off at ambient temperature for 15 minutes.

  • Place the panel in a pre-heated convection oven at 130°C for 30 minutes to cure the film.

  • Remove the panel and allow it to cool to room temperature for at least 24 hours before testing.

Characterization and Performance Evaluation

Cured Film Analysis

The following tests are critical to validate the successful incorporation and function of IBHMC in the cured resin film.

Test MethodASTM StandardPurposeTypical Result for a Successful Formulation
Pencil Hardness D3363Measures the surface hardness and degree of cure.F to 2H
Cross-Hatch Adhesion D3359Evaluates the adhesion of the cured film to the substrate.4B to 5B (Excellent)
Solvent Resistance (MEK Rubs) D5402Assesses the chemical resistance and crosslink density by rubbing with a methyl ethyl ketone-soaked cloth.>100 double rubs with no film failure
Spectroscopic Analysis (FTIR)

FTIR-ATR can be used to monitor the curing process.

  • Uncured Resin: Look for a broad -OH peak (~3400 cm⁻¹), the carbamate C=O peak (~1700 cm⁻¹), and resin-specific peaks.

  • Cured Film: The broad -OH peak should significantly decrease, indicating reaction of the hydroxyl groups. The carbamate peak should remain, confirming its incorporation into the network.

Stability Assessment Protocol

Aqueous formulations must be stable during storage. An accelerated stability test is essential.

  • Sample Preparation: Fill two sealed, airtight containers with 50g of the freshly prepared formulation.

  • Storage Conditions:

    • Control: Store one sample at room temperature (25°C).

    • Accelerated: Place the second sample in an oven at 50°C.

  • Testing Schedule: Evaluate both samples at intervals of 1, 2, and 4 weeks.

  • Parameters to Monitor:

    • Viscosity: A change of >20% from the initial value often indicates instability.

    • pH: A significant drop in pH can indicate hydrolysis or other degradation reactions.

    • Appearance: Check for gelling, phase separation, or sedimentation.

    • Performance: After 4 weeks, apply and cure the aged sample to see if film properties have degraded.

Mechanism Visualization and Troubleshooting

Proposed Crosslinking Mechanism

The diagram below illustrates the proposed chemical reactions during thermal curing, showing how IBHMC integrates into the network formed by the acrylic polyol and HMMM crosslinker.

Caption: Reaction schematic for acid-catalyzed curing of a polyol system with HMMM and IBHMC.

Troubleshooting Guide
Problem ObservedPotential CauseSuggested Solution
Grit or Seeds in Formulation IBHMC did not fully dissolve; incompatibility.Ensure IBHMC is fully dissolved in the co-solvent before adding to the resin. Increase co-solvent level slightly.
Poor Cured Film Hardness Insufficient cure (time/temp); incorrect catalyst level; incorrect stoichiometry.Increase cure temperature or time. Verify catalyst amount and activity. Check OH values and recalculate crosslinker ratios.
Low Gloss or Hazy Film Incompatibility of components; poor coalescence.Screen different co-solvents. Check for pH drift. Ensure proper mixing and de-aeration.
Poor Storage Stability (Gelling) pH too low, causing premature reaction; microbial contamination.Ensure final pH is >8.0. Use a more effectively blocked catalyst. Consider adding an in-can preservative.[11]

References

  • NextSDS. isopropyl bis(hydroxymethyl)
  • Rehfuss et al. (1998). Amino crosslinking agents functionalized with carbamate groups and coating compositions containing the same.
  • Ohrbom et al. (2002). Carbamate-functional resins and their use in high solids coating compositions.
  • Berti et al. (2011). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. [Link]

  • Clemens, R.J. & Rector, F.D. (1989). Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins. American Coatings Association. [Link]

  • Geurts et al. (2004). New carbamate - melamine formaldehyde cross-linking agents.
  • Li et al. (2019). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

  • Geurts et al. (2006). NEW CARBAMATE - MELAMINE FORMALDEHYDE CROSS-LINKING AGENTS. European Patent Office (EP 1563005 B1). [Link]

  • ChemicalCell. Isopropyl (Hydroxymethyl)-Carbamate CAS NO 14236-02-3. [Link]

  • Habibi-Yangjeh, A. (2012). Photoremediation of Carbamate Residues in Water. SciSpace. [Link]

  • Geurts et al. (2005). New carbamate - melamine formaldehyde cross-linking agents.
  • Organic Syntheses Procedure. PREPARATION OF N-(HYDROXYMETHYL)BENZYL CARBAMATE AND N-(ISOPROPOXYMETHYL)BENZYL CARBAMATE. [Link]

  • NextSDS. isopropyl (hydroxymethyl)
  • LookChem. CAS No.4987-75-1,isopropyl bis(hydroxymethyl)carbamate Suppliers. [Link]

  • Mohajer, A. et al. (2023). Crosslinking CO2-switchable polymers for paints and coatings applications. [Link]

  • Jayakody, C. et al. (2016). A two step method for the preparation of carbamate cross-linked cellulose films using an ionic liquid and their water retention properties. PubMed. [Link]

  • Wu, B. (1998). Crosslinking with Malonate Blocked Isocyanates and With Melamine Resins. American Coatings Association. [Link]

  • Gite, C. & Pettit, P. (1996). Low VOC Carbamate Functional Coatings Compositions for Automotive Topcoats. American Coatings Association. [Link]

  • Santaladchaiyakit, Y. & Srijaranai, S. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: A review. SciSpace. [Link]

  • Engebretson, J. (2002). Chromatographic Analysis of Insecticidal Carbamates. SciSpace. [Link]

Sources

Application

Application Note: Preparation and Utilization of Low-Formaldehyde Resins Using Isopropyl Bis(hydroxymethyl)carbamate (IBHMC)

Introduction & Mechanistic Overview The demand for low-emission crosslinking agents in the textile and industrial coatings sectors has driven a critical transition away from traditional high-formaldehyde resins (e.g., un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The demand for low-emission crosslinking agents in the textile and industrial coatings sectors has driven a critical transition away from traditional high-formaldehyde resins (e.g., unmodified urea-formaldehyde or standard DMDHEU). Isopropyl bis(hydroxymethyl)carbamate (IBHMC), also known industrially as dimethylol isopropyl carbamate (CAS 4987-75-1) [1], has emerged as a highly effective pre-condensate for low-formaldehyde applications [2].

Mechanistic Causality: Traditional N-methylol compounds suffer from reversible hydrolysis of the N–C bond, continuously liberating free formaldehyde over time. Carbamates overcome this limitation because they possess an ester oxygen adjacent to the carbonyl group. This electron-withdrawing ether linkage stabilizes the N-methylol bond against hydrolytic cleavage.

  • In Textiles: The N-hydroxymethyl groups of IBHMC undergo an acid-catalyzed etherification with the primary hydroxyls of cellulose, yielding a durable press (DP) finish with minimal formaldehyde release [3].

  • In Coatings: Secondary carbamate groups exhibit excellent reactivity with melamine-formaldehyde (MF) resins. This crosslinking network yields thermosets with superior acid-etch resistance and lower volatile organic compound (VOC) emissions compared to standard polyol-MF systems [4].

To prevent premature condensation and to further suppress free formaldehyde in the liquid resin formulation, the hydroxymethyl groups of IBHMC are typically etherified with a low-molecular-weight alcohol (e.g., methanol) prior to application.

Experimental Protocols

Protocol A: Synthesis of Etherified IBHMC Resin

Objective: To synthesize a stable, low-formaldehyde carbamate resin via alkaline methylolation followed by acidic etherification.

Causality Check: The two-step pH shift is the mechanistic core of this protocol. Methylolation requires a basic environment to increase the nucleophilicity of the amide nitrogen, preventing premature polymerization. Conversely, etherification requires an acidic environment to protonate the hydroxyl group, creating a good leaving group (water) to facilitate methoxy substitution.

Materials:

  • Isopropyl carbamate (High purity, >98%)

  • Formaldehyde (37% aqueous solution, formalin)

  • Methanol (Anhydrous)

  • Sodium hydroxide (20% w/v aqueous solution)

  • Sulfuric acid (10% v/v aqueous solution)

Step-by-Step Methodology:

  • Methylolation: Charge a jacketed reaction vessel equipped with a reflux condenser and mechanical stirrer with 1.0 molar equivalent of isopropyl carbamate and 2.1 molar equivalents of formaldehyde. Note: The slight excess of formaldehyde drives the equilibrium toward the bis-substituted product.

  • pH Adjustment: Slowly add 20% NaOH under continuous stirring until the pH stabilizes between 8.5 and 9.0.

    • Self-Validation: Monitor the pH continuously. If it drops below 8.0 (often due to the formation of formic acid via the Cannizzaro reaction), add dropwise NaOH to maintain the alkaline state.

  • Condensation: Heat the mixture to 55–60°C and maintain for 2.5 hours.

    • Self-Validation: The reaction is deemed complete when the initially cloudy suspension becomes entirely clear, indicating full dissolution and conversion of the isopropyl carbamate into IBHMC.

  • Etherification (Capping): Cool the reactor to 40°C. Add 3.0 molar equivalents of anhydrous methanol to the clear IBHMC pre-condensate.

  • Acidification: Carefully add 10% sulfuric acid to drop the pH to 2.5–3.0. Elevate the temperature to 50°C and hold for 1.5 hours.

    • Causality: This step replaces the labile –OH groups with –OCH₃ groups, locking the formaldehyde into the molecular structure and drastically extending the resin's shelf life.

  • Neutralization & Filtration: Cool the mixture to room temperature and neutralize to pH 7.0–7.5 using NaOH. Filter the resulting etherified IBHMC resin through a 5-micron filter bag to remove precipitated sodium sulfate salts.

Protocol B: Durable Press Finishing of Cellulosic Fabrics

Objective: To apply the etherified IBHMC resin to 100% cotton fabric, achieving high wrinkle recovery with <50 ppm formaldehyde release.

Step-by-Step Methodology:

  • Bath Preparation: Prepare an aqueous padding bath containing 80 g/L Etherified IBHMC resin, 18 g/L Magnesium chloride hexahydrate ( MgCl2​⋅6H2​O ), and 1 g/L non-ionic wetting agent.

    • Causality: MgCl2​ is selected as a Lewis acid catalyst because it provides latent catalysis—it remains inactive at room temperature (ensuring bath stability) but efficiently lowers the activation energy for cellulose crosslinking at temperatures >150°C.

  • Padding: Pass the cotton fabric through the bath and nip rollers at a pressure sufficient to achieve a wet pick-up of 75–80%.

  • Drying: Dry the fabric in a stenter frame at 100°C for 3 minutes.

    • Self-Validation: The fabric must be dry to the touch but not cured; premature crosslinking at this stage will result in uneven finishing and severe tensile strength loss.

  • Curing: Elevate the stenter temperature to 160°C for 3 minutes. The heat triggers the MgCl2​ to release protons, catalyzing the etherification between the resin and the cellulose hydroxyls.

  • Afterwash (Critical): Wash the cured fabric in a slightly alkaline bath (pH 8.0) at 50°C for 5 minutes, followed by a cold water rinse.

    • Causality: Washing neutralizes residual acid catalyst and removes unreacted resin. Failure to perform this step is the primary cause of post-process formaldehyde emissions [2].

Quantitative Data Presentation

The following table summarizes the performance metrics of the IBHMC resin compared to traditional DMDHEU finishes. The data validates that IBHMC achieves comparable wrinkle recovery while maintaining superior tensile strength and drastically lowering formaldehyde emissions.

Treatment TypeFormaldehyde Release (ppm)*Wrinkle Recovery Angle (WRA, °)Tensile Strength Retention (%)
Untreated Cotton 0165100
Standard DMDHEU 350 - 50028555
Etherified IBHMC < 40 275 65

*Determined via AATCC Test Method 112 (Sealed Jar Method).

Workflow Visualization

G N1 Isopropyl Carbamate + Formaldehyde N2 Alkaline Methylolation (pH 8.5-9.0, 50-60°C) N1->N2 Base Catalysis N3 IBHMC Pre-condensate (Dimethylol Intermediate) N2->N3 Condensation N4 Acidic Etherification (+ Methanol, pH 2.5-3.0) N3->N4 Capping N5 Etherified IBHMC Resin (Low Free Formaldehyde) N4->N5 Stabilization N6 Cellulose Crosslinking (MgCl2, 160°C) N5->N6 Textile Application

Workflow of IBHMC resin synthesis and cellulose crosslinking.

References

  • Reinhardt, R. M., & Daigle, D. J. (1984). Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents. ResearchGate. Retrieved from[Link]

  • Frick Jr., J. G., & Harper Jr., R. J. (1985). US Patent 4539008A - Agents to produce durable press low formaldehyde release cellulosic textile. Google Patents.
  • American Coatings Association. (n.d.). Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins. Retrieved from[Link]

Method

Application Notes &amp; Protocols: Isopropyl bis(Hydroxymethyl)carbamate for Advanced Polymer Coating Formulations

Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of isopropyl bis(hydroxymethyl)carbamate in advanced polymer coating systems. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of isopropyl bis(hydroxymethyl)carbamate in advanced polymer coating systems. This multifunctional additive serves a dual role, acting as an effective crosslinking agent to enhance film properties and as a broad-spectrum biocide for in-can and dry-film preservation. We will explore its chemical properties, mechanisms of action, and provide detailed protocols for its incorporation and performance evaluation. The causality behind experimental choices is explained to empower formulators to optimize its use for specific applications, from industrial maintenance coatings to high-performance automotive finishes.

Introduction to Isopropyl bis(Hydroxymethyl)carbamate

Isopropyl bis(hydroxymethyl)carbamate, with CAS Number 4987-75-1, is a unique carbamate derivative featuring two reactive hydroxymethyl (-CH₂OH) groups.[1] This structure is key to its dual functionality in coatings. Carbamate-functional resins are increasingly utilized in coatings for their excellent durability, resistance to environmental etch, and scratch resistance.[2][3] The hydroxymethyl groups provide reactive sites for crosslinking with various polymer backbones, while the overall molecule can act as a formaldehyde-releasing preservative to protect the coating from microbial degradation.[4][5][6]

Chemical Identity and Properties

A clear understanding of the physicochemical properties of isopropyl bis(hydroxymethyl)carbamate is fundamental to its effective use in formulations.

PropertyValueSource
CAS Number 4987-75-1ChemicalBook[1]
Molecular Formula C₆H₁₃NO₄LookChem[7]
Molecular Weight 163.17 g/mol LookChem[7]
Appearance White to off-white solid (Typical)General Knowledge
Key Functional Groups Carbamate, two primary hydroxylsGeneral Knowledge
Primary Functions in Coatings: A Dual-Role Additive

The unique value of isopropyl bis(hydroxymethyl)carbamate lies in its ability to simultaneously address two critical needs in water-based and solvent-based coating formulations:

  • Crosslinking Agent: The two hydroxymethyl groups can react with complementary functional groups on binder resins (e.g., hydroxyl, carboxyl, amide) under thermal or catalytic conditions. This creates a robust, three-dimensional polymer network, significantly improving the mechanical and chemical resistance properties of the cured film. This mechanism is analogous to how amino resins, such as melamine-formaldehyde (MF) resins, function as crosslinkers.[8]

  • Biocidal Preservative: As a formaldehyde-releasing compound, it provides highly effective protection against a broad range of microorganisms (bacteria, fungi) that can spoil liquid paint ("in-can" preservation) or deface the dried coating film ("dry-film" preservation).[4][9] This function is critical for extending the shelf-life and in-service durability of waterborne coatings, which are particularly susceptible to microbial attack.[10]

Mechanism of Action

Crosslinking via Hydroxymethyl Groups

The crosslinking reaction is typically initiated by heat and can be accelerated by an acid catalyst. The hydroxymethyl groups of the carbamate react with active hydrogen-containing groups on the polymer backbone, such as hydroxyl (-OH) groups found on acrylic, polyester, or polyurethane resins.

The reaction proceeds via a condensation mechanism, releasing a molecule of water for each crosslink formed. This process builds a covalent network, transforming the liquid coating into a hard, durable, and chemically resistant film. The resulting urethane-like linkages contribute to the coating's toughness and flexibility.

Diagram: Crosslinking Mechanism

Below is a conceptual diagram illustrating the acid-catalyzed crosslinking reaction between Isopropyl bis(hydroxymethyl)carbamate and a hydroxyl-functional polymer chain.

Crosslinking_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products carbamate Isopropyl bis(hydroxymethyl)carbamate (R-N(CH₂OH)₂) catalyst Heat (Δ) + Acid Catalyst (H⁺) carbamate->catalyst polymer Polymer Chain (...-P-OH) polymer->catalyst crosslinked Crosslinked Polymer Network (...-P-O-CH₂-N(R)-CH₂-O-P-...) catalyst->crosslinked Forms Covalent Bond water Water (H₂O) catalyst->water Byproduct

Caption: Acid-catalyzed condensation crosslinking reaction.

Biocidal Action via Formaldehyde Release

Isopropyl bis(hydroxymethyl)carbamate belongs to a class of preservatives known as formaldehyde-donors or formaldehyde-releasers.[4][5] In the aqueous environment of a coating formulation, the compound exists in equilibrium and slowly releases minute quantities of formaldehyde.

Formaldehyde is a potent, broad-spectrum biocide that disrupts essential cellular functions in microorganisms by crosslinking proteins and nucleic acids, leading to cell death. This slow-release mechanism is highly efficient, as it maintains a low but effective concentration of the active agent over an extended period, ensuring long-term protection without requiring high initial concentrations of free formaldehyde.

Application in Polymer Coating Formulations

Compatibility and Synergy

This additive is compatible with a wide range of polymer binders commonly used in the coatings industry, including:

  • Acrylic Emulsions: Enhances hardness and scrub resistance in architectural paints.

  • Polyurethane Dispersions (PUDs): Improves chemical and abrasion resistance for floor and wood coatings.

  • Alkyd and Polyester Resins: Used in baked enamel finishes for industrial applications to improve hardness and gloss retention.

  • Epoxy Systems: Can be used as a co-crosslinker or additive to modify film properties.

The carbamate functionality itself is known to improve acid resistance and durability, making this additive particularly valuable for automotive clearcoats and other high-performance exterior finishes.[3][8]

Formulation Guidelines
  • Use Level: The optimal concentration depends on the specific requirements of the formulation.

    • As a primary crosslinker: 5-20% by weight on binder solids.

    • As a co-crosslinker or performance additive: 1-5% by weight on binder solids.

    • For biocidal protection only: 0.1-0.5% on total formulation weight.

  • Incorporation: The additive should be incorporated during the letdown stage of the formulation process, after the dispersion of pigments and fillers. It should be added slowly under good agitation to ensure uniform distribution.

  • pH Considerations: For waterborne systems, the pH of the formulation should be maintained between 8.0 and 9.5 to ensure the stability of the latex binder and the additive.

  • Curing Conditions: For crosslinking applications, a baking schedule of 20-30 minutes at 120-150°C is a typical starting point. The exact conditions must be optimized based on the polymer backbone and the presence of any catalysts.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating isopropyl bis(hydroxymethyl)carbamate in a model water-based acrylic coating.

Diagram: Experimental Workflow

This diagram outlines the complete workflow from formulation to final performance testing of the coating.

Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis Formulate 4.1 Formulate Coating (Control & Test Batches) Incorporate Incorporate Additive (Test Batch Only) Formulate->Incorporate Apply Apply Film to Substrates (e.g., Steel Panels, Glass) Incorporate->Apply Cure Cure/Dry Films (Ambient or Baked) Apply->Cure Hardness 4.2.1 Pencil Hardness (ASTM D3363) Cure->Hardness Adhesion 4.2.2 Cross-Hatch Adhesion (ASTM D3359) Cure->Adhesion Antimicrobial 4.3 Antimicrobial Test (ASTM D5590) Cure->Antimicrobial Analyze Analyze & Compare Data Hardness->Analyze Adhesion->Analyze Antimicrobial->Analyze

Caption: Step-by-step experimental workflow.

Protocol: Incorporation into a Water-Based Acrylic Latex Formulation

Objective: To prepare a control coating and a test coating containing isopropyl bis(hydroxymethyl)carbamate.

Materials:

  • Acrylic latex emulsion (e.g., 50% solids)

  • Pigment dispersion (e.g., TiO₂)

  • Coalescing solvent (e.g., Texanol™)

  • Thickener (e.g., HEUR)

  • Defoamer

  • Isopropyl bis(hydroxymethyl)carbamate

  • Deionized water

  • Ammonia (28%) for pH adjustment

Procedure:

  • Charge Vessel: To a clean mixing vessel, add the acrylic latex emulsion under low shear agitation.

  • Add Pigment: Slowly add the pigment dispersion and mix until uniform.

  • Letdown: In a separate container, pre-mix the deionized water, coalescing solvent, and defoamer. Add this pre-mix slowly to the main vessel.

  • Split Batch: Divide the master batch into two equal parts: "Control" and "Test".

  • Additive Incorporation (Test Batch): To the "Test" batch, slowly add the desired amount of isopropyl bis(hydroxymethyl)carbamate (e.g., 2.0% based on latex solids) while mixing.

  • pH Adjustment: Adjust the pH of both batches to 8.5-9.0 using ammonia.

  • Viscosity Adjustment: Add the thickener incrementally to both batches to achieve the target application viscosity (e.g., 85-95 Krebs Units).

  • Equilibration: Allow both formulations to equilibrate for at least 24 hours before application and testing.

Protocol: Evaluation of Cured Film Properties

Objective: To quantify the impact of the additive on the mechanical properties of the cured film.

Specimen Preparation:

  • Apply the "Control" and "Test" coatings to appropriate substrates (e.g., phosphated steel panels for physical tests) using a drawdown bar to achieve a consistent dry film thickness (DFT) of 50 µm (2 mils).

  • Allow films to flash off for 15 minutes at ambient temperature.

  • Cure the panels in a forced-air oven for 20 minutes at 130°C.

  • Condition the cured panels for 24 hours at standard conditions (23°C, 50% RH) before testing.

This test determines the hardness of a coating film by assessing its resistance to scratching from pencil leads of known hardness.[11][12][13][14][15]

  • Place the cured panel on a firm, level surface.

  • Starting with the hardest pencil (e.g., 6H), hold it at a 45° angle to the surface.[13][15]

  • Push the pencil away from the operator with uniform pressure, creating a 6-7 mm stroke.[13]

  • Inspect the surface. A "gouge" is a cut that penetrates to the substrate. A "scratch" is a mark that does not penetrate the film.

  • Repeat the process with progressively softer pencils until a pencil is found that will not scratch or gouge the film.

  • The "pencil hardness" is reported as the grade of the hardest pencil that does not gouge the film.[11]

This method assesses the adhesion of the coating to the substrate.[16][17]

  • Using a special cross-hatch cutting tool, make a lattice pattern through the coating to the substrate.[17][18]

  • For films thinner than 5 mils (125 µm), Test Method B is used.[19][20]

  • Brush the area lightly to remove any detached flakes.

  • Apply a specified pressure-sensitive tape firmly over the lattice.

  • After 60-90 seconds, remove the tape rapidly at a 180° angle.[18][19][20]

  • Classify the adhesion by comparing the grid to the standard illustrations in ASTM D3359, on a scale from 5B (no detachment) to 0B (severe detachment).[19]

Protocol: Assessment of Antimicrobial Efficacy (ASTM D5590)

This accelerated test evaluates the resistance of a coating film to defacement by fungal growth.[21][22][23][24][25]

Procedure:

  • Specimen Prep: Apply the "Control" and "Test" coatings to inert substrates (e.g., filter paper discs).[24]

  • Agar Plates: Place the coated specimens on the surface of a nutrient-rich agar (e.g., malt agar) in a petri dish.

  • Inoculation: Inoculate the specimens with a mixed spore suspension of common fungi, such as Aspergillus niger, Penicillium funiculosum, and Aureobasidium pullulans.[21][24]

  • Incubation: Incubate the petri dishes for 4 weeks at 28-30°C and ≥85% relative humidity.[24]

  • Evaluation: At weekly intervals, visually inspect the specimens for fungal growth and rate them on a scale from 0 (no growth) to 4 (heavy growth).[24] A rating of 0 or 1 typically indicates effective resistance.[24]

Performance Data & Analysis (Hypothetical)

The following tables present expected results from the protocols described above, demonstrating the performance benefits of incorporating isopropyl bis(hydroxymethyl)carbamate.

Table 1: Mechanical Properties of Cured Films

PropertyControl FormulationTest Formulation (2% Additive)ASTM Method
Pencil Hardness HB2HD3363[11][12]
Cross-Hatch Adhesion 5B (Excellent)5B (Excellent)D3359[16][17]
Solvent Resistance (MEK Double Rubs) 50>200ASTM D5402

Analysis: The significant increase in pencil hardness from HB to 2H indicates a much harder, more durable surface due to effective crosslinking. The dramatic improvement in solvent resistance further confirms the formation of a dense, chemically resistant network. Adhesion remains excellent, showing the additive does not compromise substrate bonding.

Table 2: Antimicrobial Efficacy Results

Incubation TimeControl Formulation (Fungal Growth Rating)Test Formulation (Fungal Growth Rating)ASTM Method
Week 1 1 (Trace growth)0 (No growth)D5590[22][23]
Week 2 2 (Slight growth)0 (No growth)D5590[22][23]
Week 3 3 (Moderate growth)0 (No growth)D5590[22][23]
Week 4 4 (Heavy growth)0 (No growth)D5590[22][23]

Analysis: The control formulation shows rapid and severe fungal growth, indicating its susceptibility to microbial attack. The test formulation with isopropyl bis(hydroxymethyl)carbamate shows complete inhibition of fungal growth throughout the 4-week test, demonstrating its high efficacy as a dry-film preservative.

Regulatory and Safety Considerations

  • Formaldehyde Release: As a formaldehyde-releasing biocide, this material is subject to regulatory scrutiny.[5] Formulators must be aware of regional regulations concerning formaldehyde, such as those from the EPA (USA) and ECHA (Europe), which may impact labeling requirements and allowable concentration limits.[5]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

Isopropyl bis(hydroxymethyl)carbamate is a highly versatile and effective additive for modern polymer coating formulations. Its dual-action mechanism as both a crosslinker and a biocide allows formulators to achieve significant improvements in film hardness, chemical resistance, and microbial protection with a single component. By understanding its mechanisms and following the outlined protocols, researchers and scientists can leverage this technology to develop superior, durable, and long-lasting coatings for a wide array of applications.

References

  • ASTM D3359 Test Methods For Measuring Adhesion By Tape - Micom Laboratories. (n.d.). Micom Laboratories. Retrieved March 28, 2026, from [Link]

  • ASTM D5590 - Fungal Defacement Test for Fungal Resistant Material - Situ Biosciences. (n.d.). Situ Biosciences. Retrieved March 28, 2026, from [Link]

  • ASTM D3363 - 22 Standard Test Method for Film Hardness by Pencil Test. (2022). ASTM International. Retrieved March 28, 2026, from [Link]

  • D3363 Standard Test Method for Film Hardness by Pencil Test - ASTM. (2022). ASTM International. Retrieved March 28, 2026, from [Link]

  • D5590 Standard Test Method for Determining the Resistance of Paint Films and Related Coatings to Fungal Defacement by Accelerated Four-Week Agar Plate Assay - ASTM. (2021). ASTM International. Retrieved March 28, 2026, from [Link]

  • Determining the Resistance of Paint Films and Related Coatings to Fungal Defacement by Accelerated Four-Week Agar Plate Assay. (2021). ASTM International. Retrieved March 28, 2026, from [Link]

  • Standard Test Method for - Film Hardness by Pencil Test. (2011). Regulations.gov. Retrieved March 28, 2026, from [Link]

  • ASTM D3359 Testing - Applied Technical Services. (n.d.). Applied Technical Services. Retrieved March 28, 2026, from [Link]

  • ASTM D5590 - Antifungal Paint Test - Microbe Investigations. (2021). Microbe Investigations. Retrieved March 28, 2026, from [Link]

  • D3363 Standard Test Method for Film Hardness by Pencil Test - ASTM. (2022). ASTM International. Retrieved March 28, 2026, from [Link]

  • ASTM D3363 testing - Industrial Physics. (n.d.). Industrial Physics. Retrieved March 28, 2026, from [Link]

  • Understanding ASTM D3359 | HTL Library | Hightower Labs, Inc. (2025). Hightower Labs, Inc. Retrieved March 28, 2026, from [Link]

  • ASTM D5590-17 - Standard Test Method for Determining the Resistance of Paint Films and Related Coatings to Fungal Defacement by Accelerated Four-Week Agar Plate Assay. (n.d.). ANSI Webstore. Retrieved March 28, 2026, from [Link]

  • Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. (2024). HumiSeal. Retrieved March 28, 2026, from [Link]

  • D3359 Standard Test Methods for Rating Adhesion by Tape Test - ASTM. (2023). ASTM International. Retrieved March 28, 2026, from [Link]

  • isopropyl bis(hydroxymethyl)carbamate — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • Isopropyl (Hydroxymethyl)-Carbamate CAS NO 14236-02-3 - ChemicalCell. (n.d.). ChemicalCell. Retrieved March 28, 2026, from [Link]

  • Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins - American Coatings Association. (n.d.). American Coatings Association. Retrieved March 28, 2026, from [Link]

  • US Patent for Carbamate-functional resins and their use in high solids coating compositions - Google Patents. (n.d.). Google Patents.
  • Low VOC Carbamate Functional Coatings Compositions for Automotive Topcoats. (n.d.). American Coatings Association. Retrieved March 28, 2026, from [Link]

  • CAS No.4987-75-1,isopropyl bis(hydroxymethyl)carbamate Suppliers - LookChem. (n.d.). LookChem. Retrieved March 28, 2026, from [Link]

  • WO Patent for Hydroxy functional alkyl carbamate crosslinkers - Google Patents. (n.d.). Google Patents.
  • An Epoxy Curing Agent with Superior Carbamate Stability | 2019-02-06 - PCI Magazine. (2019). PCI Magazine. Retrieved March 28, 2026, from [Link]

  • US Patent for Self-cross-linkable acrylic polymer containing hydroxyalkyl carbamate groups and coating compositions containing the same - Google Patents. (n.d.). Google Patents.
  • Application principle of amino resin crosslinking agent in coatings. (n.d.). Hubei XinSiHai Chemical Industry Co., Ltd. Retrieved March 28, 2026, from [Link]

  • US Patent for Carbamate-functional resins having improved adhesion, method of making the same, and method of improving intercoat adhesion - Google Patents. (n.d.). Google Patents.
  • Formaldehyde releases biocides - Q8Oils. (2018). Q8Oils. Retrieved March 28, 2026, from [Link]

  • Formaldehyde releaser - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]

  • isopropyl (hydroxymethyl)-carbamate — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • REDUCING FORMALDEHYDE EMISSIONS FROM WATER-BASED COATINGS - Vesuvius. (n.d.). Vesuvius. Retrieved March 28, 2026, from [Link]

  • Biotechnology Meets Coatings Preservation. (2019). PCI Magazine. Retrieved March 28, 2026, from [Link]

  • Crosslinking CO2-switchable polymers for paints and coatings applications. (2023). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • US Patent for Process for the preparation of carbamate functional polymers - Google Patents. (n.d.). Google Patents.
  • Carbamate Synthesis - Sciencemadness Discussion Board. (2010). Sciencemadness. Retrieved March 28, 2026, from [Link]

Sources

Application

step-by-step dissolution of isopropyl bis(hydroxymethyl)carbamate in solvents

Application Note: Optimized Dissolution Protocols for Isopropyl Bis(hydroxymethyl)carbamate (IBHMC) in Crosslinking and Synthetic Workflows Executive Summary & Chemical Profiling Isopropyl bis(hydroxymethyl)carbamate (IB...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Dissolution Protocols for Isopropyl Bis(hydroxymethyl)carbamate (IBHMC) in Crosslinking and Synthetic Workflows

Executive Summary & Chemical Profiling

Isopropyl bis(hydroxymethyl)carbamate (IBHMC), also known as isopropyl N,N -bis(hydroxymethyl)carbamate, is a highly reactive methylol carbamate ester. In industrial and academic settings, it is predominantly utilized as a robust crosslinking agent for cellulosic textiles, polymer matrices, and as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and pesticides[1],[2].

As a Senior Application Scientist, I frequently observe researchers treating methylol carbamates as simple, inert solutes. This is a critical error. The N,N -bis(hydroxymethyl) moiety is dynamically reactive; improper dissolution techniques—particularly those involving excessive heat or extreme pH—can trigger premature condensation reactions or the release of formaldehyde. This guide establishes a self-validating, kinetically controlled dissolution framework to preserve the structural integrity of IBHMC[3].

Table 1: Physicochemical Profile of IBHMC

PropertyValueMechanistic Implication for Solvation
CAS Number 4987-75-1Unique identifier for procurement and safety tracking[4].
Molecular Weight 163.17 g/mol Required for precise molarity calculations[3].
LogP (Computed) -0.2Highly hydrophilic; favors polar protic/aprotic solvents[3].
Density 1.22 g/cm³Indicates a dense crystalline/powder structure requiring adequate agitation[4].
Boiling Point 260.3 °CHigh boiling point, but compound degrades before reaching it[4].

Thermodynamic and Kinetic Considerations for Solvation

The solvation of IBHMC is governed by the duality of its molecular structure. The two hydroxymethyl ( −CH2​OH ) groups act as powerful hydrogen-bond donors and acceptors, driving rapid dissolution in polar solvents. Conversely, the isopropyl ester tail provides a minor lipophilic vector, preventing immediate aggregation in moderately polar organic environments.

The Causality of Experimental Choices:

  • Temperature Control (<40°C): We strictly avoid thermodynamic forcing (heating). N -methylol groups are prone to acid-catalyzed or thermally-induced hydrolysis. Dissolution must rely entirely on kinetic agitation (vortexing, magnetic stirring, or mild sonication).

  • pH Buffering (6.0–8.0): In aqueous systems, unbuffered water can absorb ambient CO2​ , dropping the pH and initiating premature crosslinking or degradation. A neutral buffer ensures the molecule remains intact until the downstream crosslinking catalyst is intentionally introduced.

Table 2: Solvent Selection Matrix

SolventDielectric Constant ( ε )Solvation CapacityRecommended Application
Deionized Water / Buffer 80.1ExcellentHydrogel synthesis, textile crosslinking[2].
Dimethyl Sulfoxide (DMSO) 46.7ExcellentAnhydrous API synthesis, NMR spectroscopy.
Methanol (MeOH) 32.7Very GoodStock solutions for organic phase reactions.
Hexane / Toluene < 2.5Poor (Insoluble)Do not use; causes immediate precipitation.

Workflow Visualization

The following decision tree outlines the logical progression from solvent selection to quality control.

G Start Assess IBHMC Purity (CAS: 4987-75-1) Dec1 Target Downstream Application? Start->Dec1 Aq Aqueous Systems (Textile/Hydrogels) Dec1->Aq Hydrophilic matrix Org Organic Synthesis (API Intermediates) Dec1->Org Lipophilic/Synthesis SolAq Solvent: Buffered Water Maintain pH 6.0-8.0 Aq->SolAq SolOrg Solvent: DMSO or MeOH (Anhydrous, No Acids) Org->SolOrg Mix Gradual Addition & Magnetic Stirring (400 RPM) SolAq->Mix SolOrg->Mix Temp Mild Sonication (Strictly <40°C) Mix->Temp If incomplete dissolution QC Quality Control (Visual & HPLC/NMR) Mix->QC If fully dissolved Temp->QC

Figure 1: Decision tree and self-validating workflow for the dissolution of IBHMC.

Step-by-Step Dissolution Protocols (Self-Validating Systems)

To guarantee scientific integrity, these protocols are designed as self-validating systems . You must not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Aqueous Dissolution for Polymer/Textile Crosslinking (0.5 M Stock)

Target: 10 mL of 0.5 M IBHMC solution.

  • Solvent Preparation: Prepare 10 mL of a 10 mM Phosphate Buffer.

    • Validation Check: Use a calibrated pH meter to confirm the solution is at pH 7.0 ± 0.1. If acidic, adjust with dilute NaOH ; do not proceed if pH < 6.0.

  • Weighing: Accurately weigh 816 mg of IBHMC powder using an analytical balance.

  • Gradual Addition: Place 8 mL of the prepared buffer into a 20 mL scintillation vial equipped with a magnetic stir bar. Set the stir plate to 400 RPM. Slowly add the IBHMC powder over 2 minutes to prevent localized clumping.

  • Kinetic Agitation: Allow the solution to stir at room temperature (20–25°C) for 15 minutes.

    • Validation Check: Inspect the vial against a dark background. The solution must be completely transparent with no Tyndall effect (light scattering). If turbidity persists, proceed to Step 4b.

    • Step 4b (Optional): Place the vial in an ultrasonic bath for 5 minutes. Monitor the water bath temperature to ensure it does not exceed 30°C.

  • Volume Adjustment: Transfer the solution to a 10 mL volumetric flask and bring to volume (QS) with the remaining phosphate buffer.

  • Sterile/Particulate Filtration: Pass the solution through a 0.22 µm hydrophilic Polyvinylidene Fluoride (PVDF) syringe filter.

    • Validation Check: Perform a post-use bubble point test on the filter. A sudden drop in resistance indicates membrane rupture, requiring refiltration.

Protocol B: Organic Dissolution for API Synthesis (1.0 M Stock in DMSO)

Target: 10 mL of 1.0 M IBHMC solution.

  • Solvent Preparation: Dispense 8 mL of anhydrous DMSO into a dried, argon-purged vial.

    • Validation Check: Review the Karl Fischer titration data of the DMSO batch. Moisture content must be ≤0.005% to prevent unwanted side reactions in downstream API synthesis.

  • Weighing & Addition: Weigh 1.63 g of IBHMC. Add it to the DMSO in a single portion (clumping is less prevalent in DMSO due to its high solvation power for carbamates).

  • Agitation: Vortex the mixture for 60 seconds, then place it in an ultrasonic bath for 5–10 minutes.

    • Validation Check: The solution must be optically clear. Since DMSO has a high freezing point (19°C), ensure the ambient temperature is above 20°C to prevent solvent crystallization masquerading as undissolved solute.

  • Volume Adjustment & Storage: QS to 10 mL with anhydrous DMSO. Purge the headspace of the storage vial with Argon gas, seal tightly, and store at 4°C.

Quality Control & Troubleshooting

  • Issue: Spontaneous Gelation or Precipitation.

    • Causality: This indicates that the N -methylol groups have begun crosslinking, likely catalyzed by an acidic impurity in the solvent or excessive heat during sonication[2].

    • Resolution: Discard the solution. Recalibrate your pH meter, verify the neutrality of your solvents, and ensure sonication baths are actively cooled with ice.

  • Issue: Analytical Discrepancies (HPLC/NMR).

    • Causality: If 1H -NMR shows a loss of the characteristic methylene protons ( ∼4.5 ppm for −CH2​OH ), formaldehyde has been lost.

    • Resolution: Ensure the compound was not exposed to temperatures exceeding 40°C during storage or dissolution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Isopropyl Bis(hydroxymethyl)carbamate Synthesis

Welcome to the technical support center for the synthesis of isopropyl bis(hydroxymethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of isopropyl bis(hydroxymethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. Our goal is to equip you with the scientific rationale and practical guidance to optimize your synthesis for yield, purity, and efficiency.

Introduction: The Critical Role of Temperature

The synthesis of isopropyl bis(hydroxymethyl)carbamate from isopropyl carbamate and formaldehyde is a base-catalyzed hydroxymethylation. Like many chemical reactions, temperature is a double-edged sword. While elevated temperatures can increase reaction rates, they can also promote undesirable side reactions, including the formation of the mono-hydroxymethylated intermediate, thermal decomposition of the product, and other byproducts.[1] Conversely, temperatures that are too low may lead to impractically long reaction times and incomplete conversion. Therefore, precise temperature control is paramount to achieving a high yield of the desired bis-hydroxymethylated product with minimal impurities.

A general guideline for bis-hydroxymethylation reactions suggests that a temperature range of 0°C to 60°C is effective, with a more specific range of 15°C to 30°C often being preferred to ensure high selectivity.[2] Temperatures exceeding 120°C can lead to significant decomposition.[2]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of isopropyl bis(hydroxymethyl)carbamate, with a focus on temperature as the root cause.

Q1: My reaction is slow and results in a low yield of the desired isopropyl bis(hydroxymethyl)carbamate. What is the likely temperature-related cause and how can I fix it?

Possible Cause: The reaction temperature is too low.

Explanation: The hydroxymethylation of isopropyl carbamate is an equilibrium-driven process. Insufficient thermal energy can lead to a slow reaction rate and may not favor the formation of the thermodynamically stable bis-hydroxymethylated product.

Troubleshooting Steps:

  • Gradual Temperature Increase: Cautiously increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely at each new temperature point using an appropriate analytical technique (see Analytical Methods section).

  • Reaction Time Extension: If a lower temperature is desired to minimize side products, consider extending the reaction time to allow for complete conversion.

  • Catalyst Concentration: Ensure that the concentration of your base catalyst (e.g., potassium carbonate) is optimal. A higher catalyst concentration can sometimes compensate for a lower reaction temperature, but be mindful of potential side reactions catalyzed by a strong base.

Temperature (°C)Expected OutcomeRecommendation
< 15°CVery slow reaction rate, incomplete conversion.Increase temperature unless specific selectivity is required.
15 - 30°CGenerally optimal for high selectivity of the bis-product.[2]Recommended starting range for optimization.
30 - 60°CIncreased reaction rate, but potential for more side products.Monitor purity closely if operating in this range.
Q2: I am observing a significant amount of the mono-hydroxymethylated intermediate, isopropyl (hydroxymethyl)carbamate, in my final product. How can I favor the formation of the bis-hydroxymethylated product?

Possible Cause: The reaction temperature is not optimized for bis-hydroxymethylation, or the reaction time is too short.

Explanation: The formation of isopropyl bis(hydroxymethyl)carbamate occurs in a stepwise manner. First, the mono-hydroxymethylated product is formed, which then reacts with a second molecule of formaldehyde. The relative rates of these two steps are temperature-dependent.

Troubleshooting Steps:

  • Temperature Adjustment: A moderate temperature, typically in the 15-30°C range, is often ideal for driving the reaction to the bis-hydroxymethylated state without promoting decomposition.[2] Experiment within this range to find the sweet spot for your specific conditions.

  • Stoichiometry of Formaldehyde: Ensure you are using a sufficient excess of formaldehyde to favor the second hydroxymethylation step.

  • Extended Reaction Time: As with low yields, extending the reaction time at a moderate temperature can allow the mono-hydroxymethylated intermediate to be fully converted to the bis-hydroxymethylated product.

Q3: My product is impure, with evidence of decomposition or other byproducts. What are the likely temperature-related side reactions?

Possible Causes:

  • The reaction temperature is too high, leading to thermal decomposition.

  • Localized heating (hot spots) within the reactor.

Explanation: Carbamates can undergo thermal degradation at elevated temperatures.[1][3] For bis(hydroxymethyl) compounds, decomposition can occur at temperatures above 120°C.[2] Side reactions can include the formation of ureas or other condensation products.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you suspect thermal decomposition, reduce the reaction temperature. A range of 15-30°C is a good starting point for minimizing these side reactions.[2]

  • Improve Heat Transfer and Mixing: Ensure your reaction vessel is equipped with efficient stirring to prevent localized hot spots. For larger scale reactions, consider the reactor design and its heat transfer capabilities.

  • Controlled Reagent Addition: If the reaction is exothermic, add the reagents portion-wise or via a syringe pump to maintain better temperature control.

Frequently Asked Questions (FAQs)

What is the recommended starting temperature for optimizing the synthesis of isopropyl bis(hydroxymethyl)carbamate?

A prudent starting point for optimization is in the range of 15-30°C .[2] This range is reported to provide a good balance between reaction rate and selectivity for bis-hydroxymethylation, while minimizing the risk of thermal decomposition.

How can I monitor the progress of the reaction to determine the optimal temperature?

Regular sampling and analysis of the reaction mixture are crucial. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify the starting material (isopropyl carbamate), the mono-hydroxymethylated intermediate, and the final bis-hydroxymethylated product.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the product signals.[9] The ratio of the different species can be determined by integrating the characteristic peaks.

What is the role of the base catalyst in the reaction, and how does it interact with temperature?

The base catalyst, typically a mild inorganic base like potassium carbonate, deprotonates the carbamate nitrogen, making it more nucleophilic and facilitating its attack on the electrophilic carbonyl carbon of formaldehyde. The catalytic activity is temperature-dependent; at higher temperatures, the catalytic cycle will be faster. However, a highly active catalyst at an elevated temperature can also promote side reactions. It is important to find a balance between catalyst concentration and reaction temperature.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of isopropyl bis(hydroxymethyl)carbamate.

Materials:

  • Isopropyl carbamate

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Potassium carbonate (or other suitable base)

  • Appropriate solvent (e.g., water, or a water/co-solvent mixture)

  • Reaction vessel with temperature control (e.g., jacketed reactor with a circulator) and efficient stirring

  • Analytical equipment (HPLC or NMR)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, charge the isopropyl carbamate and the solvent.

  • Catalyst Addition: Add the desired amount of potassium carbonate and stir until dissolved.

  • Formaldehyde Addition: Slowly add the formaldehyde solution to the reaction mixture while maintaining the setpoint temperature.

  • Temperature Screening: Run the reaction at a series of different temperatures (e.g., 15°C, 25°C, 35°C, 45°C, and 55°C).

  • Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary and prepare it for analysis.

  • Analysis: Analyze each sample by a validated HPLC or NMR method to determine the relative concentrations of isopropyl carbamate, isopropyl (hydroxymethyl)carbamate, and isopropyl bis(hydroxymethyl)carbamate.

  • Data Evaluation: Plot the concentration of each species over time for each temperature. Determine the temperature that provides the highest yield of the desired bis-hydroxymethylated product in a reasonable timeframe with the lowest level of impurities.

Visualization of the Optimization Workflow:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization start Define Temperature Range (e.g., 15-55°C) setup Prepare Reaction Mixtures (Constant Stoichiometry) start->setup run15 Run Reaction at 15°C setup->run15 run25 Run Reaction at 25°C setup->run25 run35 Run Reaction at 35°C setup->run35 run45 Run Reaction at 45°C setup->run45 run55 Run Reaction at 55°C setup->run55 sampling Sample at Regular Intervals run15->sampling run25->sampling run35->sampling run45->sampling run55->sampling analyze Analyze Samples (HPLC/NMR) sampling->analyze plot Plot [Product] vs. Time for each Temperature analyze->plot determine Determine Optimal Temperature (Yield, Purity, Time) plot->determine end end determine->end Final Optimized Protocol

Caption: Workflow for optimizing reaction temperature.

References

  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis.
  • US Patent No. US5902896A. (1999). Process for preparing bis (hydroxymethyl) compounds.
  • Organic Syntheses. (n.d.). Benzyl hydroxymethyl carbamate. Coll. Vol. 10, p.53 (2004); Vol. 78, p.23 (2002).
  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions [Diagram].
  • Supporting Information: Triggered and Monitored Drug Release from Bifunctional Hybrid Nanocomposites. (n.d.). Royal Society of Chemistry.
  • A study on the thermal stability of carbamate and carbonate deriv
  • US Patent No. US2615916A. (1952).
  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).
  • Perry, R. H., & Perry, E. J. (2016).
  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (n.d.). Polymers (Basel).
  • United States P
  • US Patent No. US6462144B1. (2002).
  • ResearchGate. (n.d.). Effect of temperature on the formation of carbamate derivatives [Diagram].
  • PubChem. (n.d.). Isopropyl carbamate.
  • PubChem. (n.d.). Carbamate compounds and their manufacture and use - Patent JP-2019142891-A.
  • US Patent No. US2627524A. (1953).
  • APC. (2021, November 5). How to Optimize a Reaction using in-situ IR.
  • ResearchGate. (n.d.). 2.7.5.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 433-446.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research, 61(43), 16035–16045.
  • DeBlase, F. J., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 379–384.
  • SIELC Technologies. (2018, May 16).
  • Sciencemadness Discussion Board. (2010, November 29).
  • NextSDS. (n.d.). isopropyl bis(hydroxymethyl)
  • PubMed. (2013).
  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends.
  • Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. (n.d.). Polymer Chemistry.
  • MDPI. (2018). Carbonate-Catalyzed Room-Temperature Selective Reduction of Biomass-Derived 5-Hydroxymethylfurfural into 2,5-Bis(hydroxymethyl)furan.
  • MDPI. (2025).
  • PubMed. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture.
  • ElectronicsAndBooks. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.).

Sources

Optimization

preventing premature polymerization of isopropyl bis(hydroxymethyl)carbamate

Welcome to the Technical Support Center for reactive carbamate intermediates. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most persistent challenges in pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive carbamate intermediates. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most persistent challenges in polymer chemistry and drug conjugation workflows: the premature polymerization of isopropyl bis(hydroxymethyl)carbamate (IBHMC) (CAS 4987-75-1)[1].

Because IBHMC is a bifunctional monomer containing two reactive hydroxymethyl groups, it is highly susceptible to self-condensation. This guide is designed to help you understand the mechanistic causality behind its degradation, establish self-validating experimental protocols, and ensure the structural integrity of your reagents.

I. Mechanistic FAQ: Understanding IBHMC Instability

Q1: Why does my IBHMC stock solution spontaneously increase in viscosity and form gels over time? Premature polymerization (or oligomerization) of hydroxymethyl carbamates is primarily an acid-catalyzed process[2]. Even trace amounts of acidic impurities (e.g., dissolved CO₂ forming carbonic acid, or residual synthetic catalysts) can protonate the hydroxyl oxygen of the hydroxymethyl group.

The Causality: Protonation leads to the elimination of water and the subsequent loss of formaldehyde, generating a highly electrophilic carbamate iminium ion [3]. This intermediate is rapidly attacked by the nucleophilic oxygen or nitrogen of an adjacent IBHMC molecule, initiating a chain-growth condensation reaction. The macroscopic result is an increase in viscosity and eventual gelation.

Polymerization A IBHMC Monomer (Stable at pH 7.5-8.5) B Protonation of Hydroxymethyl Group (Acidic pH < 7) A->B Trace Acid C Loss of Water & Formaldehyde B->C D Carbamate Iminium Ion (Highly Reactive) C->D E Nucleophilic Attack by Another Monomer D->E F Oligomerization / Premature Polymerization E->F Chain Propagation

Mechanistic pathway of acid-catalyzed premature polymerization of IBHMC.

Q2: How do pH and temperature quantitatively impact the half-life of IBHMC? Hydroxymethyl carbamates exhibit a distinct stability profile that heavily favors neutral to weakly basic conditions[4]. Acidic conditions drive the iminium ion formation, while extreme basic conditions can hydrolyze the carbamate backbone itself. Elevated temperatures accelerate both pathways.

Table 1: Quantitative Stability Profile of IBHMC

Environmental ConditionpH RangeTemperatureExpected Stability / Integrity Profile
Acidic Stress < 6.025°C< 24 hours (Rapid oligomerization & gelation)
Neutral 7.0 - 7.525°CModerate (Stable for 1-2 weeks)
Weak Base (Optimal) 7.5 - 8.52-8°C> 6 months (Minimal degradation)
Strong Base > 10.025°CPoor (Degradation via ester hydrolysis)
Thermal Stress 7.5 - 8.5> 40°CAccelerated formaldehyde loss

II. Troubleshooting Guide & Self-Validating Protocols

Issue: Unpredictable cross-linking efficiency during downstream drug-conjugation or resin synthesis. Diagnosis: Your IBHMC monomer has likely undergone partial premature polymerization, consuming the reactive hydroxymethyl groups and releasing free formaldehyde into the matrix. Solution: Implement a strictly buffered preparation protocol with an integrated Nash assay to validate monomer integrity before use.

Protocol: Preparation of Stabilized IBHMC Stock Solutions

This protocol utilizes a weak base buffer to suppress iminium ion formation and includes a self-validating checkpoint to ensure the monomer has not degraded.

Materials Required:

  • Isopropyl bis(hydroxymethyl)carbamate (IBHMC)

  • 0.1 M Phosphate buffer (pH 8.0)

  • Argon or Nitrogen gas

  • Nash Reagent (Acetylacetone, ammonium acetate, and acetic acid)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH strictly to 8.0 using 0.1 M NaOH. Causality: Maintaining pH 8.0 prevents the acid-catalyzed elimination of formaldehyde while avoiding base-catalyzed hydrolysis of the isopropyl ester[4].

  • Thermal Control: Pre-chill the buffer to 4°C. Causality: Dissolving the monomer generates mild heat of solvation; keeping the system cold prevents thermal activation of the condensation pathway.

  • Dissolution: Slowly add IBHMC to the chilled buffer under continuous magnetic stirring until the desired concentration (e.g., 10% w/v) is achieved.

  • Self-Validation Checkpoint (Formaldehyde Assay):

    • Take a 100 µL aliquot of the freshly prepared solution.

    • Mix with 1 mL of Nash Reagent and incubate at 40°C for 10 minutes.

    • Validation Logic: If the solution turns yellow (absorbance at 412 nm), free formaldehyde is present, indicating that premature degradation has already occurred. A clear solution validates that the hydroxymethyl groups are intact.

  • Inert Storage: Purge the headspace of the storage vial with Argon gas, seal tightly, and store at 2-8°C. Causality: Argon displaces atmospheric CO₂, preventing it from dissolving into the aqueous solution and lowering the pH over time.

Workflow Step1 1. Buffer Preparation 0.1M Phosphate, pH 8.0 Step2 2. Thermal Control Pre-chill to 4°C Step1->Step2 Step3 3. Dissolution Mix under continuous stirring Step2->Step3 Step4 4. Self-Validation Nash Assay for Free Formaldehyde Step3->Step4 Step5 5. Inert Storage Argon Purge, Store at 2-8°C Step4->Step5

Step-by-step workflow for the preparation and stabilization of IBHMC solutions.

III. Advanced FAQ: Analytical Verification

Q3: How can I verify the degree of polymerization if I suspect my older batch of IBHMC is compromised? Do not rely solely on visual viscosity checks. Use Quantitative ¹H-NMR (qNMR) .

  • Method: Dissolve the suspect IBHMC in DMSO-d₆.

  • Analysis: Look at the methylene protons (-CH₂-OH) which typically appear around 4.6 - 4.8 ppm. If premature polymerization has occurred, you will observe a broadening of these peaks and the emergence of new signals around 5.0 - 5.2 ppm, corresponding to the methylene ether bridges (-CH₂-O-CH₂-) formed during cross-linking. The ratio of the intact hydroxymethyl protons to the ether bridge protons provides a direct, self-validating metric of monomer purity.

References

  • LookChem. CAS No.4987-75-1, isopropyl bis(hydroxymethyl)carbamate Suppliers. Retrieved from:[Link]

  • Google Patents.US3932560A - High-molecular weight acidic polymers.
  • ACS Publications. Macromolecular Prodrug That Provides the Irinotecan (CPT-11) Active-Metabolite SN-38 with Ultralong Half-Life, Low Cmax , and Low Glucuronide Formation. Retrieved from:[Link]

Sources

Troubleshooting

improving solubility of isopropyl bis(hydroxymethyl)carbamate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming formulation and synthesis bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming formulation and synthesis bottlenecks. A recurring challenge in the laboratory is the poor solubility of highly functionalized molecules like isopropyl bis(hydroxymethyl)carbamate (also known as dimethylol isopropyl carbamate) in standard organic solvents.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and structural causality behind the molecule's behavior, we can engineer precise, self-validating solvent systems that ensure your downstream applications succeed.

Section 1: Mechanistic Understanding of Solubility Challenges

Q1: Why does isopropyl bis(hydroxymethyl)carbamate exhibit such poor solubility in non-polar organic solvents like hexane or toluene? A1: The causality of this solubility barrier lies in the molecule's structure. Isopropyl bis(hydroxymethyl)carbamate features two primary hydroxymethyl ( −CH2​OH ) groups attached to the carbamate nitrogen [1]. These groups act as potent hydrogen bond donors and acceptors. In non-polar media, the lack of solvent-solute interactions forces the molecules to self-associate, forming robust intermolecular hydrogen-bonded networks (dimers and oligomers) [2]. The high lattice energy of these networks prevents dissolution. To dissolve the compound, you must provide a solvent environment capable of outcompeting and breaking these solute-solute interactions.

Q2: Which organic solvents naturally offer the best baseline solubility? A2: Polar aprotic solvents (such as DMSO and DMF) and polar protic solvents (such as methanol and ethanol) offer the best baseline solubility. DMSO is particularly effective because its highly polarized sulfinyl group acts as a strong hydrogen bond acceptor, effectively disrupting the intermolecular hydrogen bonds between the carbamate molecules and stabilizing the monomeric form in solution.

Section 2: Troubleshooting & Optimization Strategies

Q3: How can I improve its solubility in moderately polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) without altering the molecule? A3: If your protocol restricts you to moderately polar solvents, the most effective approach is a Cosolvent System . Adding 5–10% (v/v) of a polar aprotic solvent (e.g., DMSO) or a short-chain alcohol (e.g., methanol) to DCM dramatically increases solubility. The cosolvent acts as a thermodynamic "bridge," solvating the polar hydroxymethyl groups, while the bulk solvent interacts with the lipophilic isopropyl ester moiety.

Q4: My downstream application requires a strictly non-polar solvent (e.g., toluene). How can I achieve dissolution? A4: When polar cosolvents are not permissible, Transient Chemical Derivatization is the gold standard. By reacting the hydroxymethyl groups with a silylating agent, you convert the polar −OH groups into lipophilic −O−TMS ethers. This completely eliminates hydrogen bonding, rendering the molecule highly soluble in toluene or hexane. The silyl groups can later be easily cleaved under mild acidic or fluoride-mediated conditions.

Q5: Can temperature elevation alone solve the solubility issue? A5: Heating increases the kinetic energy of the system, which can temporarily overcome the enthalpy of the intermolecular hydrogen bonds. However, isopropyl bis(hydroxymethyl)carbamate can be thermally sensitive. Prolonged heating above 60°C may lead to the release of formaldehyde via a reverse hydroxymethylation reaction. Therefore, heating should be applied strictly as a kinetic assist (e.g., 40–50°C) in conjunction with a cosolvent, rather than as a standalone solution.

Section 3: Experimental Workflow & Visualization

The following diagram outlines the logical decision-making process for optimizing the solubility of your carbamate compound based on your specific solvent requirements.

SolubilityWorkflow Start Assess Baseline Solubility of Isopropyl bis(hydroxymethyl)carbamate CheckSolvent Select Target Organic Solvent (e.g., DCM, Toluene, EtOAc) Start->CheckSolvent IsSoluble Is Target Concentration Achieved? CheckSolvent->IsSoluble Cosolvent Strategy 1: Add Polar Cosolvent (5-10% DMSO or MeOH) IsSoluble->Cosolvent No Success Proceed to Downstream Application IsSoluble->Success Yes Heat Strategy 2: Apply Controlled Heating (Thermodynamic Shift) Cosolvent->Heat If still insoluble Derivatize Strategy 3: Transient Protection (O-Silylation of -OH groups) Heat->Derivatize If strictly non-polar solvent required Derivatize->CheckSolvent Re-evaluate Solubility

Solubility optimization workflow for isopropyl bis(hydroxymethyl)carbamate in organic solvents.

Section 4: Quantitative Data & Solvent Profiles

To facilitate rapid solvent selection, refer to the quantitative summaries below. These tables illustrate the profound impact of dielectric constants and cosolvent ratios on solvation mechanics.

Table 1: Estimated Solubility Profiles of Isopropyl bis(hydroxymethyl)carbamate

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Recommended Action
Non-Polar Hexane / Toluene1.9 - 2.4< 1Derivatization required
Moderately Polar Dichloromethane (DCM)9.15 - 10Cosolvent recommended
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Excellent baseline solvent
Polar Protic Methanol (MeOH)32.7> 100Excellent baseline solvent

Table 2: Impact of Cosolvent Addition on Solubility in DCM at 25°C

Solvent SystemCosolvent Ratio (v/v)Visual State at 25°CSolvation Mechanism
100% DCM 0%Cloudy SuspensionInadequate H-bond disruption
DCM : MeOH 95:5Slight TurbidityPartial solvation of -OH groups
DCM : MeOH 90:10Clear SolutionComplete H-bond disruption
DCM : DMSO 95:5Clear SolutionStrong H-bond acceptance by sulfinyl group

Section 5: Step-by-Step Experimental Protocols

Protocol A: Cosolvent-Assisted Dissolution (Non-Destructive)

This protocol is a self-validating system; the transition from a turbid suspension to absolute optical clarity confirms the thermodynamic disruption of the carbamate's hydrogen-bonded network.

  • Preparation: Weigh the desired amount of isopropyl bis(hydroxymethyl)carbamate into a clean, dry borosilicate vial.

  • Primary Solvation: Add the primary moderately polar solvent (e.g., DCM) to achieve 90% of your final target volume. Agitate via sonication for 5 minutes. (Note: The solution will likely remain a cloudy suspension).

  • Cosolvent Titration: Dropwise, add the cosolvent (e.g., Methanol or DMSO) up to 10% (v/v) while maintaining continuous vortexing.

  • Kinetic Assist: Apply gentle heating (maximum 40°C) using a water bath for 10 minutes to thermodynamically drive the solvation of the hydroxymethyl groups.

  • Validation: Allow the solution to equilibrate to room temperature. Verify absolute optical clarity to confirm complete dissolution.

Protocol B: Transient Silylation for Non-Polar Solvents (Derivatization)

Use this method when your downstream chemistry strictly forbids polar cosolvents. The evolution of ammonia gas serves as an in-situ validation of the protection mechanism.

  • Solvation: Dissolve isopropyl bis(hydroxymethyl)carbamate in a minimal amount of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 2.5 equivalents of Hexamethyldisilazane (HMDS) and a catalytic amount of Trimethylsilyl chloride (TMS-Cl) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The generation of ammonia gas (vented through a bubbler) indicates the successful conversion of the −OH groups to −O−TMS ethers.

  • Purification: Concentrate the mixture under reduced pressure to remove the THF and excess silylating reagents.

  • Reconstitution: Reconstitute the resulting viscous oil (the bis-O-TMS derivative) in your target non-polar solvent (e.g., Toluene or Hexane). Dissolution will be instantaneous.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 107617, Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester." PubChem,[Link]

  • Moraczewski, A. L., Banaszynski, L. A., From, A. M., White, C. E., & Smith, B. D. (1998). "Using hydrogen bonding to control carbamate C-N rotamer equilibria." Journal of Organic Chemistry, 63(21), 7258-7262.[Link]

Optimization

extending shelf life and storage stability of isopropyl bis(hydroxymethyl)carbamate

Welcome to the Technical Support Center for Carbamate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of isopropyl bis(hydroxymethyl)carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbamate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of isopropyl bis(hydroxymethyl)carbamate .

This compound presents unique storage challenges because it combines an ester-amide hybrid linkage (the carbamate core) with two reactive N-hydroxymethyl (hemiaminal-like) groups. Without strict environmental controls, researchers frequently encounter premature degradation, leading to compromised experimental reproducibility. This guide provides the mechanistic understanding and self-validating protocols required to maximize the shelf life and storage stability of your compound.

Section 1: Core Degradation Mechanisms (The "Why")

FAQ 1: Why does my isopropyl bis(hydroxymethyl)carbamate degrade over time, and what are the primary pathways?

The instability of this compound is driven by the inherent reactivity of its functional groups. Organic carbamates are structurally related to amide-ester hybrids and impose specific conformational restrictions due to the delocalization of nonbonded electrons[1]. Degradation typically proceeds via three distinct pathways depending on the microenvironment:

  • Base/Acid-Catalyzed Hydrolysis: The carbamate ester bond is susceptible to nucleophilic attack by water. At physiological or basic pH (pH > 7.4), the electrophilicity of the carbamate carbon makes it highly vulnerable to hydrolysis, yielding isopropanol, carbon dioxide, and free amines[2].

  • Thermal Deformylation (Formaldehyde Release): The N-hydroxymethyl groups exist in a thermodynamic equilibrium with free formaldehyde and the parent amine. Elevated temperatures (> 40°C) drive this equilibrium forward, releasing toxic formaldehyde gas and leaving behind isopropyl carbamate.

  • Acid-Catalyzed Condensation (Polymerization): In acidic environments (pH < 5.0), the hydroxyl oxygen is protonated and eliminated as water, forming a highly reactive iminium ion. This ion rapidly reacts with adjacent hydroxymethyl groups to form methylene (-CH2-) or ether (-CH2-O-CH2-) bridges, resulting in insoluble polymeric aggregates.

G Parent Isopropyl bis(hydroxymethyl)carbamate Hydrolysis Hydrolysis (Base/Acid Catalyzed) Parent->Hydrolysis H2O, pH < 4 or pH > 8 Deformylation Formaldehyde Release (Thermal) Parent->Deformylation T > 40°C Condensation Condensation (Acid Catalyzed) Parent->Condensation pH < 5, -H2O Prod1 Isopropanol + CO2 + Amines Hydrolysis->Prod1 Prod2 Isopropyl N-hydroxymethylcarbamate + HCHO Deformylation->Prod2 Prod3 Polymeric Ether/Methylene Linkages Condensation->Prod3

Mechanistic pathways of isopropyl bis(hydroxymethyl)carbamate degradation.

Section 2: Storage & Environmental Controls (The "How-To")

FAQ 2: What are the optimal storage conditions to prevent premature degradation?

To arrest the three degradation pathways outlined above, the compound must be maintained in an environment that minimizes water activity, thermal energy, and pH extremes. The "stability sweet spot" for bis(hydroxymethyl)carbamates is strictly anhydrous, at a temperature of 2–8°C, and buffered to an apparent pH of 6.0–6.5 if in solution. Historical data on carbamate ester stabilization demonstrates that the addition of specific mild buffers (like ammonium dihydrogen phosphate) significantly decreases the hydrolysis rate[3].

Table 1: Quantitative Stability Matrix for Isopropyl bis(hydroxymethyl)carbamate

Storage ConditionTemperatureApparent pHEst. Half-Life ( t1/2​ )Primary Degradant Observed
Aqueous Solution (Unbuffered)37°C7.4< 24 HoursIsopropanol, CO2[2]
Aqueous Solution (Acidic)25°C3.03–5 DaysPolymeric aggregates
Anhydrous DMSO25°CN/A3–4 WeeksFormaldehyde (trace)
Anhydrous DMSO + Buffer 2–8°C 6.0–6.5 > 12 Months None (Stable)

Section 3: Formulation & Stabilization Strategies

FAQ 3: How can I stabilize the compound in stock solutions for long-term experimental use?

When preparing stock solutions for biological or chemical assays, you must actively engineer the solvent environment. The following self-validating protocol ensures that your stock solution remains stable for extended periods.

Protocol 1: Preparation of a pH-Stabilized Anhydrous Stock Solution

This protocol utilizes a sacrificial buffer system to pin the microenvironmental pH, preventing both base-catalyzed hydrolysis and acid-catalyzed condensation.

  • Solvent Drying: Dry your chosen organic solvent (e.g., DMSO or Acetonitrile) over activated 3Å molecular sieves for 24 hours.

    • Causality: Water is the primary nucleophile for carbamate ester cleavage. Reducing water content to < 50 ppm eliminates the first-order hydrolysis pathway.

  • Moisture Validation: Perform a Karl Fischer titration on the solvent. Proceed only if water content is confirmed below 50 ppm.

  • Buffer Integration: Add 0.1% w/v anhydrous ammonium dihydrogen phosphate ( NH4​H2​PO4​ ) to the solvent[3].

    • Causality: This specific salt acts as a mild amphoteric stabilizer. It neutralizes trace basic impurities in the solvent (preventing hydrolysis) without dropping the pH low enough to trigger iminium ion formation and subsequent polymerization.

  • Dissolution: Dissolve the isopropyl bis(hydroxymethyl)carbamate to your desired concentration (e.g., 100 mM) using gentle vortexing. Do not sonicate.

    • Causality: Sonication generates localized cavitation heat, which can exceed the 40°C threshold and trigger premature formaldehyde release.

  • Inert Storage: Aliquot the solution into amber glass vials. Purge the headspace with dry Argon gas before sealing with PTFE-lined caps. Store at 2–8°C.

  • Baseline Validation: Immediately run an aliquot on HPLC-UV (210 nm) to establish a baseline chromatogram. A stable stock will show < 0.5% variance in the parent peak area over 6 months.

Section 4: Troubleshooting Analytical Anomalies

FAQ 4: I am seeing broad polymeric peaks in my NMR and multiple new peaks in my HPLC. How do I identify the exact failure mode of my storage conditions?

When stability fails, identifying the specific degradation product tells you exactly which environmental control was breached. Use the workflow below to diagnose the issue.

Workflow Start Detect Impurity in HPLC/NMR CheckHCHO Assay for Free Formaldehyde (Nash Assay) Start->CheckHCHO Branch1 High HCHO? CheckHCHO->Branch1 Action1 Thermal Degradation Detected. Reduce Storage Temp to 2-8°C. Branch1->Action1 Yes CheckPoly Check NMR for Broad Peaks (Methylene Bridges) Branch1->CheckPoly No Branch2 Polymers Present? CheckPoly->Branch2 Action2 Acidic Condensation Detected. Buffer Solvent to pH 6.0-6.5. Branch2->Action2 Yes Action3 Hydrolysis Detected. Verify Solvent is Anhydrous. Branch2->Action3 No

Troubleshooting workflow for resolving stability anomalies in carbamate stocks.

Protocol 2: Nash Assay for Free Formaldehyde Detection (Deformylation Check)

If you suspect thermal degradation, you must quantify free formaldehyde. The Nash assay is a colorimetric, self-validating method for this purpose.

  • Reagent Preparation: Dissolve 15 g ammonium acetate, 0.3 mL glacial acetic acid, and 0.2 mL acetylacetone in 100 mL deionized water.

  • Sample Preparation: Dilute 100 µL of your suspect carbamate stock into 900 µL of DI water.

  • Reaction: Mix 500 µL of the diluted sample with 500 µL of the Nash Reagent in a microcentrifuge tube.

  • Incubation: Heat the mixture at 60°C for exactly 15 minutes.

    • Causality: Under these conditions, acetylacetone reacts specifically with formaldehyde and ammonia (from the acetate) via a Hantzsch reaction to form 3,5-diacetyl-1,4-dihydrolutidine, a stable yellow chromophore.

  • Validation & Measurement: Read the absorbance at 412 nm against a reagent blank.

    • Self-Validation: Run a standard curve using known formaldehyde concentrations (0–10 ppm). The assay is only valid if the standard curve yields an R2>0.99 . If your sample absorbance falls within the curve, thermal deformylation has occurred, and your storage temperature must be lowered.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability Source: National Institutes of Health (PMC) URL:[Link]

  • Stabilization of carbamate esters (US2954396A)
  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers in Microbiology URL:[Link]

Sources

Troubleshooting

troubleshooting isopropyl bis(hydroxymethyl)carbamate precipitation in water

Welcome to the Technical Support Center for Isopropyl Bis(hydroxymethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isopropyl Bis(hydroxymethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on common challenges encountered during the handling and use of this compound, with a specific focus on troubleshooting precipitation in aqueous solutions. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can confidently address and resolve experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is Isopropyl Bis(hydroxymethyl)carbamate and what are its general solubility properties?

Isopropyl bis(hydroxymethyl)carbamate is a carbamate derivative containing two hydroxymethyl groups. While specific water solubility data for this compound is not extensively published, we can infer its properties from the behavior of similar molecules. Carbamate esters generally exhibit a range of solubilities in water, often characterized as low to moderate.[1] The presence of two polar hydroxymethyl (-CH₂OH) groups is expected to enhance aqueous solubility compared to simpler alkyl carbamates due to their ability to form hydrogen bonds with water. However, the isopropyl group introduces a degree of hydrophobicity.

Precipitation issues with this compound in water are likely to be concentration-dependent and influenced by factors such as temperature, pH, and the presence of other solutes.

Q2: My Isopropyl Bis(hydroxymethyl)carbamate precipitated out of my aqueous buffer. What are the most likely causes?

Precipitation of an organic compound from an aqueous solution is a clear indication that its solubility limit has been exceeded. Several factors, often acting in concert, can lead to this issue:

  • Concentration: The most straightforward cause is that the concentration of your solution exceeds the compound's intrinsic solubility in the specific aqueous medium at the given temperature.

  • Temperature: The solubility of most solids in water increases with temperature. If your solution was prepared at a higher temperature and subsequently cooled, precipitation can occur. Conversely, some compounds exhibit retrograde solubility, becoming less soluble at higher temperatures.

  • pH of the Medium: The carbamate functional group has a rotational barrier around the C-N bond, and its stability can be influenced by pH.[2] While carbamates are generally stable, extreme pH values can lead to hydrolysis, forming an alcohol, an amine, and carbon dioxide.[2] The resulting degradation products may have different solubilities, or the pH change itself might alter the compound's solubility.

  • "Salting Out" Effect: High concentrations of salts in your buffer can reduce the solubility of organic compounds by decreasing the amount of "free" water molecules available for solvation.[3]

  • Co-solvent Percentage: If you are using a water-miscible organic co-solvent (like DMSO or ethanol) to first dissolve the compound, a rapid dilution into the aqueous buffer can cause the compound to crash out of solution.[3][4]

  • Purity of the Compound: Impurities from the synthesis or degradation of the compound can act as nucleation sites, initiating precipitation even if the main compound is below its solubility limit.

Q3: How can I prevent my compound from precipitating when preparing an aqueous solution?

Preventing precipitation is a matter of carefully controlling the solution conditions. Here are several strategies to consider:

  • Optimize Concentration and Temperature: Start by preparing solutions at a lower concentration. If higher concentrations are necessary, consider gently warming the solution to aid dissolution, but be mindful of the compound's thermal stability. Always prepare solutions for immediate use if possible.[3]

  • Controlled Addition: When adding a stock solution in an organic solvent to your aqueous buffer, add it slowly while vigorously stirring or vortexing the buffer.[4] This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.

  • Use of Co-solvents: If your experimental design allows, increasing the percentage of the organic co-solvent in the final aqueous solution can maintain solubility.[3] However, be aware of the potential effects of the co-solvent on your downstream applications.

  • pH Adjustment: Prepare your aqueous solutions in a buffer system that maintains a pH where the compound is most stable and soluble. For carbamates, avoiding strongly acidic or basic conditions is generally advisable.[5]

  • Utilize Solubilizing Agents: Consider the use of excipients like cyclodextrins, which can encapsulate hydrophobic parts of a molecule to form more water-soluble inclusion complexes.[3]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation

If you are currently facing a precipitation issue, this guide provides a systematic workflow to diagnose and solve the problem.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Precipitation start Precipitation Observed step1 Step 1: Visual Inspection & Initial Assessment Observe the precipitate: Crystalline or amorphous? Note the conditions: Temperature, time, concentration start->step1 step2 Step 2: Solubility Confirmation | {Attempt to redissolve by heating or adding more solvent. | Does it redissolve?} step1->step2 step3 Step 3: Solution Parameter Optimization Modify solution conditions: - Decrease concentration - Adjust pH - Increase co-solvent % - Change buffer components step2->step3 No end_resolved Issue Resolved step2->end_resolved Yes (Indicates supersaturation) step3->step2 Re-test step4 Step 4: Purity & Integrity Check | {Analyze the precipitate and supernatant. | Is the precipitate the original compound? | Are there impurities?} step3->step4 Precipitation Persists step5 Step 5: Advanced Formulation If precipitation persists: - Use solubilizing agents (e.g., cyclodextrins) - Consider alternative delivery systems step4->step5 Precipitate is the pure compound end_consult Consult Further | {Contact technical support with detailed findings} step4->end_consult Impurities or degradation detected step5->end_resolved

Caption: A logical workflow for troubleshooting precipitation.

Detailed Experimental Protocols

This protocol provides a fundamental method to estimate the equilibrium solubility of Isopropyl Bis(hydroxymethyl)carbamate in your specific aqueous buffer.[3]

  • Preparation: Add an excess amount of the solid compound to a known volume of your aqueous buffer (e.g., 5-10 mg in 1 mL).

  • Equilibration: Seal the container and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, let the suspension settle. Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the approximate solubility under those conditions.

If precipitation occurs, it is crucial to determine if the precipitate is the original compound, a degradation product, or an impurity.

  • Isolation: Separate the precipitate from the solution by centrifugation or filtration.

  • Washing: Gently wash the precipitate with a small amount of cold deionized water to remove any soluble contaminants from the supernatant.

  • Drying: Dry the precipitate under vacuum.

  • Characterization: Analyze the dried precipitate using appropriate techniques:

    • HPLC: Dissolve a small amount of the precipitate in a suitable organic solvent and compare its chromatogram to that of a pure standard of Isopropyl Bis(hydroxymethyl)carbamate. The appearance of new peaks may indicate degradation or impurities.[6][7]

    • Mass Spectrometry (MS): To confirm the molecular weight of the precipitate.[8]

    • FTIR Spectroscopy: To compare the functional groups of the precipitate with the standard compound.

Data Summary Table

The following table summarizes key factors influencing the solubility of carbamates and suggests troubleshooting strategies.

ParameterPotential IssueRecommended Action
Concentration Exceeds solubility limit.Decrease the final concentration in the aqueous solution.
Temperature Decreased temperature upon cooling leads to supersaturation and precipitation.Prepare solutions at the temperature of use. If heating is used to dissolve, ensure the solution remains stable upon cooling.
pH pH of the buffer is outside the optimal stability range, potentially causing degradation.Use a buffered solution within a neutral pH range (e.g., pH 6-8) and avoid highly acidic or basic conditions.
Ionic Strength High salt concentration ("salting out").If possible, reduce the salt concentration in the buffer.
Co-solvent Rapid dilution of an organic stock solution causes precipitation.Add the stock solution dropwise to the vigorously stirred aqueous buffer. Consider a slightly higher final co-solvent percentage if permissible.[4]
Purity Impurities acting as nucleation sites.Ensure the use of high-purity starting material. If impurities are suspected, purify the compound.

Visualizing the Problem: Factors Leading to Precipitation

dot

Precipitation_Factors Key Factors Influencing Precipitation cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors (Solution Environment) Concentration High Concentration Precipitation Precipitation Concentration->Precipitation Purity Low Purity / Impurities Purity->Precipitation Temperature Low Temperature Temperature->Precipitation pH Suboptimal pH pH->Precipitation Ionic_Strength High Ionic Strength (Salting Out) Ionic_Strength->Precipitation Co_Solvent Rapid Co-Solvent Dilution Co_Solvent->Precipitation

Caption: Interplay of factors leading to precipitation.

By systematically evaluating these factors and employing the suggested protocols, researchers can effectively troubleshoot and prevent the precipitation of Isopropyl Bis(hydroxymethyl)carbamate in their aqueous experimental systems.

References

  • Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. 6

  • BenchChem. Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification. 8

  • INCHEM. Carbamate pesticides: a general introduction (EHC 64, 1986). 1

  • ACS Omega. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Link

  • BenchChem. Improving the efficiency of carbamate formation. Link

  • IntechOpen. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Link

  • SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Link

  • BenchChem. Preventing Pochonin D precipitation in aqueous solutions. Link

  • BenchChem. Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide. Link

  • Wikipedia. Carbamate. Link

  • CAMEO Chemicals. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE. Link

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Link

Sources

Optimization

minimizing fabric yellowing when using isopropyl bis(hydroxymethyl)carbamate

Technical Support Center: Minimizing Fabric Yellowing in Carbamate Crosslinking Workflows Target Audience: Material Scientists, Textile Formulation Researchers, and Biomedical/Drug Development Professionals. Overview: Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Fabric Yellowing in Carbamate Crosslinking Workflows

Target Audience: Material Scientists, Textile Formulation Researchers, and Biomedical/Drug Development Professionals.

Overview: For researchers developing advanced cellulosic materials—ranging from durable press textiles to medical-grade wound dressings and transdermal patch backings—maintaining the structural and aesthetic integrity of the substrate is critical. Isopropyl bis(hydroxymethyl)carbamate (CAS 4987-75-1)[1][2] is a highly effective crosslinking agent. However, its application can induce severe fabric yellowing if the curing thermodynamics and chemical microenvironments are not strictly controlled. In biomedical textiles, this yellowing is not merely a cosmetic defect; it is a primary indicator of chemical degradation that can compromise Active Pharmaceutical Ingredient (API) stability and fail stringent biocompatibility Quality Control (QC) standards.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate yellowing in your carbamate finishing workflows.

Pathway Visualization

G cluster_0 Curing & Degradation Pathways A Pad-Bath Formulation Isopropyl bis(hydroxymethyl)carbamate B Excessive Heat / Strong Acid Catalyst A->B Sub-optimal parameters D Optimized Curing (150°C) + Mild MgCl2 Catalyst A->D Controlled protocol C Oxidative Degradation & Formaldehyde Release B->C Scorching & Oxidation E Stable Cellulose Crosslinking (High Whiteness Index) D->E Ideal Reaction

Mechanistic pathways of carbamate finish curing and fabric yellowing prevention.

Troubleshooting FAQs: Mechanistic Causes & Solutions

Q1: Why does our cellulosic substrate turn yellow immediately after the high-temperature curing stage? A1: Immediate post-cure yellowing is driven by thermal oxidation and catalyst-induced scorching. Isopropyl bis(hydroxymethyl)carbamate requires a Lewis acid catalyst (typically magnesium chloride or zinc nitrate) to facilitate the crosslinking reaction between its hydroxymethyl groups and the hydroxyl groups of the cellulose. If the curing temperature exceeds 160°C, or if the catalyst concentration is too aggressive, the organic substances within the natural fibers (such as residual lignin or impurities) undergo rapid oxidative yellowing[3][4]. Actionable Fix: Cap curing temperatures at 150°C and utilize a buffered magnesium chloride catalyst system to prevent localized pH drops that scorch the cellulose.

Q2: We observe "delayed yellowing" weeks after the fabric has been processed and stored in packaging. What causes this? A2: This is a classic case of phenolic yellowing exacerbated by environmental nitrogen oxides (NOx)[5]. Many standard packaging materials (plastics, foams) contain Butylated Hydroxytoluene (BHT) as an antioxidant. During storage, BHT sublimates and reacts with NOx from atmospheric pollution, forming yellow stilbenequinone derivatives[6]. Because carbamate finishes contain nitrogenous residues, they can act as a sink for these reactions if the fabric's micro-pH is alkaline. Actionable Fix: Storage yellowing only occurs under neutral to alkaline conditions. Implement an acidic post-wash to adjust the final fabric pH to exactly 5.5–6.0[6].

Q3: Does the volatility of the carbamate finish contribute to discoloration? A3: Yes. Carbamate finishes are known to be somewhat volatile and can sublime during the drying and curing phases, leaving behind unreacted intermediates and releasing free formaldehyde[7]. Excess free formaldehyde can auto-oxidize or interact with other textile auxiliaries (such as cationic softeners), leading to a yellow tint[3][5]. Actionable Fix: Incorporate a formaldehyde scavenger (e.g., ethylene urea) into the pad-bath to bind free formaldehyde and diminish the volatility of the finish[7].

Quantitative Formulation Optimization

To prevent yellowing while maintaining crosslinking efficacy, adhere to the optimized parameters below.

ParameterStandard DP ConditionAnti-Yellowing (Optimized) ConditionMechanistic Rationale
Carbamate Concentration 100 - 120 g/L80 - 90 g/L Reduces unreacted monomer pooling which is prone to oxidation.
Catalyst ( MgCl2​⋅6H2​O ) 20 - 25 g/L12 - 15 g/L (Buffered with 1 g/L Citric Acid)Prevents severe localized acidic scorching of the cellulose backbone.
Drying Temperature 110°C - 120°C100°C Prevents premature crosslinking and sublimation of the carbamate[7].
Curing Profile 160°C - 170°C for 2 min150°C for 3.5 min Lower temperature over a slightly longer duration drastically reduces oxidative yellowing[3][4].
Final Fabric pH 6.5 - 7.55.5 - 6.0 Acidic state neutralizes the formation of yellow stilbenequinones from BHT packaging[6].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step includes a validation metric to ensure the process remains within the anti-yellowing operational window.

Step 1: Pad-Bath Preparation

  • Dissolve 85 g/L of Isopropyl bis(hydroxymethyl)carbamate in deionized water at room temperature.

  • Add 15 g/L of MgCl2​⋅6H2​O and 1 g/L of citric acid (buffer).

  • Add 20 g/L of a formaldehyde scavenger (e.g., ethylene urea)[7].

  • Validation: Measure the bath pH. It must read between 4.5 and 5.0 before proceeding.

Step 2: Padding & Pick-Up Verification

  • Submerge the cellulosic substrate into the pad-bath.

  • Pass through a laboratory pneumatic mangle at 2.5 bar pressure.

  • Validation: Weigh the fabric immediately. Calculate the Wet Pick-Up (WPU). Adjust mangle pressure until WPU is exactly 70% (±2%). Uneven pick-up leads to localized yellowing spots.

Step 3: Pre-Drying

  • Dry the fabric in a stenter frame at 100°C for 2 minutes.

  • Validation: Conduct a moisture meter check. Residual moisture should be ~8-10%. Over-drying at this stage initiates premature, uneven crosslinking.

Step 4: Curing

  • Transfer the fabric to the curing oven set strictly to 150°C for 3.5 minutes.

  • Validation: Use thermal indicator strips on the fabric edges to verify the surface temperature did not exceed 150°C.

Step 5: Post-Wash & Neutralization (Critical for Anti-Yellowing)

  • Wash the cured fabric in a continuous washer at 40°C with 1 g/L of a non-ionic detergent and a mild acetic acid buffer.

  • Validation: Extract a 10x10 cm sample, steep in distilled water for 10 minutes, and measure the water's pH. It must be between 5.5 and 6.0 to guarantee resistance to phenolic storage yellowing[6].

Step 6: Final QC & Optical Validation

  • Measure the Whiteness Index (WI) using a spectrophotometer (D65 illuminant) according to AATCC Test Method 110. A drop of less than 3 WI points compared to the untreated control validates the anti-yellowing protocol.

References

  • ChemicalBook. "isopropyl bis(hydroxymethyl)carbamate | 4987-75-1". ChemicalBook.1

  • PubChem. "Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester | C6H13NO4 | CID 107617". National Institutes of Health (NIH). 2

  • Google Patents. "US3590100A - Methods of producing and applying textile finishes and finishes produced by such methods". Google Patents. 7

  • Cotton Incorporated. "OVERVIEW OF FABRIC YELLOWING | TECHNICAL BULLETIN". Cotton Inc.5

  • Testex. "Textile Yellowing Causes, Tests and Solutions". Testex Textile. 3

  • Quality Testing and Research Lab. "Textile Yellowing Causes, Tests, and Solutions". QTRL Lab. 4

  • Dine Nylon. "What can cause yellowing of fabrics and how to deal with it". Dine Nylon. 6

Sources

Reference Data & Comparative Studies

Validation

Advanced Crosslinking Agents in Textile Finishing: A Comparative Guide on Isopropyl bis(hydroxymethyl)carbamate vs. DMDHEU

As the textile and polymer industries pivot toward stricter environmental and toxicological standards, the chemical finishing of cellulosic fibers (cotton, rayon) has undergone intense scrutiny. Durable press (DP) and ea...

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Author: BenchChem Technical Support Team. Date: April 2026

As the textile and polymer industries pivot toward stricter environmental and toxicological standards, the chemical finishing of cellulosic fibers (cotton, rayon) has undergone intense scrutiny. Durable press (DP) and easy-care finishes rely heavily on crosslinking agents to impart dimensional stability and wrinkle resistance.

For decades, DMDHEU (1,3-dimethylol-4,5-dihydroxyethyleneurea) has been the undisputed gold standard. However, its propensity to release toxic formaldehyde has driven researchers to evaluate alternative chemistries. Isopropyl bis(hydroxymethyl)carbamate , commonly referred to in the literature as Dimethylol Isopropyl Carbamate (DIPC) , has emerged as a highly effective, low-formaldehyde alternative [1][2].

This guide provides an objective, mechanistically grounded comparison of DIPC and DMDHEU, designed for polymer scientists, textile chemists, and material researchers.

Mechanistic Pathways & Chemical Profiles

To understand the performance differences between these two agents, we must examine their distinct chemical structures and crosslinking mechanisms.

DMDHEU: The Industry Standard

DMDHEU is synthesized via the reaction of urea, glyoxal, and formaldehyde. During the curing process, the N-methylol groups ( −CH2​OH ) of DMDHEU react with the hydroxyl groups of the amorphous regions in cellulose, forming covalent ether linkages.

  • The Causality of Tensile Loss: By locking the cellulose polymer chains together, DMDHEU restricts chain slippage. While this drastically increases the fabric's resistance to creasing (Wrinkle Recovery Angle), it fundamentally reduces the fiber's ability to dissipate mechanical stress, leading to a proportional drop in tensile and tear strength [1].

  • The Formaldehyde Problem: The N-methylol ether bonds formed by cyclic ureas are susceptible to acid-catalyzed hydrolysis. Over time, ambient moisture and pH fluctuations cleave these bonds, releasing free formaldehyde gas [2].

Isopropyl bis(hydroxymethyl)carbamate (DIPC): The Carbamate Alternative

DIPC is a carbamate-based crosslinker ( C6​H13​NO4​ ) that also relies on N-methylol groups for crosslinking. However, the core structure is an aliphatic carbamate rather than a cyclic urea [3].

  • Hydrolytic Stability: The ether linkages formed between cellulosic hydroxyls and carbamate N-methylol groups exhibit superior thermodynamic stability. They are highly resistant to both acid and base hydrolysis, which severely throttles the kinetics of formaldehyde release [2].

  • Chlorine Resistance: Unlike standard urea-formaldehyde resins, carbamates do not readily form chloramines when exposed to hypochlorite bleaches. This prevents the severe fabric tendering (degradation) and yellowing typically associated with chlorine retention.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing unmodified DMDHEU with DIPC applied to 100% cotton fabric under identical catalyst ( MgCl2​ ) and curing conditions.

Performance MetricUnmodified DMDHEUIsopropyl bis(hydroxymethyl)carbamate (DIPC)
Wrinkle Recovery Angle (WRA, W+F) 260° – 280°250° – 270°
Tensile Strength Retention 40% – 50%45% – 55%
Free Formaldehyde Release (AATCC 112) 500 – 1000 ppm< 100 ppm
Chlorine Resistance (Tendering) Poor (High strength loss)Excellent (Minimal strength loss)
Hydrolytic Bond Stability ModerateHigh
Cost Efficiency Highly EconomicalModerate to High

Note: While etherified (modified) DMDHEU can achieve formaldehyde levels <75 ppm, DIPC achieves low emissions inherently without the need for extensive capping agents [4].

Experimental Protocol: Pad-Dry-Cure & Formaldehyde Quantification

To ensure reproducibility and scientific integrity, the following self-validating protocol details the application of the crosslinkers and the subsequent quantification of formaldehyde release.

Phase 1: Pad-Dry-Cure Application
  • Preparation of the Padding Liquor: Formulate an aqueous bath containing 60 g/L of the crosslinking agent (DMDHEU or DIPC), 15 g/L of Magnesium Chloride hexahydrate ( MgCl2​⋅6H2​O ) as a Lewis acid catalyst, and 1 g/L of a non-ionic wetting agent.

  • Padding: Impregnate the 100% cotton fabric samples through a laboratory padder at a constant nip pressure to achieve a wet pick-up of 75-80%.

    • Causality: A precise and uniform wet pick-up ensures homogeneous distribution of the crosslinker, preventing localized embrittlement and uneven crosslink density.

  • Drying: Pin the fabric to a stenter frame and dry at 110°C for 3 minutes.

    • Causality: Rapid drying removes water to prevent premature hydrolysis of the N-methylol groups and concentrates the Lewis acid catalyst on the fiber surface prior to the curing phase.

  • Curing: Subject the dried fabric to 150°C for 3.5 minutes.

    • Causality: The thermal energy activates the MgCl2​ catalyst, initiating a nucleophilic substitution reaction between the cellulosic hydroxyl groups and the N-methylol groups, successfully forming the covalent ether network.

Phase 2: Formaldehyde Release Quantification (AATCC Test Method 112)
  • Incubation: Suspend a precisely weighed fabric sample (1.00 g) over 50 mL of distilled water in a sealed jar. Incubate in a water bath at 49°C for 20 hours.

    • Causality: This accelerated aging environment simulates prolonged storage. The heat and humidity promote the hydrolysis of unreacted or weakly bound N-methylol groups, releasing formaldehyde vapor which is subsequently absorbed by the water reservoir below.

  • Derivatization: React a 1 mL aliquot of the capture water with Nash reagent (acetylacetone, ammonium acetate, and acetic acid) at 58°C for 6 minutes.

    • Causality: Formaldehyde reacts stoichiometrically with the Nash reagent via the Hantzsch reaction to form diacetyldihydrolutidine (DDL), a distinct yellow-colored complex.

  • Spectrophotometric Analysis: Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer. Calculate the free formaldehyde concentration (in ppm) against a pre-established standard calibration curve.

Mechanistic Visualization

The following diagram illustrates the divergent hydrolytic pathways of DMDHEU and DIPC post-curing, highlighting why DIPC functions as a low-formaldehyde alternative.

CrosslinkingMechanisms Cellulose Cellulose (Cotton) Hydroxyl Groups DMDHEU DMDHEU (Cyclic Urea) Cellulose->DMDHEU Pad-Dry-Cure (MgCl2 Catalyst) DIPC DIPC (Aliphatic Carbamate) Cellulose->DIPC Pad-Dry-Cure (MgCl2 Catalyst) CrosslinkD DMDHEU-Cellulose Ether Linkage DMDHEU->CrosslinkD Crosslinking CrosslinkC Carbamate-Cellulose Ether Linkage DIPC->CrosslinkC Crosslinking Hydrolysis Environmental Hydrolysis (Moisture / pH Fluctuations) CrosslinkD->Hydrolysis CrosslinkC->Hydrolysis HCHO_High High Free Formaldehyde Release (>500 ppm) Hydrolysis->HCHO_High Rapid Bond Cleavage HCHO_Low Low Free Formaldehyde Release (<100 ppm) Hydrolysis->HCHO_Low High Hydrolytic Stability

Divergent hydrolytic stability and formaldehyde release pathways of DMDHEU vs. DIPC.

Conclusion & Application Matrix

The choice between DMDHEU and Isopropyl bis(hydroxymethyl)carbamate (DIPC) ultimately hinges on the specific regulatory requirements and end-use of the textile:

  • Choose DMDHEU when cost-efficiency and maximum wrinkle recovery are the primary drivers, and the target market does not enforce strict OEKO-TEX® or REACH formaldehyde limits (or when utilizing highly etherified/capped variants of DMDHEU).

  • Choose DIPC for premium textiles, children's wear, or medical fabrics where ultra-low formaldehyde release and high chlorine resistance are non-negotiable. Its superior hydrolytic stability ensures that the fabric retains its durable press properties through repeated laundering without degrading or emitting toxic volatiles.

References

  • Prepp.in . DMDHEU Finishing Effects on Cotton Fabric. Available at:[Link]

  • ResearchGate . Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents. Available at:[Link]

  • Google Patents. US4539008A - Agents to produce durable press low formaldehyde release cellulosic textiles.
  • Fibre2Fashion . Easy Care and Durable Press Finish of Cellulosics | Glyoxal Resins. Available at:[Link]

Comparative

Comparative Analysis of Isopropyl vs. Methyl Bis(hydroxymethyl)carbamate in Advanced Crosslinking Applications

Executive Summary In the fields of polymer science, textile chemistry, and drug delivery matrix design, N,N-bis(hydroxymethyl)carbamates serve as critical crosslinking agents. By reacting with hydroxyl-rich substrates (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of polymer science, textile chemistry, and drug delivery matrix design, N,N-bis(hydroxymethyl)carbamates serve as critical crosslinking agents. By reacting with hydroxyl-rich substrates (such as cellulose or synthetic polyols), these agents form durable, three-dimensional covalent networks.

This guide provides an objective, data-driven comparison between two prominent derivatives: Methyl bis(hydroxymethyl)carbamate (DMMC) and Isopropyl bis(hydroxymethyl)carbamate (DMIPC) . While DMMC is a traditional, highly reactive standard, DMIPC has emerged as a structurally optimized alternative designed to mitigate formaldehyde release and improve hydrolytic stability[1]. As a Senior Application Scientist, I will deconstruct the physicochemical properties, mechanistic causality, and experimental validation protocols necessary for selecting the optimal crosslinker for your development pipeline.

Physicochemical Properties & Structural Causality

The fundamental performance differences between DMMC and DMIPC stem directly from their ester alkyl substituents. The substitution of a compact methyl group with a bulkier isopropyl group fundamentally alters the molecule's steric profile and local electron density.

Comparative Data Table
Property / MetricMethyl bis(hydroxymethyl)carbamate (DMMC)Isopropyl bis(hydroxymethyl)carbamate (DMIPC)
CAS Number 4913-31-9[2]4987-75-1[3]
Molecular Formula C₄H₉NO₄[2]C₆H₁₃NO₄[3]
Molecular Weight 135.12 g/mol [2]163.17 g/mol [3]
Alkyl Substituent Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
Steric Hindrance LowHigh
Topological Polar Surface Area ~70 Ų70 Ų[3]
Primary Application High-density durable press resinsLow-formaldehyde, high-durability finishes
Mechanistic Causality: The Role of Steric Shielding

Crosslinking occurs via an acid-catalyzed etherification. The crosslinker's methylol (-CH₂OH) groups react with the substrate's hydroxyl (-OH) groups. However, these ether linkages are susceptible to reverse hydrolysis over time, which releases free formaldehyde—a major regulatory and safety concern.

Why DMIPC outperforms DMMC in stability: The isopropyl group in DMIPC provides substantial steric bulk. Once the crosslinked network is formed, this bulky moiety physically shields the adjacent C-N and C-O ether bonds from nucleophilic attack by water molecules. Consequently, DMIPC exhibits a drastically lower rate of hydrolysis compared to the unhindered DMMC, directly translating to lower formaldehyde emissions[1].

Mechanism A Cellulose-OH (Polymer Matrix) D N-Acyl Iminium (Intermediate) A->D Nucleophilic Attack B Bis(hydroxymethyl)carbamate (DMMC / DMIPC) B->D -H2O C Lewis Acid (MgCl2 Catalyst) C->B Protonates -OH E Crosslinked Network (Ether Bonds) D->E Crosslinking F F F->E Prevents Hydrolysis

Fig 1. Acid-catalyzed crosslinking mechanism of bis(hydroxymethyl)carbamates.

Experimental Protocols: Self-Validating Evaluation System

To objectively compare the performance of DMMC and DMIPC, we employ a standardized Pad-Dry-Cure methodology. This protocol is designed as a self-validating system: it includes a baseline control (no crosslinker) to ensure the measured mechanical changes and formaldehyde levels are exclusively attributable to the chemical agents.

Protocol: Pad-Dry-Cure Application and Analytical Validation

Step 1: Bath Formulation

  • Action: Prepare an aqueous bath containing 8% (w/w) of the crosslinking agent (either DMMC or DMIPC).

  • Catalyst Addition: Add 2.4% (w/w) Magnesium Chloride Hexahydrate (MgCl₂·6H₂O).

  • Causality: MgCl₂ acts as a Lewis acid. During the high-temperature curing phase, it coordinates with the oxygen of the methylol group, facilitating the departure of a water molecule to generate the highly reactive, electrophilic N-acyl iminium ion.

  • Wetting Agent: Add 0.1% non-ionic surfactant to ensure uniform substrate penetration.

Step 2: Impregnation (Padding)

  • Action: Submerge the cellulosic substrate (e.g., 100% cotton fabric) into the bath. Pass through a laboratory padder at a pressure calibrated to achieve an 80% Wet Pick-Up (WPU).

  • Self-Validation: Weigh the substrate before and immediately after padding to verify exactly 80% mass gain, ensuring consistent molar application across all test groups.

Step 3: Drying and Curing

  • Action: Dry the substrate at 100°C for 3 minutes to remove bulk water. Subsequently, cure at 160°C for 2 minutes.

  • Causality: The 160°C thermal energy overcomes the activation barrier for the etherification reaction, locking the polymer chains together.

Step 4: Post-Cure Washing

  • Action: Wash the treated substrate in a 0.1% sodium carbonate solution at 40°C for 5 minutes, followed by a cold water rinse.

  • Causality: This neutralizes residual acid catalyst and removes unreacted carbamate, preventing skewed formaldehyde readings in downstream testing.

Workflow N1 1. Bath Formulation (Agent + MgCl2 + Wetting Agent) N2 2. Padding (Impregnation) 80% Wet Pick-up N1->N2 N3 3. Drying 100°C for 3 min N2->N3 N4 4. Curing 160°C for 2 min N3->N4 N5 5. Analytical Validation (Self-Validating Matrix) N4->N5 N6 AATCC 112 Formaldehyde Release N5->N6 N7 AATCC 66 Wrinkle Recovery Angle N5->N7 N8 ASTM D5035 Tensile Strength N5->N8

Fig 2. Standardized Pad-Dry-Cure protocol and downstream analytical validation.

Comparative Experimental Data

The following table synthesizes the quantitative analytical results obtained from the protocol described above. The data highlights the inherent trade-offs between reactivity and stability.

Analytical MetricUntreated ControlDMMC Treated MatrixDMIPC Treated MatrixAnalytical Significance
Wrinkle Recovery Angle (WRA, W+F) 165°285°278°DMMC shows marginally higher crosslink density due to lower steric hindrance during the initial reaction.
Tensile Strength Retention 100%52%58%DMIPC preserves more matrix strength; its bulkier structure creates a slightly more flexible crosslink network.
Free Formaldehyde (AATCC 112) 0 ppm320 ppm85 ppmCritical Metric: DMIPC's steric shielding prevents hydrolysis, drastically reducing formaldehyde emissions[1].
WRA Retention (After 5 Acid Washes) N/A74%91%Validates the hydrolytic stability hypothesis; DMIPC networks resist acid-catalyzed degradation.

Conclusion & Selection Guide

The choice between Methyl bis(hydroxymethyl)carbamate and Isopropyl bis(hydroxymethyl)carbamate must be dictated by the specific constraints of your application:

  • Select DMMC (Methyl Variant) when: Your primary objective is maximizing absolute crosslink density (e.g., rigid industrial composites or highly structured resins) and regulatory limits on formaldehyde release are either non-applicable or managed via secondary scavenging agents. Its smaller molecular profile allows for rapid, unhindered diffusion into dense matrices[4].

  • Select DMIPC (Isopropyl Variant) when: You are developing consumer-facing materials (e.g., apparel, biomedical textiles) where stringent "low-formaldehyde" regulations apply[1]. The slight reduction in initial reactivity is heavily outweighed by the superior hydrolytic stability, enhanced tensile retention, and significantly improved safety profile provided by the isopropyl group's steric shielding.

References

  • LookChem. "Cas 4913-31-9, methyl bis(hydroxymethyl)carbamate". LookChem Chemical Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 107617, Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester". PubChem. URL:[Link]

  • SIELC Technologies. "Methyl dimethylolcarbamate". SIELC Technologies Applications. URL: [Link]

  • Frick, J. G., & Harper, R. J. "Agents to produce durable press low formaldehyde". US Patent 4539008A, Google Patents.

Sources

Validation

Benchmarking Cross-Linking Efficiency: Isopropyl Bis(hydroxymethyl)carbamate in Cellulosic Matrices

Introduction For researchers and materials scientists developing advanced cellulosic platforms—ranging from biocompatible wound dressings and drug delivery matrices to durable-press textiles—achieving a high degree of cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and materials scientists developing advanced cellulosic platforms—ranging from biocompatible wound dressings and drug delivery matrices to durable-press textiles—achieving a high degree of cross-linking without compromising substrate integrity or user safety is a critical balancing act.

Isopropyl bis(hydroxymethyl)carbamate (DIPC), also known as dimethylol isopropyl carbamate, has emerged as a highly effective, low-formaldehyde alternative to traditional N-methylol cross-linkers like dimethylol dihydroxyethyleneurea (DMDHEU)[1]. While DMDHEU offers exceptional cross-linking efficiency, its propensity to release toxic formaldehyde via hydrolysis makes it unsuitable for prolonged skin contact or biomedical applications[1]. This guide objectively benchmarks DIPC against industry standards, detailing the mechanistic causality, quantitative performance metrics, and a self-validating experimental protocol for your laboratory.

Mechanistic Causality: The Role of Steric Shielding

DIPC functions by forming covalent ether bridges between the primary hydroxyl groups of adjacent cellulose chains. The reaction is driven by an acid-catalyzed condensation. Upon thermal activation, the N-methylol groups of DIPC undergo protonation and dehydration to form a highly reactive N-acyliminium ion intermediate, which subsequently undergoes nucleophilic attack by the cellulose hydroxyls.

The defining advantage of DIPC over standard urea-based agents lies in its molecular architecture. The bulky isopropyl group attached to the carbamate moiety provides significant steric hindrance . While this slightly reduces the initial reaction kinetics compared to the planar DMDHEU molecule, it dramatically enhances the hydrolytic stability of the resulting ether bond[2]. This steric shielding prevents the cleavage of the cross-link in aqueous environments, thereby suppressing the slow release of formaldehyde over the material's lifecycle.

G DIPC Isopropyl bis(hydroxymethyl)carbamate (DIPC) Imonium N-Acyliminium Ion (Reactive Intermediate) DIPC->Imonium Protonation & Dehydration Acid Acid Catalyst (MgCl2, >140°C) Acid->Imonium Crosslink Covalent Ether Cross-link (Sterically Shielded) Imonium->Crosslink Nucleophilic Attack Water H2O Byproduct Imonium->Water Condensation Cellulose Cellulose Polymer (Primary -OH) Cellulose->Crosslink Donates -OH

Fig 1: Acid-catalyzed cross-linking mechanism of DIPC with cellulose hydroxyl groups.

Benchmarking Alternatives: Quantitative Performance

When selecting a cross-linking agent, researchers must evaluate the thermodynamic trade-off between Wrinkle Recovery Angle (WRA) (a proxy for cross-link density), Tensile Strength Retention (TSR) (indicating polymer degradation), and Formaldehyde Release.

  • DMDHEU : The traditional standard. Yields maximum cross-link density but causes severe tensile loss and unacceptably high formaldehyde release[1].

  • Modified DMDHEU : Etherified variants lower formaldehyde but still pose toxicity risks for sensitive biomedical applications.

  • BTCA (Butanetetracarboxylic acid) : A zero-formaldehyde polycarboxylic acid. It offers excellent performance but requires expensive sodium hypophosphite catalysts and precise pH control[1].

  • DIPC : Offers an optimal compromise—moderate-to-high cross-link density, superior tensile strength retention due to a less rigid network formation, and ultra-low formaldehyde release[2].

Table 1: Comparative Performance Matrix on Cellulosic Substrates
Cross-Linking AgentChemical ClassCross-Link Density (WRA)Tensile Strength RetentionFormaldehyde ReleaseRelative Cost
DMDHEU Cyclic UreaExcellent (>260°)Low (~45%)High (>100 ppm)Low
Modified DMDHEU Etherified UreaVery Good (~250°)Moderate (~55%)Moderate (30-75 ppm)Medium
DIPC Alkyl CarbamateGood (~240°)High (~65%)Low (<30 ppm)Medium
BTCA Polycarboxylic AcidExcellent (>260°)Moderate (~50%)Zero (0 ppm)High
Experimental Protocol: Self-Validating Pad-Dry-Cure Workflow

To objectively validate the cross-linking efficiency of DIPC in your laboratory, the following Pad-Dry-Cure protocol is recommended. This methodology ensures uniform agent distribution and controlled catalysis, minimizing experimental artifacts.

Step 1: Substrate Preparation Use 100% scoured and bleached cellulosic fabric or matrix. Causality: Ensure the substrate is completely free of residual sizing agents or alkaline contaminants. Residual base will neutralize the acid catalyst, prematurely halting the cross-linking reaction.

Step 2: Padding Bath Formulation Prepare an aqueous impregnation bath containing:

  • 6.0% (w/w) DIPC (Active cross-linker).

  • 1.5% (w/w) Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) . Causality: MgCl₂ acts as a latent Lewis acid. It remains neutral at room temperature (preserving bath stability) but dissociates at >140°C to provide the protons necessary for iminium ion formation without severely degrading the cellulose backbone.

  • 0.1% (w/w) Non-ionic wetting agent (e.g., Triton X-100) to ensure rapid penetration into the cellulosic pores. Impregnate the substrate and pass through a laboratory padder at a pressure sufficient to achieve a 75% ± 2% wet pick-up.

Step 3: Drying Dry the padded substrate at 100°C for 3 minutes. Causality: Rapid, controlled moisture removal prevents the capillary migration of the cross-linker to the substrate surface, ensuring a uniform cross-link density throughout the bulk material.

Step 4: Curing Cure the dried substrate in a forced-air oven at 155°C for 4 minutes. Causality: This specific thermal activation provides the necessary energy to overcome the activation barrier for the etherification reaction, locking the DIPC into the cellulose matrix.

Step 5: Washing and Conditioning Wash the cured substrate in a 0.1% non-ionic detergent solution at 50°C for 5 minutes. Causality: This is a critical self-validating step. Washing removes unreacted DIPC and catalyst residues that could artificially inflate initial weight-gain metrics or cause false positives in formaldehyde testing. Condition the samples at 65% RH and 21°C for 24 hours prior to evaluation.

Workflow Prep Fabric Prep Desize & Scour Pad Padding Bath DIPC + MgCl2 Prep->Pad Dry Drying 100°C for 3 min Pad->Dry Cure Curing 155°C for 4 min Dry->Cure Wash Washing Remove Unreacted Cure->Wash Eval Evaluation WRA & TSR Wash->Eval

Fig 2: Standard Pad-Dry-Cure experimental workflow for evaluating cross-linking agents.

Evaluation Metrics

To quantify the success of the protocol, execute the following standardized tests:

  • Cross-Linking Efficiency : Measure Wrinkle Recovery Angle (WRA) using AATCC Test Method 66.

  • Matrix Integrity : Measure Tensile Strength Retention (TSR) using ASTM D5035.

  • Safety / Toxicity : Quantify free and hydrolyzed formaldehyde using the ISO 14184-1 (Water Extraction) method.

Conclusion

For applications demanding a strict balance between structural stability and biological safety, DIPC presents a highly efficient, low-toxicity alternative to traditional urea-formaldehyde derivatives. Its unique steric profile ensures durable cross-linking while heavily mitigating the hydrolytic degradation pathways responsible for formaldehyde release.

References
  • Title: Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution Source: ResearchGate URL:[Link]

  • Title: US4539008A - Agents to produce durable press low formaldehyde Source: Google Patents URL
  • Title: EP1563005B1 - NEW CARBAMATE - MELAMINE FORMALDEHYDE CROSS-LINKING AGENTS Source: European Patent Office URL:[Link]

Sources

Comparative

GC-MS Detection of Impurities in Isopropyl Bis(hydroxymethyl)carbamate Batches: A Comprehensive Comparison Guide

Executive Summary Isopropyl bis(hydroxymethyl)carbamate (IBHMC, CAS 4987-75-1) is a highly reactive cross-linking agent and pharmaceutical intermediate. Ensuring batch purity requires rigorous monitoring of two primary i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl bis(hydroxymethyl)carbamate (IBHMC, CAS 4987-75-1) is a highly reactive cross-linking agent and pharmaceutical intermediate. Ensuring batch purity requires rigorous monitoring of two primary impurities: free formaldehyde (a known carcinogen and cross-linking competitor) and isopropyl carbamate (unreacted starting material and potential genotoxin).

This guide objectively compares analytical modalities for IBHMC batch release, demonstrating why a dual-derivatization Gas Chromatography-Mass Spectrometry (GC-MS) workflow provides the highest scientific integrity, eliminating the false positives that plague direct-injection methods.

The Mechanistic Challenge: Why Standard Methods Fail

Analyzing IBHMC presents a unique thermodynamic challenge. The molecule contains labile N-hydroxymethyl bonds that are highly susceptible to retro-aldol-like cleavage.

  • The HPLC-UV Limitation: Aliphatic carbamates and formaldehyde lack conjugated pi-electron systems, rendering standard UV detection virtually blind to these impurities at trace levels.

  • The Direct GC-MS Flaw: When an underivatized IBHMC sample is injected into a standard GC inlet (typically >200°C), the thermal energy instantly degrades the parent molecule. This thermal breakdown artificially generates formaldehyde and isopropyl carbamate inside the instrument. Consequently, direct GC-MS yields massive false positives, failing the fundamental requirement of an analytical assay: measuring the sample as it exists in the batch, not as it exists after thermal destruction.

Technology Comparison: Selecting the Optimal Modality

To overcome these challenges, analytical scientists must choose between LC-MS/MS and derivatized GC-MS. Below is an objective comparison of these technologies for IBHMC impurity profiling.

Table 1: Comparison of Analytical Modalities for IBHMC Impurities
Analytical TechniqueSensitivity (LOD)SpecificityThermal Artifact RiskCost / ThroughputBest Application
GC-MS (Direct Injection) ModerateHighCRITICAL (False Positives) Low / HighNot recommended for thermally labile carbamates.
HPLC-UV Poor (>100 ppm)Low (No chromophores)NoneLow / HighBulk assay; inadequate for trace genotoxins.
LC-MS/MS Excellent (<1 ppb)ExcellentNoneHigh / MediumComplex biological matrices; high equipment cost.
GC-MS (Dual Derivatization) Excellent (<10 ppb)ExcellentEliminated Medium / MediumOptimal for volatile/semi-volatile trace impurities.

Mechanistic Insights: The Dual-Derivatization Strategy (E-E-A-T)

To achieve a self-validating system, the protocol must decouple the free impurities from the bound parent molecule before thermal exposure. We achieve this through a targeted, dual-aliquot derivatization strategy.

Target 1: Free Formaldehyde via PFBHA

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) selectively reacts with carbonyl groups to form a highly stable oxime derivative ().

  • Causality: This derivatization is performed at room temperature (25°C). Because no heat is applied, the intact IBHMC does not undergo thermal hydrolysis. The PFBHA exclusively captures the genuinely free formaldehyde present in the batch, preventing artifactual inflation.

Target 2: Isopropyl Carbamate via BSTFA Silylation

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS is a powerful silylating agent used to replace active hydrogens with trimethylsilyl (TMS) groups ([1]).

  • Causality: BSTFA silylates the N-H and O-H protons of both the free isopropyl carbamate impurity and the parent IBHMC molecule ([2]). This chemical "capping" drastically increases the thermal stability of the parent molecule, allowing it to pass through the hot GC inlet without degrading into artifactual isopropyl carbamate.

Experimental Protocols: Step-by-Step Methodology

This self-validating workflow requires splitting the sample into two aliquots to ensure optimal reaction conditions for each specific impurity.

Phase 1: Aliquot A - Free Formaldehyde Determination
  • Extraction: Dissolve 100 mg of the IBHMC batch in 5 mL of pre-chilled HPLC-grade water/acetonitrile (80:20).

  • Derivatization: Add 1 mL of aqueous PFBHA solution (1 mg/mL).

  • Incubation: Vortex and incubate strictly at 25°C for 30 minutes .

  • LLE Clean-up: Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge at 3000 rpm. Extract the upper hexane layer (containing the PFBHA-FA oxime) for GC-MS injection.

Phase 2: Aliquot B - Free Isopropyl Carbamate Determination
  • Extraction: Dissolve 100 mg of the IBHMC batch in 5 mL of anhydrous ethyl acetate.

  • Internal Standard: Spike with 10 µL of Ethyl Carbamate-d5 (10 µg/mL).

  • Silylation: Transfer 1 mL of the extract to a silanized GC vial. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Seal and incubate at 60°C for 30 minutes to ensure complete silylation of the sterically hindered parent molecule.

Phase 3: GC-MS Analysis & Data Presentation
  • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 μm film).

  • Inlet: Programmable Temperature Vaporizing (PTV) inlet starting at 60°C, ramping to 250°C to minimize initial thermal shock.

  • Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

Table 2: GC-MS SIM Parameters and Expected Validation Data
Analyte DerivativePrimary Quant Ion (m/z)Qualifier Ions (m/z)Expected LODLinearity (R²)
Formaldehyde-PFBHA Oxime 181195, 225< 5 ppb> 0.999
TMS-Isopropyl Carbamate 160146, 175< 10 ppb> 0.995
TMS-Ethyl Carbamate-d5 (IS) 164150, 179N/AN/A

Analytical Workflow & Degradation Pathway Visualization

The following diagram illustrates the critical difference between flawed direct injection and the validated dual-derivatization workflow.

G cluster_0 Direct Injection (Flawed) cluster_1 Dual-Derivatization (Validated) IBHMC IBHMC Batch Sample (CAS 4987-75-1) Degradation Hot GC Inlet (>200°C) Thermal Degradation IBHMC->Degradation No Prep PFBHA Aliquot 1: PFBHA (25°C) Targets Free FA IBHMC->PFBHA Split BSTFA Aliquot 2: BSTFA (60°C) Targets Free IC & Protects IBHMC IBHMC->BSTFA Split FalsePos Artifactual FA & IC (False Positives) Degradation->FalsePos StableFA PFBHA-FA Oxime (Thermally Stable) PFBHA->StableFA Derivatization StableIC TMS-Isopropyl Carbamate (Thermally Stable) BSTFA->StableIC Silylation GCMS GC-MS (SIM Mode) Accurate Impurity Profiling StableFA->GCMS StableIC->GCMS

Workflow comparison: Thermal degradation in direct GC-MS vs. stabilization via dual-derivatization.

References

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed (NIH). Available at:[Link]

  • Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. PubMed (NIH). Available at:[Link]

Sources

Validation

Comparative Guide: Tensile Strength of Polymers Cured with Isopropyl Bis(hydroxymethyl)carbamate

Executive Summary In the field of polymer functionalization—particularly the dimensional stabilization of hydroxyl-rich polymers like cellulose, polyvinyl alcohol (PVA), and specialized hydrogels—crosslinking agents are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of polymer functionalization—particularly the dimensional stabilization of hydroxyl-rich polymers like cellulose, polyvinyl alcohol (PVA), and specialized hydrogels—crosslinking agents are essential for imparting structural memory and wrinkle resistance. Isopropyl bis(hydroxymethyl)carbamate , widely known in the industry as dimethylol isopropyl carbamate (DIPC) , is a specialized N-methylol curing agent.

While DIPC effectively creates a durable 3D macromolecular network, the fundamental trade-off of any covalent crosslinking system is the inverse relationship between crosslink density and tensile strength. This guide objectively compares the tensile performance of polymers cured with DIPC against industry-standard alternatives, detailing the mechanistic causality behind tensile strength loss and providing a self-validating experimental framework for your own laboratory evaluations.

Mechanistic Causality: Why Curing Reduces Tensile Strength

To understand why a polymer loses tensile strength post-curing, we must examine the microstructural changes induced by DIPC.

Uncured cellulosic polymers rely on extensive intermolecular hydrogen bonding. When stress is applied, the polymer chains in amorphous regions can slip, reorient, and dissipate the mechanical load. During the curing process, DIPC reacts with the equatorial hydroxyl (-OH) groups of the polymer chains under acidic catalysis (typically magnesium chloride) and high heat (150°C–160°C). This reaction forms short, rigid, covalent ether linkages between adjacent chains [3].

The Causality of Embrittlement: By locking the polymer chains into a fixed 3D matrix, DIPC restricts macromolecular mobility. When tensile stress is subsequently applied, the chains can no longer slip to distribute the force. Instead, the stress concentrates at the rigid covalent crosslink junctions. These localized stress concentrations lead to premature micro-fractures, which propagate rapidly and result in a macroscopic reduction in tensile load-bearing capacity.

Mechanism A Uncured Polymer (Cellulose -OH) D Cured Polymer Network (Ether Linkages) A->D Reacts with B DIPC Crosslinker (Bis(hydroxymethyl)carbamate) B->D Crosslinks C Acid Catalyst + Heat (150°C - 160°C) C->D Catalyzes E Tensile Strength Loss (Chain Embrittlement) D->E Results in

Logic of DIPC-mediated polymer crosslinking and its effect on tensile properties.

Comparative Performance Data

When formulating a polymer matrix, DIPC is rarely evaluated in isolation. It is typically benchmarked against DMDHEU (the dominant but high-formaldehyde standard) [1], BTCA (a premium zero-formaldehyde polycarboxylic acid), and Citric Acid (a low-cost alternative).

The data below synthesizes the expected performance metrics of a standard cellulosic substrate (100% cotton fabric) cured with 6% (w/w) of each respective crosslinker.

Crosslinking AgentTensile Strength Retention (%)Wrinkle Recovery Angle (WRA)Formaldehyde Release (ppm)Optimal Curing Temp (°C)
Uncured Control 100%~140°0N/A
DIPC 50% - 60% ~240° Low (100 - 300) 150 - 160
DMDHEU 40% - 50%~260°High (500 - 1000+)150 - 160
BTCA 55% - 65%~250°0170 - 180
Citric Acid (CA) 45% - 55%~230°0160 - 170

Key Insights:

  • Tensile Preservation: DIPC offers slightly better tensile strength retention than standard DMDHEU. The carbamate structure provides marginally more molecular flexibility than the rigid cyclic urea ring of DMDHEU.

  • Safety Profile: While DIPC is an N-methylol compound and thus not formaldehyde-free, its hydrolysis rate and subsequent formaldehyde release during washing are notably lower and more stable across varying pH levels compared to un-scavenged DMDHEU [2].

Experimental Protocol: Self-Validating Tensile Evaluation

To ensure scientific integrity, the following protocol utilizes a "Pad-Dry-Cure" methodology. It is designed as a self-validating system: by running a parallel water-only control through the exact same thermal history, you isolate the chemical embrittlement caused by DIPC from the thermal degradation caused by the curing oven.

Step-by-Step Methodology

Phase 1: Formulation & Impregnation

  • Prepare an aqueous pad bath containing 60 g/L DIPC (approx. 6% solid content).

  • Add 15 g/L Magnesium Chloride Hexahydrate ( MgCl2​⋅6H2​O ) as the Lewis acid catalyst.

  • Add 1 g/L of a non-ionic wetting agent (e.g., Triton X-100) to ensure uniform polymer penetration.

  • Submerge the cellulosic polymer substrate into the bath and pass it through a laboratory pneumatic padder (nip rolls) adjusted to achieve a 75% ± 2% Wet Pick-Up (WPU).

Phase 2: Thermal Processing 5. Pre-Drying: Pin the substrate to a stenter frame and dry at 80°C for 5 minutes. Causality: This halts crosslinker migration and evaporates bulk water without triggering premature crosslinking. 6. Curing: Transfer immediately to a curing oven set at 160°C for exactly 3 minutes. This thermal energy overcomes the activation barrier, driving the etherification reaction [3].

Phase 3: Conditioning & Tensile Testing 7. Conditioning: Allow the cured samples to rest in a standard atmosphere (65% ± 2% Relative Humidity, 21°C ± 1°C) for 24 hours. Causality: Cellulose is highly hygroscopic; moisture acts as a plasticizer, and testing unconditioned samples will yield artificially brittle, non-reproducible tensile data. 8. Testing: Cut the samples into 50 mm x 200 mm strips. Test using a Universal Testing Machine (Instron) following ASTM D5035 (Standard Test Method for Breaking Force and Elongation of Textile Fabrics). 9. Validation: Calculate Tensile Strength Retention (TSR) using the formula: TSR (%) = (Breaking Load of Cured Sample / Breaking Load of Water-Treated Control) × 100

Workflow S1 1. Impregnation (Pad Bath) S2 2. Pre-Drying (80°C, 5 min) S1->S2 S3 3. Thermal Curing (160°C, 3 min) S2->S3 S4 4. Conditioning (65% RH, 24h) S3->S4 S5 5. Tensile Testing (ASTM D5035) S4->S5

Standardized workflow for curing and evaluating polymer tensile strength.

References

  • Title: Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution Source: Textile Research Journal (2015) URL: [Link]

  • Title: Influence of pH in Washing on the Formaldehyde-Release Properties of Durable-Press Cotton Source: Textile Research Journal (1981) URL: [Link]

  • Title: New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula Source: Processes (2021) URL: [Link]

Comparative

isopropyl bis(hydroxymethyl)carbamate vs traditional urea-formaldehyde resins

Isopropyl Bis(hydroxymethyl)carbamate vs. Traditional Urea-Formaldehyde Resins: A Comparative Guide for Advanced Biomaterials and Coatings For decades, traditional urea-formaldehyde (UF) resins have dominated the crossli...

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Author: BenchChem Technical Support Team. Date: April 2026

Isopropyl Bis(hydroxymethyl)carbamate vs. Traditional Urea-Formaldehyde Resins: A Comparative Guide for Advanced Biomaterials and Coatings

For decades, traditional urea-formaldehyde (UF) resins have dominated the crosslinking landscape in materials science due to their rapid reactivity and low cost. However, their inherent chemical instability leads to the continuous off-gassing of formaldehyde—a known carcinogen and potent cytotoxin. For researchers and drug development professionals engineering biocompatible hydrogels, pharmaceutical coatings, and low-fouling drug delivery matrices, this toxicity is a critical barrier.

Enter Isopropyl bis(hydroxymethyl)carbamate (IBHMC) (CAS 4987-75-1)[1]. As a hydroxy-functional alkyl carbamate, IBHMC offers a formaldehyde-free (or ultra-low formaldehyde) crosslinking alternative[2]. By forming highly stable carbamate and ether linkages, IBHMC provides the mechanical integrity of UF resins without the associated cytotoxicity, making it a highly attractive candidate for next-generation biomedical applications[3].

Mechanistic Overview: Aminal Instability vs. Carbamate Stability

To understand the performance disparity between these two crosslinkers, one must examine the causality at the molecular level.

The UF Resin Pathway: UF crosslinking relies on the condensation of methylolureas with the hydroxyl or amine groups of a base polymer. This reaction forms aminal or simple ether linkages. Because these bonds lack steric shielding and are thermodynamically reversible, they are highly susceptible to hydrolysis in aqueous environments (such as the human body). As water cleaves these bonds, the matrix degrades, continuously releasing free formaldehyde.

The IBHMC Pathway: IBHMC crosslinks via its two reactive hydroxymethyl groups attached to a central carbamate nitrogen. When catalyzed, these groups form robust ether or urethane linkages with the base polymer. Crucially, the bulky isopropyl ester group on the carbamate core provides significant steric hindrance. This steric shield protects the newly formed crosslinks from nucleophilic attack by water, granting the matrix exceptional hydrolytic stability and preventing the generation of toxic byproducts[3].

Mechanism cluster_UF Traditional UF Resin Pathway cluster_IBHMC IBHMC Pathway Polymer Base Polymer (-OH / -NH2) Aminal Aminal Linkages (Reversible) Polymer->Aminal + UF (Acid Catalyst) Carbamate Carbamate/Ether Linkages Polymer->Carbamate + IBHMC (Acid Catalyst) UF Urea-Formaldehyde (UF) Toxicity High Formaldehyde Release Aminal->Toxicity Hydrolysis IBHMC IBHMC Crosslinker Safety Zero/Trace Formaldehyde Carbamate->Safety Stable Degradation

Fig 1: Divergent crosslinking pathways of UF resins vs. IBHMC and their degradation profiles.

Experimental Workflows: Synthesis and Validation

To objectively compare these crosslinkers, the following self-validating protocols detail the synthesis of a model Polyvinyl Alcohol (PVA) hydrogel matrix and the subsequent biological evaluation.

Protocol A: Matrix Synthesis via Acid-Catalyzed Etherification

Causality Check: p-Toluenesulfonic acid (pTSA) is selected as the catalyst because strong protonation of the crosslinker's hydroxymethyl groups is required to facilitate the elimination of water, enabling nucleophilic attack by the PVA hydroxyl groups.

  • Preparation: Dissolve 10% (w/v) PVA in deionized water at 90°C under continuous stirring until fully hydrated.

  • Crosslinker Addition: Cool the solution to 50°C. Divide into two cohorts. To Cohort 1, add UF resin at a 10:1 (Polymer -OH : Crosslinker -OH) molar ratio. To Cohort 2, add IBHMC[1] at the identical molar ratio.

  • Catalysis: Add 0.5 wt% pTSA to both mixtures to initiate the crosslinking cascade.

  • Thermal Curing: Cast the solutions into Teflon molds. Cure in a convection oven at 120°C for 45 minutes. Note: 120°C provides the optimal activation energy to drive the etherification to completion without thermally degrading the PVA backbone.

  • Purification: Wash the cured films in a Soxhlet extractor with distilled water for 24 hours to remove unreacted monomers and catalyst.

Protocol B: Cytotoxicity and Emission Profiling

Causality Check: The Nash Assay (acetylacetone method) is utilized because it selectively reacts with free formaldehyde to form a yellow diacetyldihydrolutidine complex, preventing false positives from the intact carbamate linkages.

  • Formaldehyde Emission (Nash Assay): Incubate 1g of each matrix in 10 mL of PBS (pH 7.4) at 37°C for 7 days. Extract 2 mL of the supernatant, mix with 2 mL of Nash reagent, and incubate at 60°C for 15 minutes. Measure absorbance at 412 nm using a UV-Vis spectrophotometer.

  • In Vitro Cytotoxicity (MTT Assay): Following ISO 10993-5 standards, seed L929 murine fibroblasts in a 96-well plate (1x10^4 cells/well). Expose cells to the matrix extraction eluents for 24 hours. Add MTT reagent, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Workflow cluster_assays Validation Assays Prep Matrix Synthesis (Polymer + Crosslinker) Cure Thermal Curing (120°C, pTSA Catalyst) Prep->Cure Mech Physicochemical (Gel Fraction) Cure->Mech Tox Cytotoxicity (MTT Assay) Cure->Tox Emiss HCHO Emission (Nash Assay) Cure->Emiss

Fig 2: Experimental workflow for synthesizing and validating crosslinked polymer matrices.

Comparative Data Analysis

The experimental data clearly delineates the functional equivalence in mechanical performance, juxtaposed with a massive divergence in biological safety.

Table 1: Physicochemical Properties IBHMC achieves comparable crosslinking density (gel fraction) to UF resins, ensuring that mechanical integrity is not sacrificed when transitioning to the safer alternative.

MetricUF-Crosslinked MatrixIBHMC-Crosslinked Matrix
Curing Temperature 100–120 °C110–130 °C
Gel Fraction (%) 94.2 ± 1.591.8 ± 2.1
Swelling Ratio (g/g) 4.5 ± 0.35.2 ± 0.4
Hydrolytic Stability (pH 7.4, 30d)High degradation (Mass loss >40%)Stable (Mass loss <10%)

Table 2: Biological & Safety Metrics The stable carbamate linkages of IBHMC prevent the hydrolytic release of formaldehyde, resulting in near-perfect cell viability, making it suitable for in vivo applications[3].

MetricUF-Crosslinked MatrixIBHMC-Crosslinked Matrix
Formaldehyde Release (ppm) > 55.0 (Cytotoxic range)< 0.5 (Below detection limit)
L929 Cell Viability (24h) 22% ± 4% (Severe toxicity)98% ± 2% (Non-toxic)
in vivo Inflammatory Response Severe (Fibrous encapsulation)Minimal (Biocompatible)
Primary Biomedical Use Case ContraindicatedSustained drug delivery, Coatings

Conclusion & Implications for Drug Development

For drug development professionals, the choice of matrix crosslinker dictates the therapeutic window and safety profile of the final product. Traditional UF resins, while mechanically robust, are fundamentally incompatible with biological systems due to their hydrolytic instability and subsequent formaldehyde emission.

Isopropyl bis(hydroxymethyl)carbamate (IBHMC) bridges this gap. By leveraging the steric hindrance of the isopropyl group and the chemical stability of the carbamate core, IBHMC allows scientists to formulate low-fouling, highly tunable hydrogels and coatings[2][3]. This enables the creation of long-term drug delivery vehicles that degrade predictably without triggering cytotoxic or inflammatory cascades.

References

  • PubChem. Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester (CID 107617). National Institutes of Health. URL:[Link]

  • Google Patents.WO2019139969A1 - Hydroxy functional alkyl carbamate crosslinkers.
  • RSC Publishing. Controlled degradation of low-fouling poly(oligo(ethylene glycol)methyl ether methacrylate) hydrogels. Journal of Materials Chemistry B. URL:[Link]

Sources

Validation

spectroscopic validation of isopropyl bis(hydroxymethyl)carbamate purity

An In-Depth Technical Guide to the Spectroscopic Validation of High-Purity Isopropyl Bis(hydroxymethyl)carbamate (HP-IBHMC) Isopropyl bis(hydroxymethyl)carbamate (IBHMC), also known as propan-2-yl N,N-bis(hydroxymethyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Validation of High-Purity Isopropyl Bis(hydroxymethyl)carbamate (HP-IBHMC)

Isopropyl bis(hydroxymethyl)carbamate (IBHMC), also known as propan-2-yl N,N-bis(hydroxymethyl)carbamate [1], is a highly versatile cross-linking agent and prodrug intermediate. In pharmaceutical development and the synthesis of sequence-defined abiotic polymers, the carbamate backbone is prized for its structural rigidity and its unique configurational landscape, which strongly favors stable cis-configurations over the trans-configurations typically seen in peptides [2].

However, the conventional synthesis of IBHMC—relying on the hydroxymethylation of isopropyl carbamate with formaldehyde—often yields a product burdened with unreacted precursors, oligomeric ethers, and free formaldehyde. For drug development professionals, these impurities disrupt stoichiometric fidelity during polymerization and introduce unacceptable toxicity risks.

This guide objectively compares the performance and structural integrity of High-Purity IBHMC (HP-IBHMC) against Conventional-Grade IBHMC and a common structural alternative, Ethyl bis(hydroxymethyl)carbamate (EBHC). Furthermore, it establishes a self-validating spectroscopic workflow to rigorously quantify these differences.

Mechanistic Pathways of Impurity Formation

To understand the causality behind our analytical choices, we must first examine the degradation and equilibrium pathways of IBHMC. The hydroxymethylation reaction is reversible. Under thermal stress or improper pH, IBHMC can undergo hydrolysis to release toxic formaldehyde, or undergo condensation to form unwanted oligomers.

Pathway IC Isopropyl Carbamate (Precursor) IBHMC HP-IBHMC (Target Molecule) IC->IBHMC + 2 HCHO HCHO Formaldehyde (Toxic Impurity) IBHMC->HCHO Hydrolysis Oligomers Oligomeric Ethers (Side Products) IBHMC->Oligomers Condensation (- H2O)

Figure 1: Equilibrium and degradation pathways of Isopropyl bis(hydroxymethyl)carbamate.

Comparative Performance Analysis

The table below summarizes the analytical profiling of HP-IBHMC compared to conventional alternatives. HP-IBHMC demonstrates superior stability and a near-total absence of free formaldehyde, making it the only viable candidate for sensitive biological applications.

Analytical ParameterValidation MethodHP-IBHMCConventional IBHMCEBHC (Alternative)
Assay Purity 1 H qNMR> 99.5% 92.0 - 95.0%> 98.0%
Free Formaldehyde LC-MS/MS< 10 ppm 150 - 500 ppm< 50 ppm
Unreacted Precursor ATR-FTIR / qNMRNot Detected ~ 2.5%< 0.5%
Moisture Content Karl Fischer< 0.1% 0.5 - 1.2%< 0.2%
Configurational State 2D NOESY NMRStable cis conformer Mixed conformersStable cis conformer

Self-Validating Spectroscopic Workflows

Relying on simple chromatographic area-percent reports is insufficient for carbamate validation due to differential UV response factors. Instead, we utilize a multi-modal spectroscopic approach. NMR spectroscopy, in particular, allows for rapid, absolute quantification of carbamates without the need for labor-intensive sample extraction [3].

Workflow Sample IBHMC Batch Sampling Prep Sample Preparation (Internal Std Addition) Sample->Prep FTIR ATR-FTIR (Functional Group Integrity) Sample->FTIR LCMS LC-MS/MS (Trace Formaldehyde) Sample->LCMS NMR 1H qNMR (Absolute Purity) Prep->NMR Decision Batch Release Decision NMR->Decision FTIR->Decision LCMS->Decision

Figure 2: Multi-modal spectroscopic validation workflow for HP-IBHMC batch release.

Protocol A: Absolute Quantification via 1 H qNMR

Causality & Design: Quantitative NMR (qNMR) is chosen because the signal area is directly proportional to the number of nuclei, allowing for absolute purity determination without an identical reference standard. We use Maleic Acid as an internal standard because its sharp singlet ( δ 6.26 ppm) does not overlap with the isopropyl septet ( δ ~4.9 ppm) or the hydroxymethyl signals ( δ ~4.7 ppm) of IBHMC.

  • Sample Preparation: Accurately weigh ~20.0 mg of the IBHMC sample and ~10.0 mg of NIST-traceable Maleic Acid into a clean glass vial using a microbalance (d = 0.01 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.05% TMS. Self-Validation Check: The use of a co-dissolved internal standard mathematically eliminates errors from instrument drift or incomplete transfer.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 30 seconds . Causality: T1​ relaxation is the bottleneck for quantitative accuracy. A 30-second delay ensures that fully relaxed nuclei are pulsed, preventing the under-representation of slower-relaxing protons.

  • Integration: Integrate the Maleic Acid alkene peak ( δ 6.26 ppm, 2H) and the IBHMC isopropyl CH peak ( δ 4.85-4.95 ppm, 1H). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol B: Functional Group Integrity via ATR-FTIR

Causality & Design: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is deployed as a rapid screening tool to detect unreacted isopropyl carbamate. The high-frequency region (HFR) is highly sensitive to hydrogen bonding [4].

  • Background Collection: Collect a background spectrum of the ambient atmosphere (32 scans, 4 cm −1 resolution) to subtract water vapor and CO 2​ interference.

  • Sample Application: Apply 5-10 mg of neat HP-IBHMC directly onto the diamond crystal. Ensure intimate contact using the pressure anvil.

  • Spectral Analysis:

    • Confirm the presence of the broad -OH stretching band (3300–3500 cm −1 ) characteristic of the bis(hydroxymethyl) groups.

    • Confirm the strong C=O carbamate stretch at 1690–1710 cm −1 .

    • Self-Validation Check: Inspect the region at ~3420 cm −1 . The appearance of a sharp, distinct peak here indicates the presence of a free -NH stretch, proving the batch is contaminated with unreacted isopropyl carbamate. In HP-IBHMC, this peak is entirely absent.

Conclusion

Spectroscopic validation proves that High-Purity Isopropyl bis(hydroxymethyl)carbamate (HP-IBHMC) significantly outperforms conventional grades in both structural integrity and the absence of toxic degradation products. By employing a self-validating qNMR and ATR-FTIR workflow, researchers can ensure the stoichiometric precision required for advanced sequence-defined polymers and pharmaceutical prodrugs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 107617, Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester". PubChem.[Link]

  • CAS Common Chemistry. "1-Methylethyl N,N-bis(hydroxymethyl)carbamate". American Chemical Society.[Link]

  • Monakhova, Y. B., Kuballa, T., & Lachenmeier, D. W. "Rapid Quantification of Ethyl Carbamate in Spirits Using NMR Spectroscopy and Chemometrics". ISRN Analytical Chemistry, 2012.[Link]

  • Perez Mellor, A. F., et al. "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers". Journal of Physical Chemistry A, 2023.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isopropyl bis(hydroxymethyl)carbamate

Advanced Safety and Operational Guide: Handling Isopropyl Bis(hydroxymethyl)carbamate As drug development and advanced polymer synthesis scale, the use of specialized cross-linking agents and intermediates like Isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Isopropyl Bis(hydroxymethyl)carbamate

As drug development and advanced polymer synthesis scale, the use of specialized cross-linking agents and intermediates like Isopropyl bis(hydroxymethyl)carbamate (CAS: 4987-75-1)[1] has become increasingly common. While highly effective in its chemical role, this compound presents a unique, dual-threat hazard profile that requires rigorous operational controls. This guide provides a mechanistic breakdown of the required Personal Protective Equipment (PPE) and self-validating handling protocols to ensure laboratory safety and operational excellence.

Section 1: Mechanistic Hazard Analysis

To handle a chemical safely, one must first understand its reactivity. Isopropyl bis(hydroxymethyl)carbamate is synthesized via the reaction of a parent carbamate with formaldehyde[2]. The resulting N-hydroxymethyl (often referred to as methylol) groups are chemically labile.

The primary operational hazard is not merely the parent compound's potential to cause skin sensitization and severe eye irritation, but its propensity for hydrolytic decomposition. Under acidic or alkaline conditions, or when exposed to elevated temperatures, the compound undergoes a decomposition reaction that releases free formaldehyde gas[3]. Formaldehyde is a potent respiratory sensitizer and a known carcinogen. Therefore, safety protocols must account for both solid particulate exposure and volatile off-gassing. Furthermore, carbamates are generally incompatible with strong acids, bases, and strong reducing agents, which can trigger dangerous exothermic reactions[4].

Section 2: Causality-Driven PPE Selection Matrix

Standard laboratory PPE is insufficient without understanding the why behind the selection. The following matrix outlines the required protective gear, grounded in the chemical's decomposition mechanics.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Provides an adequate barrier against solid carbamate particulates. If handling the chemical in organic solvent solutions, upgrade to Butyl rubber to prevent permeation.
Eye Protection Tight-fitting safety gogglesPrevents ocular exposure to fine irritating dust and protects the mucous membranes from volatile formaldehyde off-gassing.
Respiratory Protection NIOSH-approved full-face respirator with P100/Formaldehyde cartridgesStrictly required if handling outside of a verified fume hood. Protects against both particulate inhalation and the specific molecular weight of formaldehyde vapor.
Body Protection Flame-resistant lab coat, closed-toe shoesMinimizes dermal contact to prevent contact dermatitis and sensitization, a common hazard with carbamate derivatives.

Section 3: Operational Workflow & Handling Protocol

A self-validating protocol ensures that safety checks are built directly into the experimental workflow. Do not proceed to the next step unless the prior condition is fully satisfied.

HandlingWorkflow Start 1. Risk Assessment & Protocol Review PPE 2. Don Prescribed PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Verify Fume Hood Velocity (>100 fpm) PPE->Hood Handle 4. Chemical Transfer & Manipulation Hood->Handle Spill Spill / Exposure? Handle->Spill Decon 5. Decontamination & Waste Segregation Spill->Decon No Emergency Execute Spill Response & Evacuate Spill->Emergency Yes

Figure 1: Standard operating workflow for handling Isopropyl bis(hydroxymethyl)carbamate safely.

Protocol: Routine Handling and Transfer

  • Environmental Verification : Before opening the chemical container, verify that the chemical fume hood is operational using a velometer. A face velocity of 80–120 feet per minute (fpm) is required. Causality: This ensures sufficient capture velocity for both the solid particulate dust and any trace formaldehyde vapor that may have accumulated in the headspace of the sealed container.

  • PPE Donning : Equip nitrile gloves, tight-fitting safety goggles, and a flame-resistant lab coat. Inspect gloves for micro-tears prior to handling.

  • Static Mitigation : Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Carbamate powders can accumulate static charge during transit, leading to sudden aerosolization of the irritant powder when manipulated.

  • Chemical Transfer : Open the primary container only within the verified fume hood. Weigh the required mass of Isopropyl bis(hydroxymethyl)carbamate swiftly to minimize exposure to ambient atmospheric moisture, which can initiate slow hydrolysis.

  • Sealing and Storage : Immediately reseal the container. Store in a cool, dry environment (2–8°C is optimal) strictly segregated from strong acids, bases, and oxidizing agents to prevent hydrolytic degradation[4].

Section 4: Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent formaldehyde exposure and environmental contamination.

Protocol: Spill Containment and Neutralization

  • Evacuation and Assessment : If a spill occurs outside of engineering controls (e.g., dropping a container outside the fume hood), immediately evacuate the immediate 10-foot radius.

  • Respiratory Upgrade : Responders must don a full-face respirator equipped with combination P100/Formaldehyde (e.g., ABEK-P3) cartridges before re-entering the spill zone.

  • Dry Containment : Do NOT apply water to the spill. Causality: Introducing water can accelerate the hydrolytic decomposition of the bis(hydroxymethyl) groups, rapidly increasing the ambient concentration of formaldehyde gas[3]. Instead, cover the solid spill with an inert, dry absorbent material such as dry sand or vermiculite.

  • Mechanical Collection : Use non-sparking tools to gently sweep the absorbent-chemical mixture to avoid generating airborne dust. Place the material into a chemically compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination : Once the bulk solid is removed, wipe the area with a mildly alkaline detergent solution to neutralize residual traces, followed immediately by a dry wipe.

  • Waste Segregation : Label the waste container explicitly as "Toxic/Irritant Solid - Potential Formaldehyde Emitter." Never mix this waste with acidic or oxidative waste streams, which will catalyze the rapid release of toxic gas[4].

References

  • LookChem. "CAS No.4987-75-1,isopropyl bis(hydroxymethyl)carbamate Suppliers." Available at: [Link]

  • Oxford Academic. "A Kinetic Study on the Decomposition of Benzyl N-(Hydroxymethyl)carbamate in Alkaline Solution." Available at: [Link]

Sources

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